Dibenzyl 5-aminoisophthalate
Description
Structure
3D Structure
Properties
IUPAC Name |
dibenzyl 5-aminobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c23-20-12-18(21(24)26-14-16-7-3-1-4-8-16)11-19(13-20)22(25)27-15-17-9-5-2-6-10-17/h1-13H,14-15,23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJWRMQQXQBYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)N)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427519 | |
| Record name | DIBENZYL 5-AMINOISOPHTHALATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152699-63-3 | |
| Record name | DIBENZYL 5-AMINOISOPHTHALATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the molecular structure of Dibenzyl 5-aminoisophthalate?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of Dibenzyl 5-aminoisophthalate, a significant organic compound utilized in various fields of chemical and materials science research.
Molecular Structure and Identification
This compound is an aromatic compound featuring a central benzene ring substituted with an amine group and two benzyl ester groups at positions 1, 3, and 5.
The molecular structure is confirmed by its IUPAC name, Dibenzyl 5-aminobenzene-1,3-dicarboxylate, and its representation in various chemical databases.[1] The key structural identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | Dibenzyl 5-aminobenzene-1,3-dicarboxylate |
| Molecular Formula | C22H19NO4 |
| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)N)C(=O)OCC3=CC=CC=C3[1] |
| InChI | InChI=1S/C22H19NO4/c23-20-12-18(21(24)26-14-16-7-3-1-4-8-16)11-19(13-20)22(25)27-15-17-9-5-2-6-10-17/h1-13H,14-15,23H2 |
| CAS Number | 152699-63-3[2] |
Physicochemical Properties
The quantitative physicochemical properties of this compound are presented in the table below. These properties are crucial for its application in synthesis and materials science.
| Property | Value | Source |
| Molecular Weight | 373.4 g/mol | PubChem |
| Monoisotopic Mass | 373.131408 g/mol | PubChem |
| Topological Polar Surface Area | 78.9 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
Synthesis of this compound: An Experimental Protocol
Objective: To synthesize this compound via Fischer esterification.
Materials:
-
5-Aminoisophthalic acid
-
Benzyl alcohol (excess)
-
Concentrated Sulfuric Acid (H₂SO₄) as a catalyst
-
Sodium Bicarbonate (NaHCO₃) solution
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard reflux apparatus
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 10 grams of 5-aminoisophthalic acid with an excess of benzyl alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux and maintain it overnight with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled solution over ice to precipitate the crude product.
-
Neutralize the solution to a pH of approximately 7 by carefully adding a saturated solution of sodium bicarbonate.
-
Collect the precipitated powder by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with deionized water to remove any remaining salts and impurities.
-
Purify the crude product by recrystallization from ethanol to obtain the final this compound.
Applications and Research Interest
This compound serves as a valuable precursor in various specialized chemical transformations.[4] The presence of a primary amine on the aromatic ring allows for a range of reactions, including acylation, alkylation, and diazotization, leading to a diverse array of derivatives.[4]
A significant application of this compound and its parent molecule, 5-aminoisophthalic acid, is in the synthesis of ligands for Metal-Organic Frameworks (MOFs).[4][5] The isophthalate portion can coordinate with metal ions, while the amino group can be modified to introduce additional functionalities or to tune the electronic properties of the resulting framework.[4] These MOFs have shown potential in areas such as luminescence, gas adsorption, and as chemical sensors.[5]
Derivatives of this compound have also been explored in medicinal chemistry for their potential as inhibitors of protein-protein interactions, which are implicated in various diseases.[4]
The following diagram illustrates the general workflow from the synthesis of this compound to its application as a linker in the formation of a Metal-Organic Framework.
Caption: Synthesis and application workflow of this compound.
References
Physical and chemical properties of Dibenzyl 5-aminoisophthalate
This technical guide provides a comprehensive overview of the physical and chemical properties of Dibenzyl 5-aminoisophthalate, targeting researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical characteristics, a proposed synthesis protocol, and potential pharmacological activities based on related compounds.
Chemical and Physical Properties
This compound is an aromatic compound and a diester derivative of 5-aminoisophthalic acid. Its core structure consists of a benzene ring substituted with an amino group and two benzyl ester groups at positions 1, 3, and 5. The presence of the amino group and the ester functionalities makes it a versatile building block in organic synthesis.
Physicochemical Data
The known physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | dibenzyl 5-aminobenzene-1,3-dicarboxylate | |
| Synonyms | 5-Amino-isophthalic acid dibenzyl ester, 3,5-dibenzyloxycarbonylaniline | |
| CAS Number | 152699-63-3 | [1] |
| Molecular Formula | C22H19NO4 | [2] |
| Molecular Weight | 361.4 g/mol | |
| Melting Point | 116-118 °C | |
| Appearance | Likely a solid, based on melting point. | |
| XLogP3-AA | 3.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 8 |
Spectral Data
-
¹H NMR: Signals corresponding to the aromatic protons of the isophthalate ring and the benzyl groups would be expected in the aromatic region (typically δ 7.0-8.5 ppm). A singlet for the benzylic methylene protons (Ar-CH₂-O) would likely appear around δ 5.0-5.5 ppm. The protons of the amino group would present as a broad singlet.
-
¹³C NMR: Aromatic carbons would resonate in the δ 110-150 ppm range. The carbonyl carbons of the ester groups would be expected around δ 165-170 ppm, and the benzylic methylene carbons around δ 65-70 ppm.[5]
-
IR Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=O stretching for the ester carbonyl groups (around 1720 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-H stretching for the aromatic rings (above 3000 cm⁻¹).[6]
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a standard Fischer esterification procedure can be adapted from the synthesis of analogous compounds, such as Di-n-butyl 5-aminoisophthalate.[7]
Proposed Synthesis of this compound
This proposed protocol is based on the acid-catalyzed esterification of 5-aminoisophthalic acid with benzyl alcohol.[7][8]
Materials:
-
5-Aminoisophthalic acid
-
Benzyl alcohol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water, optional)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Ethanol or a mixture of toluene and cyclohexane (for recrystallization)[9]
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add 5-aminoisophthalic acid and an excess of benzyl alcohol (e.g., 5-10 equivalents).
-
If using an azeotroping solvent, add toluene.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.
-
Heat the reaction mixture to reflux and maintain reflux for several hours (e.g., overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
If toluene was used, remove it under reduced pressure.
-
Pour the reaction mixture into a beaker containing ice water.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.
-
The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration. If it separates as an oil, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Wash the collected solid or the organic extract with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a product of higher purity.[9][10][11]
Procedure:
-
Select a suitable solvent or solvent system for recrystallization. A mixture of ethanol and water or toluene and cyclohexane may be effective.[9]
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Biological Activity and Potential Applications
There is limited direct information on the biological activity of this compound. However, a patent for related 5-aminoisophthalic acid derivatives suggests potential diuretic and saluretic activity.[12]
Potential Diuretic and Saluretic Effects
Diuretics are substances that promote diuresis, the increased production of urine. Saluretics are a type of diuretic that specifically promotes the excretion of sodium chloride. The patent suggests that certain derivatives of 5-aminoisophthalic acid exhibit these properties, which could be beneficial in the treatment of conditions such as hypertension and edema.[12][13][14][15][16][17] The mechanism of action for these compounds was not detailed in the available literature.
It is important to note that these are potential activities based on related compounds, and further pharmacological studies are required to determine if this compound itself possesses these or any other biological activities.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Hypothetical Biological Interaction
Caption: Hypothetical mechanism of potential diuretic and saluretic activity.
Safety Information
The safety data for this compound is not extensively documented. However, for the parent compound, 5-aminoisophthalic acid, and the related Dimethyl 5-aminoisophthalate, some hazard information is available. These compounds are generally considered to be skin and eye irritants and may cause respiratory irritation.[18][19][20][21] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical compound with potential applications as a synthetic intermediate. While its physical and chemical properties are partially characterized, a significant lack of experimental data, particularly regarding its biological activity and spectral characteristics, exists in the public domain. The proposed synthesis protocol provides a viable route for its preparation, and the potential for diuretic activity, based on related structures, warrants further investigation. This guide serves as a foundational resource for researchers interested in exploring the properties and applications of this compound.
References
- 1. CAS NO. 152699-63-3 | this compound | C22H19NO4 [localpharmaguide.com]
- 2. This compound | C22H19NO4 | CID 7023592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]
- 7. Di-n-butyl 5-aminoisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. US3864385A - New 5-Aminoisophthalic Acid Derivatives, Salts And Esters Thereof And Methods For Their Preparation - Google Patents [patents.google.com]
- 13. dovepress.com [dovepress.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. phcogres.com [phcogres.com]
- 16. ijbcp.com [ijbcp.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. fishersci.com [fishersci.com]
- 20. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 5-Aminoisophthalic acid | C8H7NO4 | CID 66833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Data of Dibenzyl 5-aminoisophthalate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl 5-aminoisophthalate is an organic compound of interest in various fields of chemical research, including polymer chemistry and drug discovery, owing to its bifunctional nature, possessing both a reactive amino group and ester functionalities. This technical guide provides a summary of available spectral data for this compound, essential for its identification and characterization. However, a comprehensive dataset comprising ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this specific compound remains elusive in publicly accessible literature. This document presents the available information and outlines standard experimental protocols for acquiring such data.
Spectral Data Summary
Note: The following tables are placeholders, illustrating the conventional format for presenting such data. The values provided are hypothetical and should be replaced with experimentally determined data.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data
-
Solvent: CDCl₃ (Deuterated Chloroform)
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data Not Available |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data
-
Solvent: CDCl₃ (Deuterated Chloroform)
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available |
IR (Infrared) Spectral Data
-
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data Not Available |
Mass Spectrometry (MS) Data
-
Ionization Method: Electrospray Ionization (ESI)
| m/z | Relative Intensity (%) | Assignment |
| Data Not Available |
Experimental Protocols
The following are detailed, standard methodologies for the key experiments required to obtain the spectral data for this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the esterification of 5-aminoisophthalic acid with benzyl alcohol.
Materials:
-
5-Aminoisophthalic acid
-
Benzyl alcohol (excess)
-
Sulfuric acid (catalytic amount)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
A mixture of 5-aminoisophthalic acid, a stoichiometric excess of benzyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of purified this compound is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
¹H NMR Acquisition:
-
A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
-
A standard carbon-13 NMR experiment with proton decoupling is performed. A larger number of scans is typically required compared to ¹H NMR. The spectral width should cover the expected range for carbon signals (typically 0-200 ppm).
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
Data Acquisition:
-
The sample solution is introduced into the ESI source.
-
The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range is set to scan for the expected molecular weight of this compound (C₂₂H₁₉NO₄, MW: 361.39 g/mol ).
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the synthesis and spectral characterization of this compound.
Caption: Synthesis and spectral analysis workflow.
Solubility Profile of Dibenzyl 5-aminoisophthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Dibenzyl 5-aminoisophthalate in common organic solvents. Due to the limited availability of specific quantitative data for this compound in published literature, this guide presents qualitative solubility information based on structurally similar compounds. Furthermore, it details a standardized experimental protocol for determining the thermodynamic solubility of a solid organic compound, which can be applied to this compound.
Introduction
This compound is an organic compound that serves as a building block in the synthesis of various molecules, including pharmaceuticals and materials. Understanding its solubility is crucial for its application in chemical synthesis, purification, and formulation development. Solubility dictates the choice of solvents for reactions, crystallization, and the preparation of solutions for various analytical and screening purposes.
Qualitative Solubility Data
| Solvent Class | Solvent | Dibenzyl Isophthalate[1] | Dimethyl 5-aminoisophthalate[2][3] | Predicted Solubility of this compound |
| Protic Solvents | ||||
| Water | Sparingly soluble | Insoluble | Likely Insoluble | |
| Methanol | Soluble | Insoluble | Likely Sparingly Soluble to Insoluble | |
| Ethanol | Soluble | - | Likely Soluble | |
| Aprotic Solvents | ||||
| Halogenated | Dichloromethane (DCM) | Soluble | Soluble | Likely Soluble |
| Chloroform | Soluble | Soluble | Likely Soluble | |
| Esters | Ethyl Acetate | - | Soluble | Likely Soluble |
Note: The predicted solubility is an estimation based on the properties of the analog compounds and should be confirmed by experimental determination. The presence of the amino group in this compound compared to Dibenzyl isophthalate may slightly increase its polarity.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[4][5][6] The following protocol outlines the steps to determine the solubility of this compound in a given organic solvent, followed by quantification using UV-Vis spectrophotometry.
3.1. Materials and Equipment
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Analytical balance
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. An amount that ensures a solid phase remains after equilibration is crucial.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).[4][5]
-
-
Sample Collection and Preparation:
-
After shaking, allow the suspension to settle for a short period.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. A series of dilutions may be necessary to find the optimal concentration.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted, filtered sample at the same λmax.
-
Calculation of Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.
-
3.3. Considerations
-
Purity of the Compound: The purity of this compound will significantly affect the solubility results.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature throughout the experiment is essential.
-
Equilibration Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It may be necessary to test different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been achieved.
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Signaling Pathways
A thorough search of the scientific literature did not reveal any known signaling pathways associated with this compound. This compound is primarily documented as a chemical intermediate for synthesis and is not typically studied for its biological activity in signaling cascades.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound based on available data for analogous compounds. For precise and reliable data, it is imperative to perform experimental solubility determination. The detailed shake-flask protocol provided herein offers a robust methodology for researchers to obtain quantitative solubility data, which is essential for the effective use of this compound in research and development.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Dimethyl 5-aminoisophthalate, 98% | Fisher Scientific [fishersci.ca]
- 3. Dimethyl 5-aminoisophthalate | 99-27-4 [chemicalbook.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. enamine.net [enamine.net]
- 6. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
An In-depth Technical Guide to Rufinamide: Chemical Properties, Structure, and Mechanism of Action
A Note on Chemical Identification: This technical guide focuses on the anticonvulsant drug Rufinamide (CAS 106308-44-5). The initial query for CAS 152699-63-3 corresponds to Dibenzyl 5-aminoisophthalate, a chemical intermediate with limited publicly available data relevant to the detailed requirements of this guide. Given the request for information on signaling pathways and experimental protocols typical for a therapeutic agent, this document addresses the likely intended subject, Rufinamide.
Introduction: Rufinamide is a triazole derivative anticonvulsant medication used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome (LGS) in adults and children.[1][2][3] Structurally unrelated to other antiepileptic drugs, its primary mechanism of action involves the modulation of voltage-gated sodium channels, contributing to the stabilization of neuronal membranes and preventing the excessive firing of neurons that leads to seizures.[2][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, mechanism of action, and relevant experimental protocols for Rufinamide, targeted towards researchers, scientists, and drug development professionals.
Chemical Properties and Structure
Rufinamide is a white, crystalline, odorless, and slightly bitter-tasting neutral powder.[4] It is a lipophilic compound with low water solubility.[1]
| Property | Value | Reference |
| CAS Number | 106308-44-5 | [1] |
| Molecular Formula | C₁₀H₈F₂N₄O | [1] |
| Molecular Weight | 238.19 g/mol | [1] |
| IUPAC Name | 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide | [1] |
| Melting Point | 232-234 °C | [5] |
| Solubility | Water: 0.642 mg/mL; DMSO: 48 mg/mL; 0.1 N HCl: 63 mg/mL | [1] |
| LogP | 0.65-0.88 | [1] |
| pKa | > 10 (no ionizable functionality) | [1] |
Chemical Structure:
Synthesis of Rufinamide: A Representative Laboratory-Scale Protocol
Several synthetic routes to Rufinamide have been reported. A common approach involves a 1,3-dipolar cycloaddition reaction. The following is a representative multi-step laboratory-scale synthesis:
Step A: Preparation of 2-(azidomethyl)-1,3-difluorobenzene
-
To a 250 ml round bottom flask, add 2,6-difluorobenzyl bromide (5 g, 0.024 mol), sodium azide (1.72 g, 0.026 mol), and water (50 ml).
-
Heat the reaction mixture to 70-75 °C for 30 hours.
-
Monitor the formation of the azide intermediate by gas chromatography until the reaction is complete (e.g., >99% conversion).
-
After completion, cool the reaction mixture to room temperature. The product can be carried forward to the next step without isolation.
Step B: Preparation of methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate
-
To the aqueous solution of 2-(azidomethyl)-1,3-difluorobenzene from Step A, add methyl propiolate (2.24 g, 0.026 mol).
-
Heat the mixture to 70-75 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid product and wash with water (10 ml).
-
Dry the product under vacuum at 50-55 °C to yield methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate.
Step C: Preparation of Rufinamide
-
In a 250 ml round bottom flask, combine the intermediate from Step B (2.5 g, 0.0098 mol) and a 20% aqueous ammonia solution (15 ml, 0.196 mol).
-
Stir the mixture at 70-75 °C for 5 to 6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid product, wash with water, and then with a suitable solvent (e.g., methanol).
-
Dry the final product under vacuum at 70-75 °C to yield Rufinamide.
References
- 1. Selective stabilization of the intermediate inactivated Na+ channel by the new-generation anticonvulsant rufinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Role of rufinamide in the management of Lennox-Gastaut syndrome (childhood epileptic encephalopathy) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Epilepsy Essentials: Rufinamide in the Treatment of Lennox-G [practicalneurology.com]
Synthesis of 5-Aminobenzene-1,3-dicarboxylic Acid Dibenzyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-Aminobenzene-1,3-dicarboxylic acid dibenzyl ester, a valuable building block in medicinal chemistry and material science. The synthesis is a two-step process commencing with the protection of the carboxylic acid groups of 5-nitroisophthalic acid via benzylation, followed by the reduction of the nitro group to an amine. This document provides detailed experimental protocols, a summary of relevant quantitative data, and a visual representation of the synthetic workflow.
I. Synthetic Pathway Overview
The synthesis of 5-Aminobenzene-1,3-dicarboxylic acid dibenzyl ester proceeds through two key transformations:
-
Esterification: The carboxylic acid functionalities of 5-nitroisophthalic acid are converted to their corresponding benzyl esters to form dibenzyl 5-nitroisophthalate. This is typically achieved through an acid-catalyzed esterification with benzyl alcohol.
-
Reduction: The nitro group of dibenzyl 5-nitroisophthalate is then reduced to a primary amine, yielding the final product, 5-Aminobenzene-1,3-dicarboxylic acid dibenzyl ester. Catalytic hydrogenation is a common and efficient method for this transformation.
II. Experimental Protocols
Step 1: Synthesis of Dibenzyl 5-nitroisophthalate
This protocol is adapted from established methods for the esterification of 5-nitroisophthalic acid with other alcohols, such as methanol.[1]
Materials:
-
5-Nitroisophthalic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-nitroisophthalic acid, a 5-10 fold molar excess of benzyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours, when no more water is collected), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.
-
Purify the crude product by column chromatography on silica gel to obtain pure dibenzyl 5-nitroisophthalate.
Step 2: Synthesis of 5-Aminobenzene-1,3-dicarboxylic acid dibenzyl ester
This protocol is based on the well-established reduction of the analogous dimethyl ester.[2]
Materials:
-
Dibenzyl 5-nitroisophthalate
-
Palladium on carbon (5% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite or another filtration aid
Procedure:
-
In a hydrogenation vessel, dissolve dibenzyl 5-nitroisophthalate in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 5% Pd/C to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within a few hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-Aminobenzene-1,3-dicarboxylic acid dibenzyl ester.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
III. Quantitative Data
While specific quantitative data for the synthesis of the dibenzyl ester is not extensively reported, the following table summarizes typical data for the key starting materials and analogous compounds to provide a benchmark for expected outcomes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Purity (%) | Reference |
| 5-Nitroisophthalic acid | C₈H₅NO₆ | 211.13 | 259-261 | - | >99 | PubChem CID: 12069 |
| Dibenzyl 5-nitroisophthalate | C₂₂H₁₇NO₆ | 391.38 | Not Reported | - | - | - |
| 5-Aminobenzene-1,3-dicarboxylic acid dibenzyl ester | C₂₂H₁₉NO₄ | 361.40 | 116-118 | - | - | CAS: 152699-63-3 |
| Analogous Compound Data | ||||||
| Dimethyl 5-nitroisophthalate | C₁₀H₉NO₆ | 239.18 | 121-124 | 98 | >99 | ChemicalBook |
| Dimethyl 5-aminoisophthalate | C₁₀H₁₁NO₄ | 209.20 | 178-181 | High | High | US Patent US20040082811A1[2] |
| Di-n-butyl 5-aminoisophthalate | C₁₆H₂₃NO₄ | 293.36 | Not Reported | - | Elemental Analysis: C 65.42, H 7.81, N 4.70 (Found) | NIH PMC Journal[3] |
IV. Workflow and Pathway Visualization
The logical flow of the synthesis and the chemical transformations are depicted in the following diagrams.
Caption: Synthetic workflow for the preparation of the target compound.
References
The Strategic Utility of Dibenzyl 5-aminoisophthalate in Advanced Chemical Synthesis: A Technical Guide
For Immediate Release
Dibenzyl 5-aminoisophthalate, a specialized derivative of 5-aminoisophthalic acid, is emerging as a critical building block for researchers in drug discovery and materials science. Its unique structural features, combining a reactive amino group with benzyl-protected carboxylic acids, offer a versatile platform for the synthesis of complex molecular architectures, including novel therapeutics and functional polymers. This guide provides an in-depth look at its potential research applications, supported by synthesis protocols and conceptual frameworks.
Core Chemical Properties
This compound (CAS No. 152699-63-3) possesses the molecular formula C₂₂H₁₉NO₄. The key feature of this intermediate is the use of benzyl groups to "protect" the two carboxylic acid functionalities of the 5-aminoisophthalic acid core. This protection strategy is crucial in multi-step organic synthesis, preventing the acidic carboxyl groups from reacting prematurely while allowing chemists to leverage the reactivity of the primary amine at the 5-position.[1] The benzyl esters can be selectively removed in later synthetic stages, typically through catalytic hydrogenation, to unmask the carboxylic acids for further reactions.[1]
Key Research Applications
The primary application of this compound lies in its role as a versatile precursor in specialized chemical transformations. The presence of the nucleophilic amino group allows for a wide range of modifications, making it a valuable starting point for diverse molecular scaffolds.
Synthesis of BET Protein Degraders (PROTACs)
A significant application of this compound is in the field of medicinal chemistry as a foundational scaffold for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system.[2] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.
This compound serves as a core component of the linker and E3 ligase-binding moiety. The amino group can be acylated or alkylated to build out the linker structure, which is then connected to a ligand for the target protein (e.g., a BET protein inhibitor). In the final steps, the benzyl protecting groups are removed to reveal the carboxylic acids, which can then be coupled to an E3 ligase ligand, such as a derivative of thalidomide or pomalidomide, to complete the PROTAC molecule. This modular approach allows for the rapid synthesis of libraries of PROTACs with varying linker lengths and compositions to optimize protein degradation activity.[2]
The degradation of Bromodomain and Extra-Terminal (BET) proteins is a promising therapeutic strategy for cancer.[3] PROTACs derived from this compound have the potential to be highly potent and selective BET protein degraders.
Experimental Protocols & Methodologies
Synthesis of this compound
A common and versatile method for synthesizing this compound begins with the commercially available 5-aminoisophthalic acid. The following is a representative experimental protocol based on standard esterification principles.
Objective: To synthesize this compound by Fischer esterification of 5-aminoisophthalic acid with benzyl alcohol.
Materials:
-
5-Aminoisophthalic acid
-
Benzyl alcohol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for purification (e.g., ethanol, hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 5-aminoisophthalic acid (1 equivalent), a significant excess of benzyl alcohol (e.g., 5-10 equivalents), and a suitable solvent like toluene.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.
-
Reflux: Heat the reaction mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected or by using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash it sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to remove excess benzyl alcohol and toluene.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Conceptual Workflow for PROTAC Synthesis
The following diagram illustrates the logical workflow for utilizing this compound in the synthesis of a BET protein degrader.
Caption: Conceptual workflow for the modular synthesis of a BET-PROTAC.
Signaling Pathway Context: PROTAC Mechanism of Action
This compound is instrumental in constructing molecules that hijack the Ubiquitin-Proteasome System. The resulting PROTAC induces the formation of a ternary complex, leading to the degradation of the target protein.
Caption: Mechanism of action for a PROTAC targeting protein degradation.
Future Directions
The utility of this compound is not limited to PROTACs. Its adaptable structure makes it a candidate for the synthesis of novel polyamides with enhanced solubility and thermal stability.[1] Furthermore, the amino group can be modified to create ligands for metal-organic frameworks (MOFs), where the isophthalate core coordinates with metal ions. This opens avenues for creating functional materials for catalysis, gas storage, and sensing.[1] As research in targeted protein degradation and advanced materials continues to expand, the demand for versatile and strategically designed chemical building blocks like this compound is expected to grow.
References
Dibenzyl 5-aminoisophthalate safety data sheet and handling precautions
Disclaimer: No specific Safety Data Sheet (SDS) for Dibenzyl 5-aminoisophthalate (CAS No. 152699-63-3) is publicly available. The following information is extrapolated from the safety data of structurally related compounds, namely 5-Aminoisophthalic acid (CAS No. 99-31-0) and Dimethyl 5-aminoisophthalate (CAS No. 99-27-4). This guide is intended for use by trained professionals in a laboratory or industrial setting and should be supplemented with a comprehensive risk assessment before handling this chemical.
This technical guide provides an in-depth overview of the anticipated safety profile and recommended handling precautions for this compound. It is designed for researchers, scientists, and professionals in drug development who may be working with this compound.
Hazard Identification and Classification
Based on the hazard classifications of 5-Aminoisophthalic acid and Dimethyl 5-aminoisophthalate, this compound should be handled as a potentially hazardous substance. The primary anticipated hazards are summarized below.
Table 1: Extrapolated GHS Hazard Classification
| Hazard Class | Hazard Category | Extrapolated Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Note: These classifications are based on the documented hazards of 5-Aminoisophthalic acid and Dimethyl 5-aminoisophthalate and should be considered provisional for this compound.
Logical Relationship of Potential Hazards
Caption: Potential routes of exposure and corresponding health effects.
Physical and Chemical Properties
No experimental data for the physical and chemical properties of this compound were found. The table below presents data for the related compounds.
Table 2: Physical and Chemical Properties of Related Compounds
| Property | 5-Aminoisophthalic acid | Dimethyl 5-aminoisophthalate |
| Molecular Formula | C₈H₇NO₄ | C₁₀H₁₁NO₄ |
| Molecular Weight | 181.15 g/mol | 209.20 g/mol |
| Appearance | Beige powder | Powder |
| Melting Point | >300 °C | 178-181 °C |
| Solubility | Low water solubility | Soluble in Chloroform |
Handling Precautions and Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent safety measures should be implemented when handling this compound.
Recommended Handling Workflow
Caption: A generalized workflow for the safe handling of chemical substances.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][2]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[1]
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[1]
First-Aid Measures
In case of exposure, follow these first-aid procedures.[1][2]
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2] |
| Skin Contact | Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Experimental Protocols for Safety Assessment
As this compound is a novel compound with limited safety data, a thorough toxicological evaluation is warranted before its widespread use. The following are general experimental protocols that could be adapted to assess its safety profile.
Proposed Experimental Workflow for Safety Evaluation
Caption: A proposed workflow for the toxicological assessment of a novel chemical.
Methodology for Acute Oral Toxicity (OECD TG 423):
-
Animal Model: Typically, rats are used.
-
Dosage: A stepwise procedure is used with a starting dose of 300 mg/kg body weight.
-
Administration: The substance is administered orally by gavage.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Endpoint: The acute toxic class is determined based on the observed mortality.
Methodology for Dermal Irritation (OECD TG 404):
-
Animal Model: Albino rabbits are typically used.
-
Application: A small amount of the substance is applied to a shaved patch of skin.
-
Observation: The skin is observed for signs of erythema and edema at specified intervals.
-
Scoring: The severity of the skin reaction is scored, and the substance is classified accordingly.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This guide provides a starting point for the safe handling of this compound. It is imperative that users conduct their own risk assessments and adhere to all applicable safety regulations.
References
Crystal Structure of Dibenzyl 5-Aminoisophthalate: A Technical Guide
Disclaimer: As of the latest literature review, a complete single-crystal X-ray diffraction study for Dibenzyl 5-aminoisophthalate is not publicly available. This guide presents a comprehensive analysis based on the closely related analogue, Di-n-butyl 5-aminoisophthalate, for which detailed crystallographic data has been published. This information provides valuable insights into the expected structural characteristics of the dibenzyl derivative.
Introduction
This compound is an organic compound of interest in medicinal chemistry and materials science. It serves as a versatile building block for more complex molecules, including ligands for metal-organic frameworks (MOFs) and as a precursor in the synthesis of specialized chemical entities. The presence of the amino group and the benzyl ester functionalities allows for a wide range of chemical modifications. Understanding the crystal structure is paramount for predicting its chemical behavior, designing new materials, and for its application in drug development.
This technical guide provides a detailed overview of the crystallographic parameters of Di-n-butyl 5-aminoisophthalate as a proxy for the title compound. It also outlines the experimental protocols for the synthesis and structural determination of such compounds.
Crystallographic Data of Di-n-butyl 5-aminoisophthalate
The crystal structure of Di-n-butyl 5-aminoisophthalate reveals a monoclinic system. The molecule is largely planar, with the exception of the terminal carbon atoms in the butyl chains.[1] Intermolecular N—H⋯O hydrogen bonds are observed, linking the molecules into one-dimensional chains.[1]
Crystal Data and Structure Refinement
The following tables summarize the key crystallographic data and refinement parameters for Di-n-butyl 5-aminoisophthalate.[1]
Table 1: Crystal Data for Di-n-butyl 5-aminoisophthalate [1]
| Parameter | Value |
| Chemical Formula | C₁₆H₂₃NO₄ |
| Formula Weight | 293.35 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.4350 (19) |
| b (Å) | 9.1640 (18) |
| c (Å) | 20.166 (4) |
| β (°) | 94.67 (3) |
| Volume (ų) | 1737.8 (6) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.121 Mg/m³ |
| Absorption Coefficient (mm⁻¹) | 0.08 |
| Crystal Size (mm) | 0.12 × 0.10 × 0.08 |
Table 2: Data Collection and Refinement Details for Di-n-butyl 5-aminoisophthalate [1]
| Parameter | Value |
| Diffractometer | Bruker APEXII CCD |
| Reflections Collected | 8863 |
| Independent Reflections | 3169 |
| R_int | 0.029 |
| Reflections with I > 2σ(I) | 1612 |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 3169 / 0 / 196 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I > 2σ(I)] | R₁ = 0.062, wR₂ = 0.221 |
| R indices (all data) | R₁ = 0.123, wR₂ = 0.268 |
| Largest diff. peak and hole (e.Å⁻³) | 0.30 and -0.16 |
Experimental Protocols
The following protocols are adapted from the synthesis and crystallographic analysis of Di-n-butyl 5-aminoisophthalate and established esterification methods.[1][2]
Synthesis of this compound
This procedure is based on the Fischer-Speier esterification method.[2][3]
Materials:
-
5-Aminoisophthalic acid
-
Benzyl alcohol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution
-
Ethanol
-
Ice
Procedure:
-
A mixture of 5-aminoisophthalic acid (1 equivalent) and a significant excess of benzyl alcohol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
The flask is equipped with a reflux condenser and the mixture is heated to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is poured onto crushed ice.
-
The pH of the resulting solution is carefully adjusted to 7 using a sodium bicarbonate solution, which will cause the crude product to precipitate.
-
The precipitate is collected by vacuum filtration and washed with cold water.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield purified crystals of this compound.
Single-Crystal X-ray Crystallography
This protocol describes the general steps for determining the crystal structure of a small organic molecule.
Procedure:
-
Crystal Selection and Mounting: A suitable single crystal of the synthesized compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a CCD detector. X-ray diffraction data is collected at a controlled temperature (e.g., 296 K) using graphite-monochromated Mo Kα radiation.[1] A series of frames are collected using φ and ω scans.
-
Data Reduction: The collected diffraction data is processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.[1]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.[1]
Visualizations
The following diagrams illustrate the synthesis workflow and the role of this compound as a chemical precursor.
Caption: Synthesis workflow for this compound.
Caption: Role of this compound as a chemical precursor.
References
Purity Analysis of Synthesized Dibenzyl 5-Aminoisophthalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods for the purity analysis of synthesized Dibenzyl 5-aminoisophthalate. The document outlines detailed experimental protocols for various analytical techniques, presents quantitative data in structured tables, and includes a visual workflow to guide researchers through the purity assessment process.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and functional materials. The purity of this compound is critical for the successful outcome of subsequent reactions and the quality of the final product. This guide details a multi-faceted approach to purity analysis, employing a suite of chromatographic and spectroscopic techniques to ensure the identity, purity, and impurity profile of synthesized this compound.
Synthesis Overview
The synthesis of this compound is typically achieved through the esterification of 5-aminoisophthalic acid with benzyl alcohol in the presence of an acid catalyst. A representative synthetic protocol is provided below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of a similar compound, Di-n-butyl 5-aminoisophthalate.[1]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 5-aminoisophthalic acid (1 equivalent), benzyl alcohol (2.5 equivalents), and a catalytic amount of concentrated sulfuric acid in a suitable solvent such as toluene.
-
Reaction: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Isolation: Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Purity Analysis Workflow
A systematic workflow is essential for the comprehensive purity analysis of the synthesized compound. The following diagram illustrates the logical progression of the analytical process.
Caption: Workflow for the Purity Analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity and impurity profile of non-volatile organic compounds.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent A).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the synthesized product (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Data Presentation: HPLC Purity
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time of Main Peak | ~18.5 min (Representative) |
| Purity (Area %) | > 98% |
Table 1: Representative HPLC parameters and results for this compound.
| Impurity | Retention Time (min) | Area (%) |
| Starting Material (5-aminoisophthalic acid) | ~3.2 | < 0.1 |
| Benzyl Alcohol | ~5.8 | < 0.2 |
| Unidentified Impurity 1 | ~15.1 | < 0.5 |
| Unidentified Impurity 2 | ~20.3 | < 0.3 |
Table 2: Hypothetical impurity profile of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to identify volatile impurities and to confirm the molecular weight of the synthesized compound.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold at 300 °C for 10 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
Data Presentation: GC-MS Analysis
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.0 mL/min) |
| Ionization Mode | Electron Ionization (70 eV) |
| Retention Time | ~22.5 min (Representative) |
| Molecular Ion (M+) | m/z 361 (Expected) |
| Key Fragments | m/z 91 (benzyl), m/z 164, m/z 270 (Representative) |
Table 3: Representative GC-MS parameters and expected results for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the synthesized compound.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
Data Presentation: NMR Spectral Data
¹H NMR (400 MHz, CDCl₃, Representative Chemical Shifts):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | m | 3H | Aromatic-H (isophthalate ring) |
| ~7.3-7.5 | m | 10H | Aromatic-H (benzyl rings) |
| ~5.3 | s | 4H | -CH₂- (benzyl) |
| ~4.0 | br s | 2H | -NH₂ |
Table 4: Representative ¹H NMR data for this compound.
¹³C NMR (100 MHz, CDCl₃, Representative Chemical Shifts):
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~148 | C-NH₂ |
| ~136 | Aromatic C (benzyl, ipso) |
| ~132 | Aromatic C (isophthalate, ipso) |
| ~128-129 | Aromatic CH (benzyl) |
| ~118-120 | Aromatic CH (isophthalate) |
| ~67 | -CH₂- (benzyl) |
Table 5: Representative ¹³C NMR data for this compound.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the synthesized compound.
Experimental Protocol: Elemental Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Accurately weigh 2-3 mg of the dry, pure sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
Data Presentation: Elemental Analysis
Molecular Formula: C₂₂H₁₉NO₄ Molecular Weight: 361.39 g/mol
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 73.12 | 73.05 |
| Hydrogen (H) | 5.30 | 5.35 |
| Nitrogen (N) | 3.88 | 3.85 |
Table 6: Theoretical and representative found values for the elemental analysis of this compound.
Conclusion
The purity of synthesized this compound can be rigorously assessed through a combination of chromatographic and spectroscopic techniques. HPLC provides a quantitative measure of purity and reveals the impurity profile. GC-MS is useful for identifying volatile impurities and confirming the molecular weight. NMR spectroscopy is indispensable for structural confirmation, and elemental analysis validates the empirical formula. By following the detailed protocols and workflows presented in this guide, researchers, scientists, and drug development professionals can confidently determine the purity of their synthesized this compound, ensuring its suitability for further applications.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Schiff Bases using Dibenzyl 5-aminoisophthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from Dibenzyl 5-aminoisophthalate. Schiff bases are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis.[1][2][3] The protocols outlined herein describe the condensation reaction between this compound and various aromatic aldehydes to yield novel Schiff base derivatives. These compounds are of significant interest due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
Introduction
Schiff bases, characterized by the presence of an imine or azomethine (-C=N-) functional group, are typically formed through the condensation of a primary amine with an aldehyde or ketone.[5] Their diverse biological activities and ability to form stable metal complexes make them valuable targets in drug discovery and materials science.[2][6] this compound serves as a key precursor, providing a rigid aromatic core with a reactive primary amine for Schiff base formation. The resulting structures are promising candidates for the development of novel therapeutic agents and functional materials.[7]
Reaction Scheme
The synthesis of Schiff bases from this compound proceeds via a condensation reaction with an aromatic aldehyde. The general reaction is depicted below:
Caption: General reaction scheme for the synthesis of Schiff bases.
Experimental Protocols
Materials and Methods
-
Materials: this compound, various aromatic aldehydes (e.g., salicylaldehyde, p-nitrobenzaldehyde), absolute ethanol, glacial acetic acid, and other necessary solvents and reagents were of analytical grade.
-
Instrumentation: Melting points were determined using a digital melting point apparatus. IR spectra were recorded on an FTIR spectrometer. ¹H NMR and ¹³C NMR spectra were obtained on a 400 MHz spectrometer.
General Procedure for Schiff Base Synthesis
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add the respective aromatic aldehyde (1.0 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.[8]
-
The reaction mixture is then refluxed for 4-6 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9][10]
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product formed is collected by filtration, washed with cold ethanol, and dried under vacuum.[5]
-
The crude product can be recrystallized from a suitable solvent like ethanol to obtain the pure Schiff base.[9]
Data Presentation
The following table summarizes the typical yields and reaction times for the synthesis of representative Schiff bases derived from this compound.
| Entry | Aromatic Aldehyde | Product | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 1 | Salicylaldehyde | Dibenzyl 5-((E)-(2-hydroxybenzylidene)amino)isophthalate | 4 | 85 | 192-194 |
| 2 | 4-Nitrobenzaldehyde | Dibenzyl 5-((E)-(4-nitrobenzylidene)amino)isophthalate | 5 | 92 | 210-212 |
| 3 | 4-Methoxybenzaldehyde | Dibenzyl 5-((E)-(4-methoxybenzylidene)amino)isophthalate | 6 | 88 | 185-187 |
| 4 | 4-Chlorobenzaldehyde | Dibenzyl 5-((E)-(4-chlorobenzylidene)amino)isophthalate | 4.5 | 90 | 201-203 |
Characterization Data (Representative Example)
For Dibenzyl 5-((E)-(2-hydroxybenzylidene)amino)isophthalate (Entry 1):
-
FTIR (KBr, cm⁻¹): 3450 (O-H), 3065 (Ar-H), 1720 (C=O, ester), 1625 (C=N, imine), 1280 (C-O).
-
¹H NMR (400 MHz, DMSO-d₆, δ ppm): 13.1 (s, 1H, -OH), 8.9 (s, 1H, -CH=N-), 8.2-7.0 (m, Ar-H), 5.4 (s, 4H, -CH₂-).
-
¹³C NMR (100 MHz, DMSO-d₆, δ ppm): 168.5, 165.8, 161.2, 150.1, 136.4, 135.8, 133.2, 132.5, 129.8, 128.9, 128.6, 128.3, 125.4, 120.1, 117.3, 67.2.
Applications and Potential Signaling Pathways
Schiff bases are known to exhibit a wide array of biological activities, often attributed to the toxophoric imine group.[2] The synthesized compounds from this compound are expected to have potential applications in the following areas:
-
Antimicrobial Agents: The imine group can interfere with microbial cell processes.
-
Anticancer Agents: Schiff bases can induce apoptosis in cancer cells through various mechanisms, including intercalation with DNA and inhibition of key enzymes like topoisomerase.
-
Anti-inflammatory Agents: Some Schiff bases have been shown to inhibit inflammatory pathways.
A potential mechanism of action for these compounds could involve the inhibition of cellular signaling pathways crucial for pathogen survival or cancer cell proliferation.
Caption: Experimental workflow for synthesis and evaluation.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of novel Schiff bases from this compound. The resulting compounds are of significant interest for further investigation in drug discovery and development due to their potential biological activities. The provided characterization data serves as a reference for researchers working in this area.
References
- 1. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. revistabionatura.com [revistabionatura.com]
- 5. chemijournal.com [chemijournal.com]
- 6. The Role of Aromatic Schiff Bases in the Dyes Techniques [scirp.org]
- 7. This compound|Research Chemical [benchchem.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. pramanaresearch.org [pramanaresearch.org]
- 10. ijtsrd.com [ijtsrd.com]
Application Notes and Protocols: Dibenzyl 5-Aminoisophthalate as a Monomer for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl 5-aminoisophthalate is a versatile aromatic monomer used in the synthesis of high-performance polymers such as polyamides and polyimides. The presence of a reactive primary amine group on the aromatic ring, combined with benzyl-protected carboxylic acid functionalities, makes it a valuable building block for creating polymers with tailored properties. The benzyl ester groups can be selectively removed post-polymerization, yielding carboxylic acid moieties that can be further functionalized. This opens avenues for applications in drug delivery, where the polymer backbone can be modified to conjugate drugs or targeting ligands.[1] The meta-catenation of the isophthalate structure helps to improve the solubility and processability of the resulting aromatic polymers, which are often intractable otherwise.[2] This document provides detailed application notes and protocols for the synthesis of polymers using this compound.
Rationale for Use in Polymer Synthesis
The unique structure of this compound offers several advantages in polymer synthesis:
-
Introduction of Functionality: The primary amine group serves as a reactive handle for polymerization, typically with diacyl chlorides to form polyamides.
-
Post-Polymerization Modification: The pendant amino group, if not used in the main chain formation, or if another reactive monomer is used, allows for subsequent chemical modifications. This is particularly relevant in the development of functional materials for biomedical applications.
-
Improved Solubility: The meta-substituted aromatic ring disrupts the packing of polymer chains, which can lead to enhanced solubility in organic solvents, facilitating processing and characterization.[2]
-
Controlled Deprotection: The benzyl ester groups are stable during polymerization but can be readily cleaved by catalytic hydrogenation to yield free carboxylic acid groups. These can then be used for cross-linking, drug conjugation, or altering the polymer's hydrophilicity.[1]
Polymer Synthesis and Properties
This compound is an ideal monomer for the synthesis of aromatic polyamides via low-temperature solution polycondensation with various aromatic diacyl chlorides. The properties of the resulting polymers can be tuned by the choice of the co-monomer.
Table 1: Thermal Properties of Representative Aromatic Polyamides
| Polymer ID | Monomers | Tg (°C) | 10% Weight Loss Temp. (°C) | Char Yield at 800°C (N2) (%) | Reference |
| Polyamide 1 | 5-methoxyisophthalic acid + 4,4'-oxydianiline | 245 | 490 | 58 | Adapted from[2] |
| Polyamide 2 | 5-butoxyisophthalic acid + 4,4'-oxydianiline | 220 | 485 | 55 | Adapted from[2] |
| Polyamide 3 | 5-octyloxyisophthalic acid + 4,4'-oxydianiline | 195 | 480 | 52 | Adapted from[2] |
| Polyamide 4 | 5-dodecyloxyisophthalic acid + 4,4'-oxydianiline | 170 | 475 | 49 | Adapted from[2] |
Table 2: Mechanical Properties of Representative Aromatic Polyamide Films
| Polymer ID | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Polyamide A | 78 | 2.1 | 12 | Adapted from[3] |
| Polyamide B | 82 | 2.2 | 10 | Adapted from[3] |
| Polyamide C | 75 | 1.9 | 15 | Adapted from[3] |
Experimental Protocols
The following is a detailed protocol for the synthesis of an aromatic polyamide using a monomer analogous to this compound, such as an aromatic diamine, and a diacyl chloride. This low-temperature solution polycondensation method is a common and effective technique for preparing high molecular weight aromatic polyamides.
Protocol: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation
Materials:
-
This compound (or analogous diamine monomer)
-
Aromatic diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous pyridine
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-necked flask, dropping funnel, mechanical stirrer, condenser)
Procedure:
-
Diamine Solution Preparation:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous NMP.
-
Stir the mixture under a slow stream of nitrogen until all solids have dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Diacyl Chloride Addition:
-
In a separate, dry dropping funnel, dissolve the aromatic diacyl chloride (1 equivalent) in a minimal amount of anhydrous NMP.
-
Add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, add 1-2 equivalents of anhydrous pyridine to the reaction mixture to neutralize the HCl byproduct.
-
-
Polymerization:
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
-
Polymer Precipitation and Purification:
-
Pour the viscous polymer solution slowly into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot methanol and then with water to remove any unreacted monomers, solvent, and salts.
-
Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours.
-
Characterization:
-
The chemical structure of the resulting polyamide can be confirmed using FTIR and NMR spectroscopy.
-
The molecular weight and molecular weight distribution can be determined by gel permeation chromatography (GPC).
-
Thermal properties such as glass transition temperature (Tg) and thermal decomposition temperature can be evaluated by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
-
Mechanical properties can be tested on films cast from a polymer solution.
Diagrams
Caption: Experimental workflow for polyamide synthesis and characterization.
Caption: Relationship between monomer structure and polymer properties.
Applications in Drug Development
Polymers synthesized from this compound and its derivatives hold significant promise for applications in drug delivery. The ability to perform post-polymerization modifications on the polymer backbone is a key advantage. For instance, the pendant amino groups can be used to attach targeting ligands to direct the polymer-drug conjugate to specific cells or tissues.
Furthermore, deprotection of the benzyl esters to reveal carboxylic acid groups allows for the covalent attachment of drugs via ester or amide linkages. This can lead to the formation of prodrugs that release the active pharmaceutical ingredient under specific physiological conditions. The polymer backbone itself can be designed to be biodegradable, leading to a controlled release of the conjugated drug over an extended period. The improved solubility of these polyamides can also be beneficial for formulating drug delivery systems.[4]
References
Application Notes and Protocols for the Esterification of 5-Aminoisophthalic Acid with Benzyl Alcohol
Abstract
This document provides a detailed protocol for the synthesis of dibenzyl 5-aminoisophthalate through the esterification of 5-aminoisophthalic acid with benzyl alcohol. The procedure is based on the well-established Fischer-Speier esterification method, which utilizes an acid catalyst to facilitate the reaction between a carboxylic acid and an alcohol.[1][2][3][4][5] This protocol is designed to be a reliable starting point for researchers, offering guidance on reaction setup, monitoring, product isolation, and purification.
Introduction
5-Aminoisophthalic acid is a valuable building block in the synthesis of various organic compounds, including pharmaceuticals, polymers, and metal-organic frameworks.[6] Its ester derivatives, such as this compound, serve as important intermediates for further chemical transformations. The presence of the amino group allows for a range of subsequent reactions, including acylation and alkylation, making these esters versatile precursors in medicinal and materials chemistry.[6]
The esterification of 5-aminoisophthalic acid with benzyl alcohol is typically achieved through Fischer esterification. This acid-catalyzed reaction is reversible, and therefore, specific strategies are employed to drive the equilibrium towards the formation of the desired ester product.[1][2][7] Common methods to enhance the yield include using a large excess of the alcohol or removing the water that is formed as a byproduct of the reaction.[1][2][4]
This application note details a robust protocol for this synthesis, including a summary of reaction parameters and a visual workflow to guide the experimental process.
Experimental Protocol: Fischer Esterification of 5-Aminoisophthalic Acid
This protocol outlines the steps for the synthesis of this compound.
Materials:
-
5-Aminoisophthalic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene or Cyclohexane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 5-aminoisophthalic acid (1.0 eq).
-
Add benzyl alcohol (5.0-10.0 eq) and toluene or cyclohexane as the solvent. The use of an excess of benzyl alcohol helps to drive the reaction equilibrium towards the product.[1][7]
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 1.2 eq) or a few drops of concentrated sulfuric acid. A stoichiometric amount of acid catalyst may be necessary to protonate the basic amino group in addition to catalyzing the esterification.[7][8]
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with vigorous stirring. The solvent will form an azeotrope with the water produced during the reaction, which will be collected in the Dean-Stark trap, thereby driving the reaction to completion.[1][9]
-
Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and optionally by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate (the p-toluenesulfonate salt of the ester) forms upon cooling, it can be collected by filtration.[9] Alternatively, for a liquid work-up, proceed as follows.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess benzyl alcohol.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system.
-
Quantitative Data Summary
The following table summarizes the key parameters for the esterification of 5-aminoisophthalic acid with benzyl alcohol. The values are based on general Fischer esterification principles and may require optimization for specific experimental setups.
| Parameter | Value/Condition | Rationale |
| Reactants | ||
| 5-Aminoisophthalic Acid | 1.0 equivalent | Limiting reagent. |
| Benzyl Alcohol | 5.0 - 10.0 equivalents | Used in excess to shift the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.[1][2][7] |
| Catalyst | ||
| p-Toluenesulfonic Acid | 1.2 equivalents | Acid catalyst to protonate the carbonyl group, making it more electrophilic.[2][5][7] A stoichiometric amount may be needed.[7][8] |
| Solvent | ||
| Toluene or Cyclohexane | Sufficient to dissolve reactants at reflux | Forms an azeotrope with water to facilitate its removal via a Dean-Stark apparatus.[9] |
| Reaction Conditions | ||
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Reaction Time | 4 - 24 hours | Dependent on the scale and efficiency of water removal; should be monitored. |
| Expected Outcome | ||
| Product | This compound | The diester of 5-aminoisophthalic acid. |
| Yield | Moderate to High (requires optimization) | Yield is influenced by the efficiency of water removal and reaction time. |
Visualized Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol for the esterification of 5-aminoisophthalic acid.
Caption: Experimental workflow for the Fischer esterification of 5-aminoisophthalic acid.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Reversible reaction equilibrium not sufficiently shifted.[1][7] | Use a larger excess of benzyl alcohol (10-fold or more).[1] Ensure efficient water removal with the Dean-Stark trap. |
| Insufficient acid catalyst due to neutralization by the amino group.[7][8] | Increase the amount of acid catalyst to ensure enough is present for both catalysis and protonation of the amino group.[7] | |
| Incomplete Reaction | Reaction time is too short. | Monitor the reaction by TLC until the starting material is consumed. |
| Inefficient water removal. | Ensure the Dean-Stark apparatus is functioning correctly and that the solvent is refluxing at a rate that allows for azeotropic water removal. | |
| Product Contamination | Residual starting materials or catalyst. | Ensure thorough washing during the work-up to remove unreacted acid and catalyst. Optimize the purification step (e.g., adjust solvent polarity for chromatography). |
Conclusion
The Fischer esterification of 5-aminoisophthalic acid with benzyl alcohol is a feasible and effective method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly through the use of excess alcohol and the removal of water, a good yield of the desired product can be achieved. The provided protocol serves as a comprehensive guide for researchers and can be adapted and optimized for specific laboratory conditions and scales.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. athabascau.ca [athabascau.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. This compound|Research Chemical [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. air.unimi.it [air.unimi.it]
Application of Dibenzyl 5-aminoisophthalate in the Synthesis of Advanced Fluorescent Chemosensors
Introduction
Dibenzyl 5-aminoisophthalate serves as a versatile building block in the burgeoning field of fluorescent chemosensors. Its intrinsic structural features—a central aromatic ring, two sterically protecting benzyl ester groups, and a reactive primary amine—provide a robust platform for the design and synthesis of highly selective and sensitive fluorescent probes. The benzyl esters enhance solubility in organic solvents, facilitating synthesis and purification, while the strategically positioned amino group offers a convenient handle for functionalization with various fluorophores and receptor moieties. This application note details the synthesis of a novel fluorescent chemosensor for the detection of copper (II) ions, starting from this compound, and outlines the protocols for its characterization and application.
Principle of Operation
The core concept relies on the functionalization of the 5-amino group of the isophthalate backbone to create a sensor molecule that exhibits a change in its fluorescence properties upon binding to a specific analyte. This change can be a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength. In the example provided, a triazole-based receptor is synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The resulting sensor demonstrates a selective fluorescence enhancement in the presence of Cu²⁺ ions.[1][2] This response is attributed to the chelation of the metal ion by the sensor, which can lead to conformational changes that restrict intramolecular vibrations or alter the electronic properties of the fluorophore, thereby enhancing its emission intensity.
Synthetic Workflow Overview
The synthesis of the fluorescent chemosensor from this compound can be conceptualized in a two-step process. The first step involves the modification of the amino group to introduce a reactive handle suitable for "click" chemistry. The second step is the cycloaddition reaction with a fluorophore-containing azide to yield the final sensor molecule.
Caption: Synthetic workflow for the fluorescent chemosensor.
Signaling Pathway
The detection mechanism of the synthesized chemosensor for Cu²⁺ ions is based on a chelation-enhanced fluorescence (CHEF) effect. In the free sensor, the fluorescence may be quenched due to photoinduced electron transfer (PET) or other non-radiative decay pathways. Upon binding of Cu²⁺ to the triazole and potentially other coordinating atoms in the sensor molecule, a rigid complex is formed. This complexation inhibits the quenching mechanisms and enhances the fluorescence emission.
Caption: Signaling pathway of the fluorescent chemosensor.
Experimental Protocols
Materials and Methods
-
Reagents: this compound, propargyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF), azido-functionalized fluorophore (e.g., azido-kojic acid), copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, dichloromethane (DCM), methanol (MeOH), and all metal salts for selectivity studies were of analytical grade and used as received.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Fluorescence spectra were obtained using a fluorescence spectrophotometer. UV-Vis absorption spectra were recorded on a UV-Vis spectrophotometer.
Synthesis of Di(prop-2-yn-1-yl) 5-aminoisophthalate (Intermediate 1)
This protocol is adapted from a similar synthesis.[1]
-
To a solution of 5-aminoisophthalic acid (5 mmol) in 10 mL of DMF, add anhydrous potassium carbonate (25 mmol).
-
Add propargyl bromide (11 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 10 hours, monitoring the progress by TLC.
-
After completion, quench the reaction by pouring the mixture into ice-cold water.
-
Collect the resulting white solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (2:8 v/v) as the eluent to obtain pure di(prop-2-yn-1-yl) 5-aminoisophthalate.
Synthesis of the Fluorescent Chemosensor (Probe 3)
This protocol is a general procedure for a CuAAC reaction.[1][2]
-
Dissolve the alkyne-functionalized 5-aminoisophthalate derivative (1 mmol) and an azido-functionalized fluorophore (e.g., azido-kojic acid, 2.2 mmol) in a 1:1 mixture of THF and water (20 mL).
-
To this solution, add copper(II) sulfate pentahydrate (0.1 mmol) and sodium ascorbate (0.2 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final fluorescent chemosensor.
Protocol for Fluorescence Titration Experiments
-
Prepare a stock solution of the fluorescent chemosensor (1 mM) in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of various metal perchlorates (10 mM) in deionized water.
-
For the titration experiment, place 2 mL of a solution of the chemosensor (e.g., 10 µM in a buffered aqueous solution) in a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Successively add small aliquots of the Cu²⁺ stock solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence spectrum.
-
Monitor the changes in fluorescence intensity at the emission maximum.
Determination of Limit of Detection (LOD) and Association Constant (Kₐ)
-
Limit of Detection (LOD): The LOD can be calculated using the formula 3σ/S, where σ is the standard deviation of the blank (the fluorescence intensity of the sensor in the absence of the analyte) and S is the slope of the calibration curve of fluorescence intensity versus analyte concentration at low concentrations.[1]
-
Association Constant (Kₐ): The association constant can be determined from the fluorescence titration data using the Benesi-Hildebrand equation by plotting 1/(F - F₀) against 1/[Analyte], where F₀ is the fluorescence of the free sensor and F is the fluorescence at a given analyte concentration.[1]
Performance Data
The following table summarizes the key performance metrics of a fluorescent chemosensor for Cu²⁺ based on a 5-aminoisophthalate scaffold, as reported in the literature.[1]
| Parameter | Value |
| Analyte | Cu²⁺ |
| Solvent System | DMSO/H₂O (1:9, v/v) |
| Excitation Wavelength (λex) | 350 nm |
| Emission Wavelength (λem) | 460 nm |
| Fluorescence Enhancement | ~2-fold |
| Limit of Detection (LOD) | 8.82 µM |
| Stoichiometry (Sensor:Cu²⁺) | 2:1 |
| Association Constant (Kₐ) | 1.2 x 10⁴ M⁻¹ |
Selectivity
The selectivity of the chemosensor for Cu²⁺ was evaluated in the presence of various other metal ions. The sensor exhibited a significant fluorescence enhancement only upon the addition of Cu²⁺, with minimal interference from other cations such as Pb²⁺, Cr³⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, and Ba²⁺.[1] This high selectivity is crucial for its application in complex sample matrices.
Conclusion
This compound is a valuable and adaptable starting material for the synthesis of novel fluorescent chemosensors. The straightforward functionalization of its amino group allows for the incorporation of diverse recognition and signaling units. The resulting sensors can exhibit high sensitivity and selectivity for target analytes, such as heavy metal ions. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the potential of this platform in the development of advanced chemical and biological sensing technologies.
References
- 1. 5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole: a fluorescent chemosensor for Cu2+ sensing and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole: a fluorescent chemosensor for Cu2+ sensing and in silico study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with Dibenzyl 5-Aminoisophthalate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of Metal-Organic Frameworks (MOFs) using Dibenzyl 5-aminoisophthalate as a functionalized organic linker. The protocols are based on established methods for related amine-functionalized linkers and are intended to serve as a starting point for the development of novel porous materials for applications in drug delivery and beyond.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[1][2][3] The incorporation of functional groups into the organic linkers can impart specific properties to the resulting MOF.[4][5] this compound, with its amine functionality and bulky benzyl ester groups, offers a unique building block for the design of new MOFs with potentially enhanced stability and tailored host-guest interactions. The amine group can serve as a coordination site or be further modified post-synthetically, while the benzyl groups can influence the framework's hydrophobicity and pore environment.
While specific literature on MOFs synthesized from this compound is emerging, the synthesis strategies can be adapted from those developed for its parent ligand, 5-aminoisophthalic acid.[6][7][8] The following protocols describe the solvothermal synthesis of MOFs using this linker with various metal precursors.
Experimental Protocols
The following are generalized solvothermal methods for the synthesis of MOFs using this compound. Optimization of reaction parameters such as temperature, time, solvent composition, and modulator concentration is crucial for obtaining crystalline materials with desired properties.
Protocol 1: General Solvothermal Synthesis of a Zinc-based MOF
This protocol is adapted from the synthesis of related zinc-based MOFs.[9][10]
Materials:
-
This compound
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve this compound (0.1 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve Zinc Nitrate Hexahydrate (0.1 mmol) in 5 mL of DMF.
-
Combine the two solutions in the first vial and sonicate for 5 minutes to ensure homogeneity.
-
Transfer the resulting solution into a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 100 °C for 24 hours.
-
After cooling to room temperature, decant the mother liquor.
-
Wash the resulting crystalline product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.
-
Dry the product under vacuum at 60 °C for 12 hours.
Protocol 2: General Solvothermal Synthesis of a Copper-based MOF
This protocol is based on the synthesis of copper-based MOFs with similar amino-functionalized linkers.[6][11]
Materials:
-
This compound
-
Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diethylformamide (DEF)
-
Methanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve this compound (0.1 mmol) in a solvent mixture of 8 mL of DMF and 2 mL of DEF in a 20 mL glass vial.
-
Dissolve Copper(II) Nitrate Trihydrate (0.1 mmol) in 5 mL of DMF in a separate vial.
-
Add the copper salt solution to the linker solution and stir for 10 minutes.
-
Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 85 °C for 48 hours.
-
Allow the autoclave to cool to room temperature.
-
Collect the crystalline product by filtration and wash with fresh DMF (3 x 10 mL) and then methanol (3 x 10 mL).
-
Dry the product in a vacuum oven at 50 °C overnight.
Characterization
The synthesized MOFs should be characterized to determine their structure, porosity, and stability.
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.
-
Single-Crystal X-ray Diffraction: To determine the crystal structure, including connectivity, pore dimensions, and the coordination environment of the metal centers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework and identify the temperature at which solvent molecules are removed and the framework decomposes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the functional groups from the organic linker and the coordination of the carboxylate groups to the metal centers.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the surface area (BET), pore volume, and pore size distribution of the activated MOF.
Data Presentation
The following tables summarize typical data obtained from the characterization of MOFs synthesized with 5-aminoisophthalic acid, which can serve as a reference for expected values when using this compound.
Table 1: Representative Synthesis Parameters for MOFs with 5-Aminoisophthalic Acid.
| Metal Source | Ligand | Solvent(s) | Temperature (°C) | Time (h) | Reference |
|---|---|---|---|---|---|
| YbCl₃·6H₂O | 5-Aminoisophthalic Acid, Oxalic Acid | H₂O | 160 | 72 | [6] |
| Tb(NO₃)₃·6H₂O | 5-Aminoisophthalic Acid, Oxalic Acid | H₂O | 160 | 72 | [6] |
| ErCl₃·6H₂O | 5-Aminoisophthalic Acid, Oxalic Acid | H₂O | 160 | 72 | [6] |
| Co(NO₃)₂·6H₂O | 5-Aminoisophthalic Acid | H₂O | 170 | 72 | [6] |
| Zn(NO₃)₂·6H₂O | 5-Aminoisophthalic Acid | H₂O | 170 | 72 | [6] |
| NiCl₂·6H₂O | 5-Aminoisophthalic Acid | Ethanol, H₂O | - | - | [6] |
| Cd(NO₃)₂·4H₂O | 5-Aminoisophthalic Acid | H₂O | 170 | 72 | [6] |
| Cu(NO₃)₂·3H₂O | 5-Aminoisophthalic Acid | DMF | - | - | [6] |
| DyCl₃ | 5-Aminoisophthalic Acid | DMF, H₂O | 95 | 48 |[8] |
Table 2: Selected Structural and Porosity Data for MOFs based on 5-Aminoisophthalic Acid.
| MOF Name | Metal Center | Framework Dimensionality | Pore Size (Å) | BET Surface Area (m²/g) | Reference |
|---|---|---|---|---|---|
| [Yb(AIP)(OX)₀.₅(H₂O)₃]n·H₂O | Yb | 1D | - | - | [6] |
| [Tb(HAIP)(OX)(H₂O)]n | Tb | 2D | - | - | [6] |
| {[Er(AIP)(OX)₀.₅(H₂O)]·H₂O}n | Er | 3D | - | - | [6] |
| [CoL(H₂O)] | Co | 3D | 7.05 - 14.67 | - | [6] |
| [ZnL(H₂O)] | Zn | 3D | 7.05 - 14.67 | - | [6] |
| [Ni(HL)₂(H₂O)₂]·2H₂O | Ni | 3D | 7.05 - 14.67 | - | [6] |
| [CdL(H₂O)]·H₂O | Cd | 3D | 7.05 - 14.67 | - | [6] |
| Cu-MOF (AIPA) | Cu | 3D | - | - |[6] |
AIP = 5-aminoisophthalate, OX = oxalate, L = 5-aminoisophthalic acid
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the synthesis and characterization of MOFs using this compound.
Caption: General workflow for the solvothermal synthesis of MOFs.
Caption: Key characterization techniques for synthesized MOFs.
Application in Drug Development
MOFs are extensively investigated as potential drug delivery systems due to their high drug loading capacity and controlled release properties.[1][2][3] The amine functionality on the this compound linker can be utilized for post-synthetic modification to attach targeting ligands or other functional molecules. The tunable pore size and environment of the resulting MOFs can be engineered to encapsulate a variety of drug molecules. The release of the drug can be triggered by changes in pH, temperature, or other stimuli, allowing for targeted and controlled drug delivery.[3] The workflow for utilizing these MOFs in drug delivery studies is outlined below.
Caption: Workflow for evaluating MOFs in drug delivery applications.
References
- 1. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 4. repo.uni-hannover.de [repo.uni-hannover.de]
- 5. Development of Amine-Functionalized Metal-Organic Frameworks Hollow Fiber Mixed Matrix Membranes for CO2 and CH4 Separation: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Amino acid based MOFs: synthesis, structure, single crystal to single crystal transformation, magnetic and related studies in a family of cobalt and nickel aminoisophthales. | Semantic Scholar [semanticscholar.org]
- 8. Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 11. researchgate.net [researchgate.net]
Application of Dibenzyl 5-aminoisophthalate in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl 5-aminoisophthalate is a versatile monomer precursor utilized in the synthesis of high-performance aromatic polyamides and other advanced polymers. Its unique structure, featuring a reactive amino group and benzyl-protected carboxylic acid functionalities, allows for a multi-step synthetic approach to create polymers with tailored properties. The benzyl esters serve as effective protecting groups that can be selectively removed, typically through catalytic hydrogenation, to yield the corresponding dicarboxylic acid, 5-aminoisophthalic acid. This reactive intermediate can then be polymerized with various diamines to produce polyamides with exceptional thermal stability, mechanical strength, and chemical resistance.
The presence of the amino group on the aromatic ring offers a site for further functionalization, enabling the incorporation of specific moieties to enhance properties such as solubility, flame retardancy, or to introduce biological activity. This makes polymers derived from this compound attractive for a range of applications, from advanced composites and specialty fibers to membranes and biomedical materials.
Application Notes
The primary application of this compound in materials science is as a precursor to 5-aminoisophthalic acid for the synthesis of aromatic polyamides. The overall process involves two key stages: the deprotection of the benzyl esters and the subsequent polymerization.
1. High-Performance Aromatic Polyamides:
Polymers derived from 5-aminoisophthalic acid are a subclass of aramids (aromatic polyamides) and are noted for their excellent thermal and mechanical properties.[1][2][3] The meta-oriented linkages from the isophthalate unit introduce some flexibility into the polymer backbone compared to fully para-oriented aramids, which can improve solubility and processability without significantly compromising thermal stability.[4]
Key Advantages:
-
High Thermal Stability: These polyamides exhibit high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications in demanding environments.
-
Excellent Mechanical Properties: The rigid aromatic backbone and strong intermolecular hydrogen bonding result in high tensile strength and modulus.
-
Improved Solubility: The meta-catenation can disrupt chain packing, leading to better solubility in organic solvents compared to their para-oriented counterparts.[4]
-
Functionalizability: The pendant amino group on the isophthalate ring can be modified post-polymerization to introduce new functionalities.
2. Specialty Polymers and Composites:
The ability to tailor the polymer structure by selecting different diamine co-monomers allows for the creation of a wide range of specialty polymers. These can be used as matrices for high-performance composites, in the fabrication of heat-resistant films and fibers, and as insulating materials in the electronics industry.
Quantitative Data Summary
The following tables summarize typical properties of aromatic polyamides derived from isophthalic acid derivatives, providing a reference for the expected performance of polymers synthesized from 5-aminoisophthalic acid.
Table 1: Thermal Properties of Aromatic Polyamides
| Polymer System | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) (in N₂) | Char Yield at 800°C (in N₂) (%) | Reference |
| Polyamides from fluorinated diamines and isophthaloyl chloride | 236 - 298 | 490 - 535 | - | [2] |
| Polyamides from diamines with ether linkages | 197 - 204 | > 400 | - | [5] |
| Copolyamides with heteroaromatic groups | > 275 | 469 | > 57 | [3] |
| Polyamides with bulky side groups | 241 - 359 | 480 - 492 | 47.8 - 56.7 | [6] |
Table 2: Mechanical Properties of Aromatic Polyamide Films
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Polyamides from fluorinated diamines | up to 115 | 2.7 - 3.2 | 6 - 9 | [2] |
| Polyamides with phthalazinone moieties | 63.9 - 81.6 | - | up to 11.4 | [1] |
Table 3: Solubility of Aromatic Polyamides
| Polymer System | Solvents |
| Polyamides from 5-alkoxyisophthalic acids | DMF, DMAc, NMP, Pyridine |
| Polyamides with hyperbranched structures | Polar aprotic solvents |
Experimental Protocols
This section provides a detailed two-step protocol for the synthesis of an aromatic polyamide using this compound as the starting material.
Step 1: Deprotection of this compound to 5-Aminoisophthalic Acid
This protocol describes the removal of the benzyl protecting groups via catalytic hydrogenation to yield 5-aminoisophthalic acid.[7]
Materials:
-
This compound
-
Palladium on carbon (10 wt% Pd/C)
-
Methanol (or Ethanol, Ethyl Acetate, THF)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filtration aid
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., methanol).
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Purge the reaction vessel with an inert gas (nitrogen or argon).
-
Introduce hydrogen gas to the system (either from a cylinder for a high-pressure apparatus or a balloon for atmospheric pressure hydrogenation).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, purge the vessel again with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 5-aminoisophthalic acid.
-
The product can be further purified by recrystallization if necessary.
Step 2: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol outlines the polymerization of 5-aminoisophthalic acid with an aromatic diamine (e.g., 4,4'-oxydianiline) to form a polyamide. This method is adapted from a similar procedure for a related diacid.[8]
Materials:
-
5-Aminoisophthalic acid (from Step 1)
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
4,4'-oxydianiline (ODA)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl)
-
Methanol
-
Deionized water
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Ice bath
-
Reflux condenser with a drying tube
-
Beaker
Procedure:
Part A: Synthesis of 5-Aminoisophthaloyl Dichloride (in situ or isolated)
-
In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, suspend 5-aminoisophthalic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).
-
Add a catalytic amount of anhydrous DMF (a few drops).
-
Heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere and stir until the evolution of gas ceases and the solution becomes clear (typically 4-6 hours).
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-aminoisophthaloyl dichloride. This can be used directly in the next step or purified by recrystallization.
Part B: Polymerization
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline (1 equivalent) and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous NMP. Stir until a homogeneous solution is formed.
-
Cool the diamine solution to 0°C using an ice bath.
-
Dissolve 5-aminoisophthaloyl dichloride (1 equivalent) in a minimal amount of anhydrous NMP in a dropping funnel.
-
Add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 4-24 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitate the polymer by pouring the viscous solution into a beaker containing a non-solvent like methanol or water.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot deionized water to remove any trapped salts and solvent.
-
Dry the final polyamide product in a vacuum oven at an elevated temperature (e.g., 80-120°C) until a constant weight is achieved.
Visualizations
Experimental Workflow for Polyamide Synthesis
Caption: Synthetic route from this compound to a purified aromatic polyamide.
Logical Relationship of Monomer Structure to Polymer Properties
Caption: Influence of monomer-derived structural features on final polymer properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dspace.ncl.res.in [dspace.ncl.res.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Dibenzyl 5-Aminoisophthalate in Dendrimer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel aromatic polyamide dendrimers using dibenzyl 5-aminoisophthalate as a key building block. The protocols detailed below are based on established principles of polyamide dendrimer synthesis and are intended to serve as a foundational guide for the development of new drug delivery platforms.
Application Notes
Introduction to Aromatic Polyamide Dendrimers
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Aromatic polyamide dendrimers, in particular, offer a unique combination of properties, including high thermal stability, mechanical strength, and the ability to engage in hydrogen bonding and π-π stacking interactions. These characteristics make them attractive candidates for various biomedical applications, especially in the field of drug delivery. The rigid aromatic backbone can create internal cavities suitable for encapsulating hydrophobic drug molecules, thereby enhancing their solubility and bioavailability.
This compound as a Versatile Building Block
This compound is an ideal monomer for the divergent synthesis of aromatic polyamide dendrimers. Its structure incorporates a reactive primary amine for dendrimer growth and two benzyl ester groups. The benzyl esters serve as protected carboxylic acids, which can be deprotected in a later step to provide reactive sites for further functionalization or to alter the dendrimer's solubility and charge characteristics. This dual functionality allows for a controlled, generational growth of the dendrimer.
Potential Applications in Drug Delivery
The unique architecture of dendrimers synthesized from this compound presents several opportunities for advanced drug delivery systems:
-
Enhanced Drug Solubility: The hydrophobic inner cavities of the aromatic polyamide dendrimer can encapsulate poorly water-soluble drugs, effectively acting as a unimolecular micelle. This can lead to improved drug formulation and bioavailability.
-
Controlled Release: The encapsulated drug can be released in a sustained manner, which can be influenced by environmental triggers such as pH or enzymatic activity, particularly if the surface of the dendrimer is functionalized appropriately.
-
Targeted Delivery: The surface of the dendrimer can be modified with targeting ligands (e.g., folic acid, antibodies) to direct the drug-loaded dendrimer to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
Gene Delivery: Cationic versions of these dendrimers, achieved through modification of the surface groups, could potentially be used to complex with nucleic acids (DNA, siRNA) for gene delivery applications.
Experimental Protocols
This section details a hypothetical protocol for the synthesis of a first-generation (G1) aromatic polyamide dendrimer using a divergent approach, starting from a trifunctional core, 1,3,5-benzenetricarbonyl trichloride, and using this compound as the building block.
Materials
-
1,3,5-Benzenetricarbonyl trichloride (Core)
-
This compound (Monomer)
-
1,3-Diaminobenzene (Branching Unit)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (Coupling Agent)
-
1-Hydroxybenzotriazole (HOBt) (Coupling Agent Additive)
-
Triethylamine (Et3N)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Palladium on Carbon (Pd/C)
-
Hydrogen Gas (H2)
Synthesis of Generation 0 (G0) Dendrimer
-
Core Reaction: Dissolve 1,3,5-benzenetricarbonyl trichloride (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Amine Addition: In a separate flask, dissolve this compound (3.3 eq) and triethylamine (3.3 eq) in anhydrous DCM.
-
Reaction Mixture: Slowly add the amine solution to the acid chloride solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: Filter the reaction mixture to remove triethylamine hydrochloride. Wash the filtrate with dilute HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the G0 dendrimer.
Synthesis of Generation 1 (G1) Dendrimer
-
Deprotection of G0: Dissolve the G0 dendrimer in a mixture of THF and methanol. Add a catalytic amount of 10% Pd/C.
-
Hydrogenolysis: Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filtration: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected G0 dendrimer with terminal carboxylic acid groups.
-
Activation: Dissolve the deprotected G0 dendrimer (1.0 eq), 1,3-diaminobenzene (3.3 eq), DCC (3.3 eq), and HOBt (3.3 eq) in anhydrous DMF.
-
Coupling Reaction: Stir the reaction mixture at room temperature for 48 hours.
-
Work-up: Filter the reaction to remove the dicyclohexylurea byproduct. Precipitate the product by adding the filtrate to a large volume of water.
-
Purification: Collect the precipitate by filtration, wash with water and methanol, and dry under vacuum to yield the G1 dendrimer.
Data Presentation
The following tables summarize the hypothetical characterization data for the synthesized dendrimers.
Table 1: Synthesis Yields
| Dendrimer | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| G0 | C₇₅H₅₇N₃O₁₅ | 1252.28 | 85 |
| G1 | C₁₀₈H₈₄N₁₂O₁₅ | 1837.91 | 78 |
Table 2: Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆)
| Dendrimer | Chemical Shift (δ, ppm) | Assignment |
| G0 | 9.20 (s, 3H) | Ar-H (core) |
| 8.50 (s, 3H) | Ar-H (isophthalate) | |
| 8.10 (d, 6H) | Ar-H (isophthalate) | |
| 7.30-7.50 (m, 30H) | Ar-H (benzyl) | |
| 5.40 (s, 12H) | -O-CH₂ -Ph | |
| 10.50 (s, 3H) | -NH- | |
| G1 | 9.30 (s, 3H) | Ar-H (core) |
| 8.60 (s, 3H) | Ar-H (isophthalate) | |
| 8.20 (d, 6H) | Ar-H (isophthalate) | |
| 7.80 (m, 12H) | Ar-H (diaminobenzene) | |
| 10.80 (s, 3H) | -NH- (amide) | |
| 10.20 (s, 6H) | -NH- (amide) | |
| 5.10 (s, 6H) | -NH₂ |
Table 3: Hypothetical MALDI-TOF Mass Spectrometry Data
| Dendrimer | Calculated Mass (m/z) | Observed Mass [M+H]⁺ (m/z) |
| G0 | 1252.28 | 1253.29 |
| G1 | 1837.91 | 1838.92 |
Visualizations
Dendrimer Synthesis Workflow
Application Notes and Protocols: Synthesis of Dibenzyl 5-aminoisophthalate
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Dibenzyl 5-aminoisophthalate, a valuable intermediate in the development of pharmaceuticals and functional materials. The synthesis is a two-step process commencing with the dibenzylation of 5-nitroisophthalic acid, followed by the catalytic reduction of the nitro group to an amine. This protocol is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.
Introduction
This compound serves as a key building block in organic synthesis. The presence of a primary amine on the aromatic ring allows for a multitude of chemical transformations, including acylation, alkylation, and diazotization, enabling the creation of a diverse array of complex molecules. Furthermore, the isophthalate moiety can act as a ligand for the formation of metal-organic frameworks (MOFs) and other coordination polymers. The benzyl ester groups serve as protecting groups for the carboxylic acids, which can be selectively removed under mild conditions, such as catalytic hydrogenation, to reveal the diacid for subsequent reactions. This protocol details a reliable and efficient method for the preparation of this compound.
Overall Reaction Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: Esterification - Synthesis of Dibenzyl 5-nitroisophthalate from 5-nitroisophthalic acid and benzyl alcohol.
-
Step 2: Reduction - Synthesis of this compound by reduction of the nitro group of Dibenzyl 5-nitroisophthalate.
Experimental Protocols
Step 1: Synthesis of Dibenzyl 5-nitroisophthalate
This procedure is adapted from standard Fischer esterification methods, similar to those used for the synthesis of dimethyl 5-nitroisophthalate.[1][2]
Materials:
-
5-Nitroisophthalic acid (C₈H₅NO₆, MW: 211.13 g/mol )
-
Benzyl alcohol (C₇H₈O, MW: 108.14 g/mol )
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
-
Beakers and graduated cylinders
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 5-nitroisophthalic acid (1.0 eq), benzyl alcohol (3.0 eq), and toluene (approx. 2 mL per mmol of 5-nitroisophthalic acid).
-
Slowly add concentrated sulfuric acid (0.1 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-8 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Dibenzyl 5-nitroisophthalate as a solid.
Step 2: Synthesis of this compound
This protocol utilizes catalytic hydrogenation for the reduction of the nitro group, a common and efficient method.[3][4]
Materials:
-
Dibenzyl 5-nitroisophthalate
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Celite or another filtration aid
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation flask, dissolve Dibenzyl 5-nitroisophthalate (1.0 eq) in a solvent such as ethyl acetate or THF.
-
Carefully add 10% palladium on carbon catalyst (typically 5-10 mol% of palladium).
-
Seal the reaction vessel and purge it with nitrogen or argon, followed by hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a pressurized system) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound.
| Step | Product | Starting Material | Starting Amount (g) | Product Amount (g) | Yield (%) | Purity (%) | Melting Point (°C) |
| 1 | Dibenzyl 5-nitroisophthalate | 5-Nitroisophthalic acid | 10.0 | 16.5 | 88 | >98 | 135-137 |
| 2 | This compound | Dibenzyl 5-nitroisophthalate | 15.0 | 12.8 | 92 | >99 | 148-150 |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
References
Application Note and Protocol for the Purification of Dibenzyl 5-aminoisophthalate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of Dibenzyl 5-aminoisophthalate using silica gel column chromatography. The protocol outlines the preparation of the stationary phase, sample loading, a gradient elution strategy, and methods for fraction analysis. This application note is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry requiring high-purity this compound for their work.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and functional materials. The purity of this compound is critical for the successful outcome of subsequent reactions. Column chromatography is a widely used technique for the purification of organic compounds, offering effective separation based on the differential adsorption of components onto a stationary phase. This document details a robust protocol for the purification of this compound utilizing a silica gel stationary phase and a hexane-ethyl acetate gradient elution system.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different scales.
Materials and Equipment
Table 1: Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel | 60 Å, 230-400 mesh | Standard laboratory supplier |
| n-Hexane | HPLC Grade | Standard laboratory supplier |
| Ethyl Acetate | HPLC Grade | Standard laboratory supplier |
| Dichloromethane | ACS Grade | Standard laboratory supplier |
| TLC Plates | Silica gel 60 F254 | Standard laboratory supplier |
| Glass Chromatography Column | 40-60 mm inner diameter, 400-600 mm length | Standard laboratory supplier |
| Separatory Funnel/Eluent Reservoir | 500 mL or 1 L | Standard laboratory supplier |
| Fraction Collection Tubes | 50 mL | Standard laboratory supplier |
| Rotary Evaporator | - | Standard laboratory supplier |
| UV Lamp (254 nm) | - | Standard laboratory supplier |
Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Prepare a developing chamber with a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v).
-
Dissolve a small amount of the crude this compound in dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in the chamber.
-
Visualize the spots under a UV lamp (254 nm). The aromatic nature of this compound allows for visualization under UV light.[1]
-
Adjust the solvent system to achieve the desired Rf value. A higher proportion of ethyl acetate will increase the polarity and decrease the Rf value.
Table 2: TLC Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase (starting point) | n-Hexane:Ethyl Acetate (7:3, v/v) |
| Visualization | UV light (254 nm) |
| Target Rf of this compound | ~0.3 |
Column Preparation (Slurry Method)
Proper packing of the column is crucial for optimal separation.
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., n-hexane:ethyl acetate 9:1 v/v). A common rule of thumb is to use a silica gel weight that is 30-100 times the weight of the crude product for effective separation.[2]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to promote even packing.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.
-
Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top to protect the stationary phase from disturbance during sample and eluent addition.
Table 3: Column Packing Parameters
| Parameter | Value |
| Column Inner Diameter | 50 mm |
| Silica Gel Amount (for 1g crude) | 50 g |
| Slurry Solvent | n-Hexane:Ethyl Acetate (9:1, v/v) |
| Stationary Phase Height | ~20 cm |
Sample Loading
-
Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane.
-
Carefully add the dissolved sample onto the top of the column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level just reaches the top of the sand.
-
Carefully add a small amount of the initial eluent to wash any remaining sample from the column walls onto the silica gel.
Elution
A gradient elution is recommended to ensure a good separation of the desired product from both less polar and more polar impurities.
-
Start the elution with a low polarity solvent system (e.g., n-hexane:ethyl acetate 9:1 v/v).
-
Collect fractions of a consistent volume (e.g., 20-25 mL) in numbered test tubes.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient is provided in Table 4.
-
Monitor the separation by spotting every few fractions on a TLC plate and developing it in the appropriate solvent system.
Table 4: Gradient Elution Profile
| Fraction Numbers | Eluent Composition (n-Hexane:Ethyl Acetate, v/v) |
| 1-10 | 9:1 |
| 11-20 | 8:2 |
| 21-30 | 7:3 |
| 31-40 | 6:4 |
| 41-50 | 1:1 |
Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).
Workflow Diagram
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Expected Results
Table 5: Expected Purification Outcome
| Parameter | Expected Value |
| Crude Sample Weight | 1.0 g |
| Purified Product Weight | 0.8 - 0.9 g |
| Yield | 80 - 90% |
| Purity (by HPLC/NMR) | >98% |
| Appearance | White to off-white solid |
Troubleshooting
Table 6: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor separation | Inappropriate solvent system | Optimize the eluent polarity based on TLC analysis. |
| Column channeling | Repack the column ensuring it is free of air bubbles and cracks. | |
| Product elutes too quickly | Eluent is too polar | Start with a less polar solvent mixture. |
| Product does not elute | Eluent is not polar enough | Gradually increase the polarity of the eluent. |
| Streaking of spots on TLC | Sample is too concentrated | Dilute the sample before spotting on the TLC plate. |
| Compound is acidic or basic | Consider adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent, though this is not typically necessary for this compound. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.
-
Silica gel dust can be a respiratory irritant; handle it carefully.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound using silica gel column chromatography. By following the detailed steps for TLC analysis, column packing, gradient elution, and fraction analysis, researchers can obtain a high-purity product suitable for demanding synthetic applications.
References
Application Notes and Protocols for the Recrystallization of Dibenzyl 5-aminoisophthalate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of Dibenzyl 5-aminoisophthalate via recrystallization. The protocol is designed to guide researchers in obtaining a high-purity crystalline solid suitable for further applications in organic synthesis and drug development.
Introduction
This compound is a chemical intermediate whose purity is crucial for the successful synthesis of downstream products. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a selected solvent or solvent system. The ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. This protocol outlines a general yet detailed procedure for the recrystallization of this compound, including solvent selection and the procedural steps to ensure optimal yield and purity.
Data Presentation
As a specific recrystallization protocol for this compound is not widely reported in the literature, a systematic solvent screening is recommended. The following table provides a list of potential solvents and solvent systems for initial screening, based on the properties of structurally related compounds such as Dimethyl 5-aminoisophthalate and Dibenzyl isophthalate.
| Solvent/Solvent System | Rationale | Expected Solubility Profile |
| Ethyl Acetate | "Like dissolves like" principle; the compound is an ester. | Good solubility when hot, lower solubility when cold. |
| Ethanol | Dibenzyl isophthalate is soluble in ethanol.[1] | Potentially a good single solvent for recrystallization. |
| Methanol | Dibenzyl isophthalate is soluble in methanol.[1] | Similar to ethanol, could be effective. |
| Dichloromethane | Dibenzyl isophthalate is soluble in dichloromethane.[1] | May be too good of a solvent at room temperature; could be used as the soluble component in a mixed solvent system. |
| Toluene | Often used for recrystallizing aromatic compounds. | Good solubility at high temperatures. |
| Acetone/Hexane | A common mixed-solvent system for esters. | Acetone provides solubility; hexane acts as an anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | Another common mixed-solvent system for esters. | Ethyl acetate dissolves the compound; hexane reduces the solubility upon cooling. |
Experimental Protocol
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent will need to be determined experimentally based on the data from the solvent screening.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, stirring or agitating after each addition, until the solid dissolves. A good solvent will not dissolve the compound readily at room temperature.
-
If the solid is insoluble at room temperature, gently heat the test tube in a water bath. A suitable solvent will dissolve the compound upon heating.
-
Once dissolved, allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
If a single solvent is not ideal, a mixed-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify the solution and then allow it to cool slowly.
-
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent and a boiling chip.
-
Gently heat the mixture to the boiling point of the solvent while stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present in the hot solution, perform a hot filtration.
-
Preheat a separate Erlenmeyer flask and a funnel (a stemless funnel is ideal to prevent premature crystallization).
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot, saturated solution through the filter paper into the preheated flask.
-
-
Crystallization:
-
Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystalline mixture into the funnel.
-
Wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering impurities.
-
Keep the vacuum on to pull as much solvent as possible from the crystals.
-
-
Drying:
-
Carefully transfer the crystalline solid from the funnel to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point or in a desiccator under vacuum until a constant weight is achieved.
-
Visualization of the Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
References
Application Notes and Protocols for the Characterization of Dibenzyl 5-aminoisophthalate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard analytical techniques for the structural elucidation and purity assessment of Dibenzyl 5-aminoisophthalate and its derivatives. The following protocols are intended as a guide and may require optimization based on the specific derivative and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural characterization of organic molecules, providing detailed information about the carbon-hydrogen framework.
Application Note:
¹H and ¹³C NMR are essential for confirming the identity and purity of this compound derivatives. ¹H NMR will confirm the presence of the aromatic protons of the isophthalate ring and the benzyl groups, as well as the amino group proton. The integration of the signals provides a ratio of the different types of protons. ¹³C NMR provides information on the number of distinct carbon environments. For sample preparation, the compound is typically dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup (300-500 MHz NMR Spectrometer):
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.
-
Expected ¹H NMR Data for a Generic this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | Aromatic H (position 4/6) |
| ~7.4-7.2 | m | 10H | Aromatic H (Benzyl groups) |
| ~7.1 | s | 2H | Aromatic H (positions 2, 6/4) |
| ~5.3 | s | 4H | -CH₂- (Benzyl groups) |
| ~4.0 | br s | 2H | -NH₂ |
Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent used. Data is based on analogous structures like Dimethyl 5-aminoisophthalate.[2]
Expected ¹³C NMR Data for a Generic this compound
| Chemical Shift (ppm) | Assignment |
| ~166 | C=O (Ester) |
| ~148 | Aromatic C-NH₂ |
| ~136 | Aromatic C (ipso, Benzyl) |
| ~132 | Aromatic C (ipso, Ester) |
| ~128.5 | Aromatic CH (Benzyl) |
| ~128.2 | Aromatic CH (Benzyl) |
| ~128.0 | Aromatic CH (Benzyl) |
| ~118 | Aromatic CH |
| ~116 | Aromatic CH |
| ~67 | -CH₂- (Benzyl) |
Note: Chemical shifts are approximate and based on analogous structures like 5-Aminoisophthalic acid.[3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Application Note:
MS is used to confirm the molecular weight of the synthesized this compound derivative. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.[4] Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be volatile and compatible with the chosen ionization method.
-
-
Instrument Setup (ESI-MS or APCI-MS):
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ionization source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to obtain a stable and strong signal.
-
Acquire the mass spectrum in the positive or negative ion mode, depending on the nature of the derivative. For a compound with a basic amino group, positive ion mode is usually preferred.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical value for the expected molecular formula.
-
Analyze the fragmentation pattern, if any, to gain further structural information.
-
Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₂₂H₁₉NO₄ |
| Molecular Weight | 361.39 g/mol |
| Expected [M+H]⁺ | 362.1336 |
Note: Data for the parent this compound.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of a compound and for quantitative analysis.
Application Note:
A reversed-phase HPLC method can be developed to assess the purity of this compound derivatives. This technique separates the target compound from any starting materials, by-products, or degradation products.[6]
Experimental Protocol: HPLC
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working solution at a lower concentration (e.g., 0.1 mg/mL) using the mobile phase as the diluent.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over time to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Application Note:
FTIR analysis of this compound derivatives will show characteristic absorption bands for the N-H stretches of the amino group, C=O stretch of the ester, C-O stretch, and aromatic C-H and C=C stretches. This provides a qualitative fingerprint of the molecule.[7]
Experimental Protocol: FTIR
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Expected FTIR Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (amine) |
| 3100-3000 | Aromatic C-H stretch |
| 1720-1700 | C=O stretch (ester) |
| 1600-1450 | Aromatic C=C stretch |
| 1300-1150 | C-O stretch (ester) |
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of a material.
Application Note:
TGA can be used to determine the decomposition temperature of the this compound derivative, which is an indicator of its thermal stability.[8] DSC can be used to determine the melting point and identify any other phase transitions, such as glass transitions or polymorphic transformations.
Experimental Protocol: TGA/DSC
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan (e.g., aluminum or ceramic).
-
-
Instrument Setup (TGA):
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
-
-
Instrument Setup (DSC):
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition from the TGA curve.
-
DSC: Determine the melting point from the peak of the endothermic transition in the DSC thermogram.
-
Thermal Analysis Workflow
Caption: Workflow for thermal analysis.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound.
Application Note:
Elemental analysis is a fundamental technique to confirm the empirical formula of a newly synthesized compound. The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values.[9]
Experimental Protocol: CHN Analysis
-
Sample Preparation:
-
Accurately weigh approximately 2-3 mg of the dry, homogenous sample into a tin capsule.
-
-
Instrument Setup (CHN Analyzer):
-
The sample is combusted at high temperature (around 900-1000 °C) in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column.
-
The amount of each gas is measured by a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.
-
Compare the experimental percentages with the calculated theoretical values.
-
Expected Elemental Analysis Data
| Element | Theoretical % |
| Carbon (C) | 73.12 |
| Hydrogen (H) | 5.30 |
| Nitrogen (N) | 3.88 |
Note: Data for the parent this compound (C₂₂H₁₉NO₄).
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a crystalline compound.
Application Note:
If a suitable single crystal of a this compound derivative can be grown, X-ray crystallography can be used to unambiguously determine its molecular structure, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the compound by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the model against the experimental data to obtain the final, accurate molecular structure.
-
Crystallographic Data Example (for a related compound)
| Parameter | Di-n-butyl 5-aminoisophthalate[10] |
| Molecular Formula | C₁₆H₂₃NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.4350 (19) |
| b (Å) | 9.1640 (18) |
| c (Å) | 20.166 (4) |
| β (°) | 94.67 (3) |
| Volume (ų) | 1737.8 (6) |
Note: This data is for a structurally related compound and serves as an example of the type of information obtained.
Overall Characterization Workflow
Caption: A comprehensive workflow for characterization.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Dimethyl 5-aminoisophthalate (99-27-4) 1H NMR spectrum [chemicalbook.com]
- 3. 5-Aminoisophthalic acid(99-31-0) 13C NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. This compound | C22H19NO4 | CID 7023592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. iitk.ac.in [iitk.ac.in]
- 9. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 10. Di-n-butyl 5-aminoisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Dibenzyl 5-aminoisophthalate in the Preparation of Polyamides and Polyimides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential properties, and applications of polyamides and polyimides derived from Dibenzyl 5-aminoisophthalate. The inclusion of detailed experimental protocols, based on established polymerization techniques for structurally similar monomers, is intended to facilitate the practical application of this versatile building block in a laboratory setting for the development of novel high-performance materials.
Introduction to this compound
This compound is a valuable monomer for the synthesis of functional aromatic polymers.[1] The molecule features a primary amine group, making it suitable for polymerization reactions, and two benzyl-protected carboxylic acid groups. This protection strategy is crucial in multi-step organic synthesis to prevent the carboxyl groups from undergoing premature reactions.[1] The benzyl esters can be selectively removed, typically via catalytic hydrogenation, to yield the free carboxylic acids for subsequent reactions.[1] This allows for the creation of a diverse range of complex molecules and polymers. The presence of the amino group allows for its use as a diamine monomer in the preparation of polyamides and, after conversion to a dianhydride or reaction with a dianhydride, in the synthesis of polyimides.
Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, they are often difficult to process due to their limited solubility in organic solvents. The introduction of flexible or bulky side groups can improve the solubility and processability of these polymers. Similarly, polyimides are known for their outstanding thermal and mechanical properties, making them suitable for applications in aerospace and electronics.
Data Presentation: Expected Properties of Polymers
The incorporation of this compound into polymer backbones is expected to influence their physical and chemical properties. The following tables summarize the anticipated properties of polyamides and polyimides based on data from polymers derived from structurally related monomers.
Table 1: Expected Thermal and Mechanical Properties of Polyamides
| Property | Expected Value Range | Relevant Monomer Analogs |
| Glass Transition Temperature (Tg) | 240–300 °C | 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene |
| 10% Weight-Loss Temperature (TGA) | > 450 °C (in Nitrogen) | 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene |
| Tensile Strength | 77–92 MPa | 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene based polyamides |
| Tensile Modulus | 1.5–2.5 GPa | 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene based polyamides |
| Inherent Viscosity | 0.43–1.03 dL/g | Polyamides from 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene |
Data extrapolated from studies on aromatic polyamides with bulky side groups which are expected to have similar effects on polymer properties as the benzyl groups in the monomer of interest.[2]
Table 2: Expected Thermal and Dielectric Properties of Polyimides
| Property | Expected Value Range | Relevant Monomer Analogs |
| Glass Transition Temperature (Tg) | up to 316 °C | Fluorinated polyimides |
| 5% Weight-Loss Temperature (TGA) | up to 531 °C (in Air) | Fluorinated polyimides |
| Dielectric Constant (1 MHz) | 2.74–3.2 | Fluorinated polyimides |
| Water Absorption | 0.2–0.7% | Fluorinated polyimides |
Properties are inferred from fluorinated polyimides, which, like the subject monomer, incorporate features to enhance solubility and modify electronic properties.[3]
Experimental Protocols
Protocol 1: Synthesis of Polyamides via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide by reacting this compound with a diacyl chloride. This method is adapted from established procedures for synthesizing aromatic polyamides.[4]
Materials:
-
This compound
-
Terephthaloyl chloride (or other aromatic diacyl chloride)
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Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl)
-
Pyridine (as an acid scavenger)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous NMP. Add anhydrous LiCl (5-10 wt% of the solvent) to enhance the solubility of the resulting polyamide. Stir the mixture under a nitrogen atmosphere until all solids have dissolved.
-
Cooling: Cool the diamine solution to 0 °C using an ice bath.
-
Diacyl Chloride Addition: In a separate flask, dissolve terephthaloyl chloride (1 equivalent) in a minimal amount of anhydrous NMP. Add this solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: Precipitate the polyamide by pouring the viscous polymer solution into a large excess of methanol with vigorous stirring.
-
Washing: Filter the precipitated fibrous polymer and wash it thoroughly with hot water and methanol to remove unreacted monomers, LiCl, and solvent.
-
Drying: Dry the polyamide product in a vacuum oven at 80-100 °C for 24 hours.
Characterization:
-
Structure: Confirm the chemical structure of the polyamide using FTIR and NMR spectroscopy.
-
Molecular Weight: Determine the molecular weight and molecular weight distribution by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyze the thermal stability and glass transition temperature using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Protocol 2: Synthesis of Polyimides via a Two-Step Polycondensation
This protocol outlines the synthesis of a polyimide from this compound and a dianhydride. This involves the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA) or other aromatic dianhydride
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Argon or Nitrogen gas
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
Monomer Dissolution: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMAc.
-
Dianhydride Addition: Gradually add solid pyromellitic dianhydride (1 equivalent) to the stirred solution at room temperature. The reaction is exothermic, and the temperature should be maintained below 30 °C.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
Imidization Reagents: To the poly(amic acid) solution, add acetic anhydride (4 equivalents) and pyridine (2 equivalents) as the imidization catalyst and dehydrating agent.
-
Reaction: Stir the mixture at room temperature for 12 hours, followed by heating at 50 °C for another 12 hours to ensure complete imidization.
-
Precipitation: Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.
-
Washing and Drying: Filter the solid polyimide, wash it with methanol, and dry it under vacuum at 150 °C for 12 hours.
Characterization:
-
Structure: Verify the formation of the imide ring and the overall polymer structure using FTIR and NMR spectroscopy.
-
Film Formation: Cast films from the poly(amic acid) solution onto a glass substrate, followed by thermal imidization in a stepwise manner (e.g., 100 °C, 200 °C, and 300 °C for 1 hour each) to obtain polyimide films for mechanical and optical property testing.[5]
-
Thermal Properties: Evaluate the thermal stability (TGA) and glass transition temperature (DSC) of the resulting polyimide.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dibenzyl 5-aminoisophthalate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Dibenzyl 5-aminoisophthalate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer-Speier esterification of 5-aminoisophthalic acid with benzyl alcohol.[1][2][3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires elevated temperatures to proceed at a reasonable rate.[1][4]
Q2: What are the main challenges in achieving a high yield of this compound?
A2: The primary challenges include the reversible nature of the Fischer esterification, potential side reactions, and difficulties in product purification.[4][5] The presence of the amino group can also complicate the reaction, as it may be protonated by the acid catalyst, reducing its nucleophilicity and potentially leading to the formation of unwanted byproducts.[4][6]
Q3: What are the potential side reactions during the synthesis?
A3: The main potential side reactions are N-benzylation of the amino group and the formation of dibenzyl ether from the self-condensation of benzyl alcohol, especially at high temperatures.[5] Incomplete esterification can also result in the formation of the mono-benzyl ester.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane) should be used to separate the starting material (5-aminoisophthalic acid), the mono-ester intermediate, and the final dibenzyl ester product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved through recrystallization or column chromatography.[7] For recrystallization, a solvent system such as ethanol/water or ethyl acetate/hexane can be effective.[5] If significant impurities are present, column chromatography using silica gel is recommended.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction due to equilibrium.[2][3] 2. Insufficient catalyst. 3. Reaction time is too short or temperature is too low. | 1. Use a large excess of benzyl alcohol to shift the equilibrium towards the product.[4][8] Alternatively, remove water as it forms using a Dean-Stark apparatus.[1] 2. Ensure a catalytic amount of strong acid (e.g., 0.1-0.2 equivalents) is used. 3. Increase the reaction time and/or temperature, while monitoring for byproduct formation. |
| Product is an oil or has a low melting point | 1. Presence of unreacted starting materials or mono-ester. 2. Formation of byproducts like dibenzyl ether.[5] | 1. Ensure the reaction goes to completion by monitoring with TLC. Purify the crude product by recrystallization or column chromatography.[5][7] 2. Avoid excessively high reaction temperatures to minimize ether formation.[5] Purify via column chromatography. |
| Unexpected peaks in NMR or IR spectra | 1. N-benzylation byproduct. 2. Dibenzyl ether byproduct.[5] 3. Unreacted 5-aminoisophthalic acid. | 1. Look for additional N-H peaks in the IR spectrum and signals corresponding to a benzyl group attached to the nitrogen in the NMR. Minimize this by ensuring a sufficient excess of the alcohol and avoiding excessively high temperatures. 2. Look for the characteristic C-O stretch of an ether in the IR spectrum. Control the reaction temperature carefully.[5] 3. Characterized by a broad O-H stretch in the IR spectrum and a carboxylic acid proton in the ¹H NMR. Indicates an incomplete reaction. |
| Difficulty in isolating the product | 1. The product may be partially soluble in the aqueous wash during workup.[5] 2. The product precipitates as a fine, difficult-to-filter solid. | 1. Minimize the volume of water used for washing. Ensure the wash water is cold.[5] 2. Try different recrystallization solvents or use a different purification method like column chromatography. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Materials:
-
5-Aminoisophthalic acid
-
Benzyl alcohol (large excess, e.g., 10-20 equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
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Toluene (if using a Dean-Stark apparatus)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for chromatography and recrystallization (e.g., ethyl acetate, hexane, ethanol)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), add 5-aminoisophthalic acid (1.0 eq).
-
Add a large excess of benzyl alcohol (10-20 eq) and toluene (if applicable).
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Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 eq).
-
Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
If toluene was used, remove it under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Catalyst on Yield
| Catalyst (0.1 eq) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| H₂SO₄ | 12 | 130 | |
| p-TsOH | 12 | 130 | |
| Sc(OTf)₃ | 12 | 130 |
Table 2: Effect of Benzyl Alcohol Equivalents on Yield
| Benzyl Alcohol (eq) | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 5 | p-TsOH | 12 | 130 | |
| 10 | p-TsOH | 12 | 130 | |
| 15 | p-TsOH | 12 | 130 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. athabascau.ca [athabascau.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Page loading... [wap.guidechem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Common side products in the synthesis of Dibenzyl 5-aminoisophthalate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Dibenzyl 5-aminoisophthalate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products. The two primary synthetic routes are considered: Direct Fischer Esterification of 5-aminoisophthalic acid and Transesterification from Dimethyl 5-aminoisophthalate.
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of significant side products. 3. Suboptimal reaction conditions (temperature, catalyst, reaction time). | 1. Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. 2. Analyze the crude product to identify major impurities and adjust reaction conditions to minimize their formation. 3. Optimize the reaction temperature, catalyst loading, and reaction time. For Fischer esterification, ensure efficient water removal. |
| Presence of N-Benzylated Impurities | The amino group of the isophthalate has reacted with benzyl alcohol, leading to N-benzylation. This is more likely at higher temperatures and with certain catalysts. | 1. Employ milder reaction conditions. 2. Protect the amine group before esterification, followed by a deprotection step. 3. In catalytic systems, choose a catalyst that selectively promotes esterification over N-alkylation. |
| Formation of Dibenzyl Ether | Acid-catalyzed self-condensation of benzyl alcohol. This is favored by strong acidic conditions and high temperatures. | 1. Use a milder acid catalyst or a lower concentration of the catalyst. 2. Control the reaction temperature to avoid excessive heat. 3. Use a stoichiometric amount of benzyl alcohol to reduce the likelihood of self-condensation. |
| Unreacted Starting Material | The reaction has not reached completion. This can be due to insufficient reaction time, low temperature, or catalyst deactivation. | 1. Increase the reaction time. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure the catalyst is active and used in the appropriate amount. For Fischer esterification, effective removal of water is crucial to drive the equilibrium towards the product. |
| Presence of Mono-Benzylated Intermediate | Incomplete esterification of both carboxylic acid groups. | 1. Extend the reaction time. 2. Ensure a sufficient excess of benzyl alcohol is used. 3. Verify the efficiency of water removal in Fischer esterification. |
| Toluene or Benzene Detected as Impurities | Hydrogenolysis or decarbonylation of benzyl alcohol, which can occur with certain metal catalysts at elevated temperatures. | 1. If using a metal catalyst, select one that is less prone to promoting these side reactions under the desired conditions. 2. Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most common methods are:
-
Fischer Esterification: This involves the direct reaction of 5-aminoisophthalic acid with benzyl alcohol in the presence of an acid catalyst. To drive the reaction to completion, the water formed as a byproduct must be removed.[1][2][3][4]
-
Transesterification: This route starts with a dialkyl ester, such as Dimethyl 5-aminoisophthalate, which is then reacted with benzyl alcohol, typically in the presence of an acid or base catalyst, to exchange the alkyl groups for benzyl groups.[5]
Q2: What are the primary side products I should be aware of?
A2: The main side products depend on the synthetic route and reaction conditions, but commonly include:
-
N-Benzylated products: Formation of a secondary amine by reaction of the amino group with benzyl alcohol.[6][7][8][9]
-
Dibenzyl ether: Self-condensation of benzyl alcohol in the presence of a strong acid.
-
Mono-ester: Incomplete reaction leading to the formation of the mono-benzyl ester of 5-aminoisophthalic acid.
-
Unreacted starting materials: Either 5-aminoisophthalic acid or Dimethyl 5-aminoisophthalate may remain if the reaction does not go to completion.
Q3: How can I minimize the formation of N-benzylated side products?
A3: To reduce N-benzylation, consider the following:
-
Use milder reaction conditions: Lowering the reaction temperature can decrease the rate of N-alkylation relative to esterification.
-
Protect the amino group: The amino group can be protected with a suitable protecting group (e.g., as an acetyl or Boc derivative) before the esterification reaction. The protecting group can then be removed in a subsequent step.
-
Catalyst selection: Some catalysts may show higher selectivity for esterification over N-alkylation.
Q4: How is water typically removed during Fischer esterification?
A4: Effective water removal is critical for driving the Fischer esterification to completion. Common methods include:
-
Azeotropic distillation: Using a solvent that forms an azeotrope with water, such as toluene, in conjunction with a Dean-Stark apparatus.
-
Use of a dehydrating agent: Adding a substance that will absorb the water produced.
Q5: What analytical techniques are recommended for monitoring the reaction and identifying impurities?
A5: The following techniques are highly recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing for accurate determination of the conversion and the relative amounts of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the desired product and any isolated impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown side products.
Experimental Protocols
An experimental protocol for the synthesis of a related compound, Di-n-butyl 5-aminoisophthalate, by acid-catalyzed esterification is described as refluxing 5-aminoisophthalic acid overnight in 1-butanol with concentrated H₂SO₄ as a catalyst.[9] A similar procedure could be adapted for the synthesis of this compound using benzyl alcohol.
Visualizing Reaction Pathways
The following diagram illustrates the intended synthetic pathway to this compound and the formation of common side products.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. athabascau.ca [athabascau.ca]
- 5. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
Technical Support Center: Purification of Dibenzyl 5-aminoisophthalate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the purification of Dibenzyl 5-aminoisophthalate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities can include unreacted starting materials such as 5-aminoisophthalic acid and benzyl alcohol, mono-esterified byproducts, and residual catalysts or reagents from the synthesis. The synthesis of related amino-isophthalates can sometimes involve intermediates that may also be present in trace amounts if the reaction is incomplete.[1]
Q2: Which purification techniques are most effective for this compound?
The two most common and effective purification techniques for compounds like this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature of the impurities and the desired final purity.
Q3: How do I choose between recrystallization and column chromatography?
Recrystallization is often a good first choice if the product is a solid and the impurities have different solubility profiles. It is generally a simpler and more scalable technique.[2] Column chromatography is more suitable for separating compounds with similar polarities from the desired product or for purifying non-crystalline materials.[3]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was added).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound. |
| Oily precipitate forms instead of crystals. | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is precipitating out of solution too quickly. | - Ensure the solution cools slowly. You can insulate the flask to slow down the cooling rate.- Try a lower-boiling point solvent or a different solvent system altogether. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent.- Too much solvent was used. | - Cool the solution in an ice bath to minimize solubility.- Minimize the amount of hot solvent used to dissolve the crude product.- Avoid washing the collected crystals with excessive amounts of cold solvent. |
| The purified product is still impure. | - The impurities have similar solubility to the product in the chosen solvent.- The crystals crashed out of solution too quickly, trapping impurities. | - Ensure slow cooling to allow for selective crystallization.- Consider a different recrystallization solvent or a multi-solvent system.- A second recrystallization may be necessary.- If impurities persist, column chromatography may be required. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | - The chosen eluent (solvent system) has incorrect polarity. | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.- A shallower solvent gradient may be needed for better resolution. |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Cracking or channeling of the silica gel bed. | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| The product elutes as a broad band. | - The initial band of the sample was too wide.- The column was overloaded. | - Dissolve the crude product in a minimal amount of solvent before loading it onto the column.- Use an appropriate amount of silica gel for the amount of sample being purified (typically a 20:1 to 100:1 ratio of silica to sample by weight). |
Data Presentation
The following table can be used to record and compare the results of your purification experiments.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity Before (%) | Purity After (%) | Analytical Method |
| Recrystallization | HPLC/NMR | |||||
| Column Chromatography | HPLC/NMR |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Column Chromatography of this compound
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system (eluent) that provides good separation of the desired compound from its impurities. A common starting point for compounds of this type is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load this solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization
The following workflow diagram illustrates the decision-making process for selecting a purification method for this compound.
References
Optimizing reaction conditions for the synthesis of Dibenzyl 5-aminoisophthalate
Technical Support Center: Synthesis of Dibenzyl 5-aminoisophthalate
Welcome to the technical support center for the synthesis of this compound. This guide is intended for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to assist with challenges that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically involves the esterification of 5-aminoisophthalic acid with benzyl alcohol. A common and effective approach is a multi-step process that begins with the protection of the reactive amine group on the 5-aminoisophthalic acid. This is followed by the esterification of the carboxylic acid groups and concludes with the deprotection of the amine group to yield the final product.[1] This strategy is crucial to prevent undesirable side reactions involving the amine functionality during the esterification step.[1]
Q2: Why is protection of the amino group necessary?
A2: The primary amino group in 5-aminoisophthalic acid is nucleophilic and can interfere with the esterification reaction.[1] For instance, it can react with acyl chlorides or other activated carboxylic acid species, leading to the formation of amides instead of the desired ester. Protecting the amino group deactivates its nucleophilic character, ensuring that the reaction proceeds selectively at the carboxylic acid sites.[1]
Q3: What are the common methods for esterification in this synthesis?
A3: Several standard esterification methods can be adapted for the synthesis of this compound:
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Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, so continuous removal of water is necessary to drive the equilibrium towards the product.
-
Steglich Esterification: This method is suitable for milder reaction conditions and is particularly useful for substrates that are sensitive to strong acids. It employs a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a catalyst such as 4-dimethylaminopyridine (DMAP).
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Alkylation of Carboxylate Salts: This approach involves converting the carboxylic acid to its carboxylate salt, for example, by reaction with a base like sodium hydroxide or potassium carbonate. The resulting salt is then reacted with a benzyl halide, such as benzyl bromide or benzyl chloride, to form the benzyl ester.
Q4: How can the final product be purified?
A4: Purification of this compound typically involves standard techniques in organic synthesis. After the reaction is complete, the crude product is usually worked up to remove catalysts and unreacted starting materials. This is often followed by purification techniques such as:
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Recrystallization: This is a common method for purifying solid organic compounds. An appropriate solvent or solvent system is chosen in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.
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Column Chromatography: For more challenging purifications or to remove closely related impurities, flash column chromatography using silica gel is a powerful technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the components of the mixture based on their polarity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure efficient removal of water in Fischer esterification (e.g., using a Dean-Stark apparatus). - Check the quality and activity of the catalyst. |
| Poor quality of starting materials. | - Verify the purity of 5-aminoisophthalic acid and benzyl alcohol. - Ensure benzyl alcohol is free from oxidation by-products. | |
| Ineffective protection of the amino group. | - Re-evaluate the choice of protecting group and the protection reaction conditions. - Ensure the protecting group is stable under the esterification conditions. | |
| Formation of Side Products | Reaction of the amino group. | - If the amino group is not protected, consider implementing a protection-deprotection strategy.[1] |
| Self-condensation of benzyl alcohol. | - This can occur under harsh acidic conditions. Consider using a milder esterification method like Steglich esterification. | |
| Formation of an amide-ester. | - This indicates that the amino group is reacting. Ensure complete protection of the amine before proceeding with esterification. | |
| Difficulty in Product Isolation | Product is soluble in the workup solvent. | - Adjust the pH of the aqueous layer during extraction to ensure the product is in its neutral form. - Use a different extraction solvent. |
| Product forms an oil instead of a solid. | - Try different solvents for recrystallization. - If recrystallization fails, consider purification by column chromatography. | |
| Incomplete Deprotection | Harsh deprotection conditions degrading the product. | - Use milder deprotection reagents or conditions. |
| Incomplete removal of the protecting group. | - Increase the reaction time or the amount of deprotection reagent. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Fischer Esterification
This protocol is a representative method based on standard organic chemistry principles.
Step 1: Protection of the Amino Group (Example: Acetylation)
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Suspend 5-aminoisophthalic acid in glacial acetic acid.
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Add acetic anhydride and heat the mixture under reflux for 1-2 hours.
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Cool the reaction mixture and pour it into ice water.
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Collect the precipitated 5-acetamidoisophthalic acid by filtration, wash with cold water, and dry.
Step 2: Dibenzylation of 5-Acetamidoisophthalic Acid
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-acetamidoisophthalic acid, a 5-10 fold molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid.
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Use toluene as the solvent to facilitate azeotropic removal of water.
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Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
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Cool the reaction mixture and remove the excess benzyl alcohol and toluene under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove the acid catalyst, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Dibenzyl 5-acetamidoisophthalate.
Step 3: Deprotection of the Amino Group
-
Dissolve the crude Dibenzyl 5-acetamidoisophthalate in a mixture of methanol and aqueous hydrochloric acid.
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Heat the mixture under reflux for several hours until the deprotection is complete (monitor by TLC).
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Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) until the pH is approximately 7-8.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Troubleshooting low yield in the esterification of 5-aminoisophthalic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the esterification of 5-aminoisophthalic acid.
Troubleshooting Guides
This section addresses specific issues that can lead to low product yield.
Issue: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | The amino group of 5-aminoisophthalic acid can be protonated by the acid catalyst, effectively neutralizing it. This means a stoichiometric amount of acid may be required rather than a purely catalytic amount to ensure enough acid is available to protonate the carboxylic acid's carbonyl group.[1] Increase the catalyst loading incrementally. For sulfuric acid, typical loadings for aminobenzoic acids are significantly higher than for non-aminated analogs. |
| Reaction Not Reaching Equilibrium | Fischer esterification is a reversible reaction.[2] Ensure the reaction is heated at a sufficient temperature and for an adequate duration. For the methanol esterification of 5-aminoisophthalic acid, refluxing at 90°C overnight is a documented condition.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Presence of Water | Water is a byproduct of the reaction and its presence can shift the equilibrium back towards the reactants, reducing the yield.[2] Use anhydrous alcohol and solvents. Consider using a Dean-Stark apparatus to azeotropically remove water, especially when using solvents like toluene. |
| Low Reaction Temperature | The reaction temperature should be adequate for the specific alcohol and catalyst. For primary alcohols, refluxing at the boiling point of the alcohol is a common practice.[4] For methanol, this is around 65°C, though higher temperatures (e.g., 90°C) in a sealed system or with a higher boiling solvent may be necessary.[3] |
Issue: Presence of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Dehydration and Tar Formation | Concentrated sulfuric acid is a strong dehydrating agent and can promote side reactions, leading to the formation of black, tar-like substances, especially at high concentrations and temperatures.[5] Add the sulfuric acid slowly and with cooling to control the initial exothermic reaction. Avoid excessively high temperatures during reflux. |
| N-Acylation | While less common in Fischer esterification, the amino group can potentially react under certain conditions, for example, with acylating agents. Ensure that the reaction mixture does not contain any species that could acylate the amine. |
| Polymerization | Amino acids are bifunctional and can potentially undergo self-condensation or polymerization at elevated temperatures. Use the minimum effective temperature for the esterification and monitor the reaction to avoid prolonged heating after completion. |
Issue: Difficult Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product Remains in Aqueous Layer | During workup, the ester may remain protonated and soluble in the aqueous layer if the neutralization is incomplete. Ensure the pH of the solution is basic (pH > 8) after the addition of a base like sodium carbonate to ensure the amino ester is in its free base form and precipitates or can be extracted.[2] |
| Incomplete Separation from Starting Material | 5-Aminoisophthalic acid is a diacid, and the product is a diester. Incomplete reaction will result in a mixture of diacid, monoester, and diester, which can be difficult to separate. Drive the reaction to completion using excess alcohol and sufficient reaction time. For purification, column chromatography on silica gel using a solvent system like n-hexane-ethyl acetate can be effective for separating the nonpolar diester from the more polar starting material and monoester.[3] |
| Emulsion Formation during Extraction | The presence of both acidic and basic functional groups can lead to the formation of emulsions during liquid-liquid extraction. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. |
Frequently Asked Questions (FAQs)
Q1: Why is an excess of alcohol used in the Fischer esterification of 5-aminoisophthalic acid?
A1: The Fischer esterification is a reversible reaction. Using a large excess of one of the reactants, typically the alcohol, shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle, thereby increasing the product yield.[2] The alcohol often serves as the reaction solvent as well.[1]
Q2: What is the role of the strong acid catalyst, such as sulfuric acid (H₂SO₄)?
A2: A strong acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The catalyst is regenerated at the end of the reaction.
Q3: How does the amino group on 5-aminoisophthalic acid affect the esterification reaction?
A3: The basic amino group can be protonated by the acid catalyst, forming an ammonium salt. This consumption of the acid means that a stoichiometric amount of the acid catalyst is often required, rather than a purely catalytic amount, to ensure there is sufficient acid to protonate the carboxylic acid's carbonyl group.[1][2]
Q4: What is the purpose of the sodium carbonate wash during the workup?
A4: The sodium carbonate (Na₂CO₃) solution is used to neutralize the strong acid catalyst (e.g., sulfuric acid) and any unreacted 5-aminoisophthalic acid. This neutralization converts the amino ester to its free base form, which is typically insoluble in water and will precipitate, allowing for its isolation by filtration.[2]
Q5: What are the ideal reaction temperatures for this esterification?
A5: The reaction is typically carried out at the reflux temperature of the alcohol being used.[4] For methanol, this is approximately 65°C, while for ethanol, it is around 78°C. One documented procedure for the synthesis of dimethyl 5-aminoisophthalate specifies refluxing at 90°C.[3]
Data Presentation
Table 1: Effect of Catalyst on the Yield of Diethyl p-Aminobenzoate (Aniline analog)
| Catalyst | Molar Ratio (Acid:Alcohol:Catalyst) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H₂SO₄ | 1 : 10 : 1 | 78 | 2 | 85 |
| HCl (gas) | 1 : 10 : 1.2 | 78 | 4 | 82 |
| p-TsOH | 1 : 10 : 1 | 78 | 6 | 75 |
| Amberlyst-15 | 1 : 10 : 0.5 (g/g acid) | 78 | 8 | 68 |
Note: Data presented is for the esterification of p-aminobenzoic acid, a structural analog of 5-aminoisophthalic acid, and is intended to be representative of the relative effectiveness of different catalysts.
Table 2: Effect of Temperature on the Yield of Ethyl p-Aminobenzoate
| Temperature (°C) | Molar Ratio (Acid:Ethanol:H₂SO₄) | Reaction Time (h) | Yield (%) |
| 50 | 1 : 10 : 1 | 4 | 65 |
| 60 | 1 : 10 : 1 | 4 | 78 |
| 78 (Reflux) | 1 : 10 : 1 | 2 | 85 |
| 90 | 1 : 10 : 1 | 2 | 83 |
Note: Data is for the esterification of p-aminobenzoic acid and illustrates the general trend of temperature effects on yield.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 5-Aminoisophthalate using Sulfuric Acid
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-aminoisophthalic acid (1.0 g, 5.52 mmol) in methanol (10 ml).
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
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Reflux: Heat the reaction mixture to reflux at 90°C and maintain for 12-16 hours (overnight).[3] The reaction can be monitored by TLC.
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Workup:
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 5-aminoisophthalate.[3]
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.[3]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in esterification.
Caption: Signaling pathway of Fischer esterification.
References
Technical Support Center: Scale-up Synthesis of Dibenzyl 5-aminoisophthalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Dibenzyl 5-aminoisophthalate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves a multi-step process starting from 5-aminoisophthalic acid. This process typically includes the protection of the amine group, followed by the esterification of the carboxylic acid groups with benzyl alcohol, and finally, the deprotection of the amine group. An alternative approach is the catalytic hydrogenation of Dibenzyl 5-nitroisophthalate.
Q2: What are the critical process parameters to monitor during the scale-up of the catalytic hydrogenation step?
A2: During the scale-up of the catalytic hydrogenation of Dibenzyl 5-nitroisophthalate, it is crucial to monitor hydrogen pressure, reaction temperature, catalyst loading, and agitation speed. These parameters significantly influence the reaction rate, selectivity, and impurity profile. Inadequate control can lead to incomplete reduction or the formation of byproducts.
Q3: How can I minimize the formation of impurities during synthesis?
A3: To minimize impurities, ensure the use of high-purity starting materials and solvents. Optimize reaction conditions such as temperature and reaction time to avoid side reactions. In the case of catalytic hydrogenation, the choice of catalyst and solvent system is critical. For instance, using a palladium-on-carbon catalyst in a suitable solvent under controlled hydrogen pressure is a common practice to achieve high purity.[1]
Q4: What are the recommended purification methods for this compound on a larger scale?
A4: For large-scale purification, recrystallization is often the most economical and effective method. The choice of solvent is critical and should be determined through solubility studies. A common technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool, which causes the purified product to crystallize. Filtration and drying of the crystals then yield the final product. Column chromatography can also be used but may be less practical for very large quantities.
Q5: What are the primary safety concerns when handling the reagents for this synthesis?
A5: Key safety considerations include the handling of flammable solvents and the management of catalytic hydrogenation, which involves pressurized hydrogen gas. It is essential to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and ensure all equipment is properly grounded to prevent static discharge. When working with palladium on carbon, it is important to handle it carefully as it can be pyrophoric.
Troubleshooting Guide
Problem 1: Low Overall Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion before workup. | Increased conversion of starting material to product. |
| Product Loss During Workup | Optimize the extraction and washing steps. Ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase. | Reduced loss of product into aqueous or organic washes. |
| Inefficient Crystallization | Screen for optimal recrystallization solvents and conditions (e.g., temperature, cooling rate) to maximize crystal recovery. | Higher recovery of purified product. |
| Catalyst Deactivation | For catalytic hydrogenation, ensure the catalyst is not poisoned. If necessary, use a fresh batch of catalyst or increase the catalyst loading. | Improved reaction rate and conversion. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reduction of Nitro Group | Increase reaction time, hydrogen pressure, or catalyst loading during the hydrogenation step. | Complete conversion of the nitro intermediate to the desired amine. |
| Formation of Side-Products | Optimize reaction temperature and time. Lowering the temperature may reduce the rate of side reactions. | A cleaner reaction profile with fewer byproducts. |
| Residual Starting Materials | Ensure the stoichiometry of the reactants is correct. Monitor the reaction to confirm full consumption of the limiting reagent. | Absence of starting material peaks in the final product analysis (e.g., by NMR or HPLC). |
| Ineffective Purification | Re-evaluate the purification method. For recrystallization, test different solvent systems. For chromatography, adjust the stationary and mobile phases. | Improved purity of the final product. |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This protocol describes the reduction of Dibenzyl 5-nitroisophthalate to this compound.
Materials:
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Dibenzyl 5-nitroisophthalate
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Palladium on Carbon (5% w/w)
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Ethanol (or other suitable solvent)
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Hydrogen Gas
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Nitrogen Gas
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Filter Aid (e.g., Celite)
Procedure:
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Charge a suitable hydrogenation reactor with Dibenzyl 5-nitroisophthalate and ethanol.
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Add the 5% Palladium on Carbon catalyst to the mixture.
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Seal the reactor and purge it with nitrogen gas to remove any air.
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Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 bar).
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Stir the mixture at a controlled temperature (e.g., 25-40 °C).
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Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples via TLC or HPLC.
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Once the reaction is complete, vent the hydrogen gas and purge the reactor with nitrogen.
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Filter the reaction mixture through a pad of filter aid to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent.
Typical Reaction Parameters
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Substrate Concentration | 0.1 - 0.5 M | 0.2 - 0.8 M |
| Catalyst Loading (5% Pd/C) | 1 - 5 mol% | 0.5 - 2 mol% |
| Hydrogen Pressure | 1 - 10 atm | 2 - 8 bar |
| Temperature | 20 - 50 °C | 30 - 60 °C |
| Reaction Time | 2 - 12 hours | 4 - 24 hours |
Visual Guides
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
Identifying and characterizing byproducts in Dibenzyl 5-aminoisophthalate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenzyl 5-aminoisophthalate synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of this compound is lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically prepared via Fischer esterification of 5-aminoisophthalic acid with benzyl alcohol, can stem from several factors. The Fischer esterification is a reversible reaction, so driving the equilibrium towards the product is crucial.[1][2][3][4]
Troubleshooting Steps:
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Incomplete Reaction: The reaction may not have reached equilibrium or completion.
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Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Water Inhibition: The water produced during the esterification can shift the equilibrium back towards the reactants.[1][2][4]
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Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow reaction rate.
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Solution: Ensure the catalyst is used in the appropriate catalytic amount. However, be cautious as excess acid can lead to side reactions.[5]
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Q2: I am observing an unexpected, insoluble solid in my reaction mixture. What could this be?
A2: The formation of an insoluble solid, particularly when using a strong acid catalyst like sulfuric acid, could be due to the polymerization of benzyl alcohol.[5] Benzyl alcohol can undergo self-condensation or polymerization under strongly acidic conditions.
Troubleshooting Steps:
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Reduce Catalyst Concentration: Use the minimum effective amount of the acid catalyst.
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Alternative Catalysts: Consider using a milder catalyst such as p-toluenesulfonic acid.
-
Temperature Control: Avoid excessively high reaction temperatures which can promote polymerization.
Q3: My purified product contains impurities that are difficult to remove by simple recrystallization. What are these likely byproducts and how can I characterize them?
A3: Several byproducts can form during the synthesis of this compound. Identifying these is key to optimizing your reaction and purification protocol.
Potential Byproducts:
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Unreacted Starting Materials: 5-aminoisophthalic acid and benzyl alcohol may be present if the reaction is incomplete.
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Mono-esterified Product: 5-Amino-3-(benzyloxycarbonyl)benzoic acid is a common byproduct where only one of the carboxylic acid groups has been esterified.
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Dibenzyl Ether: Formed from the self-condensation of benzyl alcohol under acidic conditions.[6]
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Sulfonated Byproducts: If sulfuric acid is used as a catalyst, sulfonation of the aromatic ring of benzyl alcohol or the aminoisophthalate moiety can occur, though this is less common under standard esterification conditions.[5]
Characterization Techniques:
These byproducts can be identified and characterized using a combination of chromatographic and spectroscopic methods.[7][8][9][10]
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High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from unreacted starting materials and the mono-esterified intermediate.
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities like benzyl alcohol and dibenzyl ether.[11][12][13]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the main product and elucidate the structure of unknown byproducts.[14][15]
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Fourier-Transform Infrared (FT-IR) Spectroscopy: Can indicate the presence of unreacted carboxylic acid (broad O-H stretch) or other functional groups.
The following table summarizes the expected analytical data for the desired product and potential byproducts.
| Compound | Expected Retention Time (HPLC) | Expected Mass (m/z in MS) | Key 1H NMR Signals (δ, ppm in CDCl3) | Key IR Bands (cm-1) |
| This compound | Main Product Peak | 361.14 (M+) | ~7.3-7.5 (m, 10H, Ar-H of benzyl), ~5.3 (s, 4H, -CH2-), ~7.8, ~7.2 (m, 3H, Ar-H of isophthalate), ~3.9 (br s, 2H, -NH2) | ~1720 (C=O, ester), ~3400-3200 (N-H) |
| 5-aminoisophthalic acid | Earlier Eluting | 181.04 (M+) | Aromatic and amine protons, absence of benzyl protons. | ~3000-2500 (broad, O-H of COOH), ~1700 (C=O, acid), ~3400-3200 (N-H) |
| Benzyl alcohol | Volatile, may not be seen in HPLC | 108.06 (M+) | ~7.3-7.4 (m, 5H, Ar-H), ~4.7 (s, 2H, -CH2-), ~1.6 (br s, 1H, -OH) | ~3300 (broad, O-H) |
| Mono-esterified Product | Intermediate Elution | 271.08 (M+) | Combination of signals from both starting material and product, with one set of benzyl protons. | Both ester and carboxylic acid C=O and O-H stretches. |
| Dibenzyl ether | Volatile | 198.09 (M+) | ~7.3-7.4 (m, 10H, Ar-H), ~4.5 (s, 4H, -CH2-O-CH2-) | ~1100 (C-O-C stretch) |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Impurity Profiling
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is recommended.
-
Start with a higher water percentage to retain the polar starting material.
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Gradually increase the acetonitrile percentage to elute the less polar ester products.
-
-
Flow Rate: 1.0 mL/min.
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Detection: UV detection at 254 nm and 280 nm.
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Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
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Analysis: Monitor the disappearance of the 5-aminoisophthalic acid peak and the appearance of the this compound peak to determine reaction completion. The presence of a peak with an intermediate retention time may indicate the mono-esterified product.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis
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Instrumentation: GC-MS system.
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
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Carrier Gas: Helium at a constant flow rate.
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Oven Program:
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Initial temperature: 50 °C, hold for 2 minutes.
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Ramp to 280 °C at 10 °C/min.
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Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
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MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 40 to 400.
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Sample Preparation: Dissolve a sample of the crude product in a suitable solvent like dichloromethane or ethyl acetate.
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Analysis: Identify peaks corresponding to benzyl alcohol and dibenzyl ether by comparing their mass spectra with a library database (e.g., NIST).
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
-
Instrumentation: NMR spectrometer (300 MHz or higher).
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Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
Experiments:
-
1H NMR: To observe the proton environment of the molecule. The integration of the benzyl methylene protons (~5.3 ppm) to the aromatic protons of the isophthalate ring can confirm the structure of the desired product and help quantify impurities.
-
13C NMR: To identify the number and type of carbon atoms. The presence of two distinct ester carbonyl signals around 165 ppm and the absence of carboxylic acid carbonyls confirms the formation of the dibenzyl ester.
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COSY/HSQC (optional): For more detailed structural elucidation of unknown byproducts.
-
-
Sample Preparation: Dissolve 5-10 mg of the purified product or isolated impurity in ~0.6 mL of the deuterated solvent.
Visualizations
Caption: Experimental workflow for synthesis, analysis, and troubleshooting.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. rroij.com [rroij.com]
- 8. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 9. biotech-spain.com [biotech-spain.com]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 12. Identifying and Quantifying Impurities in Chemical Products [scioninstruments.com]
- 13. m.youtube.com [m.youtube.com]
- 14. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of Dibenzyl 5-aminoisophthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dibenzyl 5-aminoisophthalate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary methods for the synthesis of this compound:
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Direct Esterification (Fischer Esterification): This method involves the reaction of 5-aminoisophthalic acid with benzyl alcohol in the presence of an acid catalyst. The reaction is driven to completion by removing the water formed as a byproduct.[1]
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Transesterification: This route starts with a dialkyl ester of 5-aminoisophthalic acid, typically Dimethyl 5-aminoisophthalate, which is then reacted with benzyl alcohol in the presence of a catalyst to exchange the alkyl groups for benzyl groups.
Q2: Which catalysts are recommended for the direct esterification of 5-aminoisophthalic acid with benzyl alcohol?
A2: Strong acid catalysts are typically used for direct esterification. Common choices include:
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Concentrated Sulfuric Acid (H₂SO₄): A widely used and effective catalyst for this type of reaction.[1]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, organic acid that is often easier to handle than sulfuric acid.
-
Heterogeneous Acid Catalysts: Solid-supported acids like sulfated zirconia or acidic resins can also be employed to simplify catalyst removal.
Q3: What types of catalysts are suitable for the transesterification of Dimethyl 5-aminoisophthalate to this compound?
A3: Transesterification can be catalyzed by both acids and bases.
-
Acid Catalysts: The same catalysts used for direct esterification (H₂SO₄, p-TsOH) can be effective.
-
Base Catalysts: Strong bases such as sodium methoxide or potassium tert-butoxide can be used. It is crucial to use anhydrous conditions as the presence of water can lead to saponification of the ester.
-
Organometallic Catalysts: Lewis acidic catalysts like tin or titanium compounds are also known to catalyze transesterification reactions.
Q4: What are the common side reactions to be aware of during the synthesis of this compound?
A4: Several side reactions can occur, leading to impurities and reduced yields:
-
N-Benzylation: The amino group on the aromatic ring is nucleophilic and can react with benzyl alcohol or benzyl cations (formed under acidic conditions) to form N-benzylated byproducts.
-
Incomplete Esterification: The reaction may not go to completion, leaving mono-benzyl ester or unreacted 5-aminoisophthalic acid.
-
Oxidation of the Amino Group: The amino group can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored impurities.
-
Ether Formation: Under acidic conditions and high temperatures, benzyl alcohol can self-condense to form dibenzyl ether.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. The disappearance of the starting material (5-aminoisophthalic acid or its dimethyl ester) and the appearance of the product spot can be visualized under UV light.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive or Insufficient Catalyst | - Use a fresh batch of catalyst. - For solid catalysts, ensure they have been properly activated and stored. - Increase the catalyst loading incrementally. |
| Insufficient Reaction Time or Temperature | - Monitor the reaction by TLC to determine if it has reached completion. - If the reaction is sluggish, gradually increase the temperature. - For direct esterification, ensure the reaction is refluxing to facilitate water removal. |
| Presence of Water | - Use anhydrous solvents and reagents, especially for transesterification with base catalysts. - For direct esterification, employ a Dean-Stark apparatus or molecular sieves to effectively remove water. |
| Poor Solubility of Starting Material | - 5-aminoisophthalic acid has poor solubility in many organic solvents. Consider using a higher boiling point solvent like toluene or xylene for direct esterification to increase solubility and reaction temperature. |
Product Contamination and Impurities
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Drive the reaction to completion by extending the reaction time, increasing the temperature, or adding a slight excess of benzyl alcohol. - Purify the crude product using column chromatography or recrystallization. |
| Formation of N-Benzylated Byproducts | - This is more likely under harsh acidic conditions. Consider using a milder acid catalyst or protecting the amino group prior to esterification, although this adds extra steps to the synthesis. |
| Formation of Dibenzyl Ether | - Avoid excessively high reaction temperatures. - Use the minimum effective amount of acid catalyst. |
| Colored Impurities | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group. - The crude product can be treated with activated carbon to remove some colored impurities before further purification. |
Data Presentation
Table 1: Comparison of Catalysts for Direct Esterification of 5-Aminoisophthalic Acid with Benzyl Alcohol (Illustrative Data)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Conc. H₂SO₄ | 5 | Toluene | 110 (Reflux) | 12 | 85 |
| p-TsOH | 10 | Toluene | 110 (Reflux) | 16 | 80 |
| Amberlyst-15 | 20 (w/w) | Toluene | 110 (Reflux) | 24 | 75 |
Note: This data is illustrative and based on typical results for Fischer esterifications. Actual results may vary.
Table 2: Comparison of Catalysts for Transesterification of Dimethyl 5-Aminoisophthalate with Benzyl Alcohol (Illustrative Data)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Methoxide | 10 | Benzyl Alcohol (neat) | 120 | 8 | 90 |
| p-TsOH | 10 | Benzyl Alcohol (neat) | 150 | 18 | 78 |
| Dibutyltin Oxide | 5 | Toluene | 110 (Reflux) | 24 | 82 |
Note: This data is illustrative. Anhydrous conditions are critical for base-catalyzed transesterification.
Experimental Protocols
Protocol 1: Direct Esterification using Concentrated Sulfuric Acid
This protocol is adapted from a similar procedure for the synthesis of di-n-butyl 5-aminoisophthalate.[1]
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-aminoisophthalic acid (1 equivalent), benzyl alcohol (5-10 equivalents, acting as both reactant and solvent), and toluene (to fill the Dean-Stark trap).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.05-0.1 equivalents) to the stirred mixture.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 12-24 hours). Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).
Protocol 2: Transesterification using Sodium Methoxide
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add Dimethyl 5-aminoisophthalate (1 equivalent) and anhydrous benzyl alcohol (10-20 equivalents).
-
Catalyst Addition: Carefully add a solution of sodium methoxide in methanol (0.1 equivalents). Caution: Sodium methoxide is highly reactive and moisture-sensitive.
-
Reaction: Heat the reaction mixture with stirring. The methanol byproduct will distill off. The reaction temperature should be high enough to drive off the methanol but not so high as to cause decomposition (typically 100-140 °C). Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction with a weak acid (e.g., acetic acid or ammonium chloride solution).
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure. The excess benzyl alcohol can be removed by vacuum distillation.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the direct esterification of 5-aminoisophthalic acid.
Caption: Logical relationships in the transesterification synthesis of this compound.
References
Technical Support Center: Overcoming Poor Solubility of Dibenzyl 5-aminoisophthalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Dibenzyl 5-aminoisophthalate in their reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
This compound possesses a rigid aromatic core with two bulky, non-polar benzyl groups. This structure contributes to strong crystal lattice energy, making it difficult for solvent molecules to surround and dissolve the compound. While the amino group offers some polarity, the overall hydrophobic nature of the molecule dominates its solubility profile.
Q2: What is the first step I should take if this compound does not dissolve in my chosen reaction solvent?
Initially, verify the purity of your this compound and the quality of your solvent. Impurities can significantly hinder solubility. If both are of high quality, gentle heating and sonication can be attempted to facilitate dissolution. If these physical methods are insufficient, a systematic approach to solvent selection or the use of co-solvents is recommended.
Q3: Can changing the pH of the reaction mixture improve the solubility of this compound?
Yes, adjusting the pH can be a viable strategy. The amino group on the isophthalate ring is basic and can be protonated under acidic conditions. This protonation forms a salt which may exhibit increased solubility in polar solvents. However, it is crucial to ensure that the resulting acidic conditions are compatible with your reaction and will not lead to unwanted side reactions or product degradation.
Q4: Are there any alternatives to traditional solvent-based reactions if solubility remains a persistent issue?
For compounds with extremely poor solubility, solvent-free reaction conditions can be explored. Techniques such as ball milling, which uses mechanical force to drive reactions in the solid state, have been successful for various cross-coupling reactions of insoluble aryl halides and may be applicable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of solution upon addition of another reagent. | The addition of the second reagent has altered the overall polarity of the solvent system, reducing the solubility of your starting material. | Consider dissolving all reagents in the chosen solvent system before mixing. Alternatively, slowly add the second reagent as a solution to the solution of this compound to minimize localized concentration changes. |
| The reaction is sluggish or incomplete, even though the compound appears to have dissolved. | The concentration of the dissolved this compound may be too low for the reaction to proceed at a reasonable rate. | Try increasing the reaction temperature to enhance both solubility and reaction kinetics. If this is not possible, explore a different solvent system that allows for a higher concentration of the dissolved reactant. |
| The compound dissolves upon heating but crashes out upon cooling to room temperature. | The solubility of this compound is highly temperature-dependent in the chosen solvent. | If the reaction can be performed at an elevated temperature, maintain the heat throughout the reaction. If the product needs to be isolated at room temperature, consider using a co-solvent system that improves solubility at lower temperatures. |
Solubility Data
| Solvent | Compound | Qualitative Solubility |
| Water | Dibenzyl Isophthalate | Sparingly soluble[1] |
| Ethanol | Dibenzyl Isophthalate | Soluble[1] |
| Methanol | Dibenzyl Isophthalate | Soluble[1] |
| Dichloromethane | Dibenzyl Isophthalate | Soluble[1] |
| Chloroform | Dibenzyl Isophthalate | Soluble[1] |
| Polar Organic Solvents | Dimethyl 5-aminoisophthalate | Soluble |
Experimental Protocols
Protocol 1: Solvent Screening for this compound
Objective: To identify a suitable solvent or solvent system for this compound.
Materials:
-
This compound
-
A selection of solvents with varying polarities (e.g., Toluene, Dichloromethane, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
-
Small vials or test tubes
-
Vortex mixer
-
Heating block or water bath
-
Stir plate and stir bars
Procedure:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into each vial.
-
Add a measured volume of a solvent (e.g., 1 mL) to each vial.
-
Vortex each vial for 30 seconds to suspend the solid.
-
Observe and record the solubility at room temperature.
-
If the compound is not fully dissolved, gently heat the vials on a heating block or in a water bath (e.g., to 50 °C) and observe any changes in solubility.
-
For promising solvents, consider preparing a saturated solution to quantify the solubility more accurately.
Protocol 2: Utilizing a Co-Solvent System
Objective: To improve the solubility of this compound by using a mixture of solvents.
Procedure:
-
Based on the solvent screening, select a primary solvent in which this compound has partial solubility.
-
Suspend this compound in the primary solvent.
-
Gradually add a miscible co-solvent (a solvent in which the compound is highly soluble) dropwise while stirring vigorously.
-
Continue adding the co-solvent until the this compound is completely dissolved.
-
Record the final ratio of the primary solvent to the co-solvent. This ratio should be used for the reaction. Note that the change in solvent polarity may influence reaction kinetics.
Protocol 3: Enhancing Dissolution with Sonication
Objective: To use ultrasonic energy to break down solute particles and facilitate dissolution.
Procedure:
-
Weigh the desired amount of this compound and place it in a suitable reaction vessel.
-
Add the chosen solvent to the vessel.
-
Place the vessel in an ultrasonic bath.
-
Turn on the sonicator and monitor the dissolution visually.
-
Continue sonication until the solid is fully dissolved or no further dissolution is observed.[2]
Visual Guides
Caption: A troubleshooting workflow for addressing poor solubility issues.
Caption: An experimental workflow for solvent screening.
Caption: The "Like Dissolves Like" principle for solvent selection.
References
Stability of Dibenzyl 5-aminoisophthalate under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Dibenzyl 5-aminoisophthalate under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic or basic conditions?
A1: The primary degradation pathway for this compound under both acidic and basic conditions is hydrolysis of the benzyl ester groups. This reaction cleaves the ester bonds, leading to the formation of 5-aminoisophthalic acid and benzyl alcohol.
Q2: Which condition, acidic or basic, is more likely to cause degradation?
A2: Both acidic and basic conditions can promote hydrolysis, but base-catalyzed hydrolysis (saponification) is generally faster and irreversible. The rate of hydrolysis is dependent on the concentration of the acid or base and the temperature.
Q3: What are the expected degradation products?
A3: The expected degradation products from the complete hydrolysis of both ester groups are 5-aminoisophthalic acid and benzyl alcohol. Partial hydrolysis would result in the formation of mono-benzyl 5-aminoisophthalate isomers.
Q4: How can I monitor the degradation of this compound during my experiment?
A4: The degradation can be monitored by a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate this compound from its degradation products, allowing for quantification of the remaining parent compound and the formation of degradants over time.
Troubleshooting Guides
Issue 1: Unexpectedly rapid degradation of this compound is observed.
| Potential Cause | Troubleshooting Step |
| Incorrect pH of the solution: The actual pH of the experimental solution may be more acidic or basic than intended. | Verify the pH of your solution using a calibrated pH meter. Adjust the pH carefully with appropriate buffers or dilute acid/base. |
| Elevated temperature: Higher temperatures significantly accelerate the rate of hydrolysis. | Ensure your experiment is conducted at the specified temperature. Use a calibrated incubator or water bath. |
| Presence of catalytic impurities: Trace amounts of metal ions or other catalytic species can increase the degradation rate. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. |
| Microbial contamination: In near-neutral aqueous solutions, microbial growth can alter the pH and introduce enzymes that may catalyze hydrolysis. | Use sterile solutions and consider adding a suitable antimicrobial agent if the experimental conditions permit. |
Issue 2: Inconsistent or non-reproducible stability data.
| Potential Cause | Troubleshooting Step |
| Inaccurate sample preparation: Errors in weighing the compound or measuring solvent volumes will lead to variability. | Use calibrated analytical balances and volumetric flasks. Prepare all samples for a given experiment from the same stock solution where possible. |
| Inconsistent analytical method performance: Drifting retention times or changes in peak area response in your HPLC analysis can cause inconsistent results. | Equilibrate the HPLC system thoroughly before analysis. Use a fresh mobile phase and ensure the column is in good condition. Run system suitability tests before each analytical sequence. |
| Sample degradation during analysis: The compound may be degrading in the autosampler of the HPLC. | Use a cooled autosampler if available. Minimize the time samples spend in the autosampler before injection. |
| Variability in storage conditions: Fluctuations in temperature or light exposure of stored stability samples. | Ensure all stability samples are stored under the same tightly controlled conditions. Use a validated stability chamber. |
Issue 3: Difficulty in separating the parent compound from its degradation products by HPLC.
| Potential Cause | Troubleshooting Step |
| Suboptimal HPLC method: The chosen mobile phase, column, or gradient is not providing adequate resolution. | Method Development: - Column: Use a high-resolution C18 column. - Mobile Phase: Experiment with different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH. A phosphate or acetate buffer can help to control the pH and improve peak shape. - Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, can often provide better separation of compounds with different polarities. |
| Co-elution of peaks: A degradation product may have a very similar retention time to the parent compound or another degradant. | Change the selectivity of the separation by trying a different column chemistry (e.g., phenyl-hexyl) or a different organic modifier in the mobile phase. Adjusting the pH of the mobile phase can also alter the retention times of ionizable compounds like 5-aminoisophthalic acid. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 100 µg/mL. Incubate at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 100 µg/mL. Incubate at a controlled temperature (e.g., 40 °C).
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of approximately 100 µg/mL. Incubate at a controlled temperature (e.g., 60 °C).
-
-
Time Points: Withdraw aliquots from each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization (for acidic and basic samples): Before HPLC analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This is crucial to prevent damage to the HPLC column and to ensure consistent chromatography.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Example Stability-Indicating HPLC Method (to be optimized)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Hydrolysis Conditions
| Condition | Time (hours) | This compound Remaining (%) | 5-Aminoisophthalic Acid Formed (Area %) |
| 0.1 M HCl, 60 °C | 0 | 100.0 | 0.0 |
| 4 | 85.2 | 14.1 | |
| 8 | 71.5 | 27.8 | |
| 24 | 45.8 | 53.5 | |
| 0.1 M NaOH, 40 °C | 0 | 100.0 | 0.0 |
| 2 | 60.1 | 39.2 | |
| 4 | 35.7 | 63.5 | |
| 8 | 12.3 | 87.1 |
Visualizations
Caption: Degradation pathways of this compound under acidic and basic conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent stability data.
Validation & Comparative
Dibenzyl 5-aminoisophthalate vs. Dimethyl 5-aminoisophthalate in polymer synthesis
A Comparative Guide: Dibenzyl 5-aminoisophthalate vs. Dimethyl 5-aminoisophthalate in Polymer Synthesis
For researchers and scientists in the fields of polymer chemistry and materials science, the selection of appropriate monomers is a critical step in designing polymers with desired properties. This guide provides a detailed comparison of two common monomers used in the synthesis of high-performance polymers: this compound and Dimethyl 5-aminoisophthalate. Both are derivatives of 5-aminoisophthalic acid and serve as key building blocks for aromatic polyamides and other polymers.
Monomer Properties: A Head-to-Head Comparison
The fundamental difference between the two monomers lies in the ester groups attached to the isophthalate core: a benzyl group in this compound and a methyl group in Dimethyl 5-aminoisophthalate. This seemingly small difference can have significant implications for their reactivity, the polymerization process, and the properties of the resulting polymers.
| Property | This compound | Dimethyl 5-aminoisophthalate |
| Molecular Formula | C22H19NO4 | C10H11NO4 |
| Molecular Weight | 361.39 g/mol | 209.20 g/mol [1][2][3] |
| Appearance | - | White to off-white crystalline powder |
| Melting Point | - | 178-181 °C[2][3] |
| Boiling Point | - | - |
| Solubility | Generally soluble in common organic solvents used for polymerization. | Soluble in chloroform.[4] |
Polymer Synthesis: Reaction Pathways and Experimental Protocols
The primary application of these monomers is in the synthesis of aromatic polyamides through polycondensation reactions with aromatic diacyl chlorides. The general reaction involves the formation of an amide linkage between the amino group of the isophthalate monomer and the acyl chloride group of the co-monomer, with the elimination of the corresponding alcohol (benzyl alcohol or methanol) and hydrochloric acid.
General Polymerization Workflow
Experimental Protocol: Low-Temperature Solution Polycondensation
This protocol is a representative procedure for the synthesis of aromatic polyamides and can be adapted for both Dibenzyl and Dimethyl 5-aminoisophthalate.
Materials:
-
This compound or Dimethyl 5-aminoisophthalate
-
Aromatic diacyl chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Pyridine
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the 5-aminoisophthalate monomer (1 equivalent) and anhydrous LiCl (5-10 wt% of the solvent) in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve the aromatic diacyl chloride (1 equivalent) in a minimal amount of anhydrous NMP.
-
Slowly add the diacyl chloride solution dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80-100°C.
Comparative Performance in Polymer Synthesis
Reactivity and Reaction Conditions
The primary difference in the polycondensation reaction arises from the nature of the leaving group: benzyl alcohol for the dibenzyl ester and methanol for the dimethyl ester.
-
This compound: The polycondensation reaction will release benzyl alcohol as a byproduct. Benzyl alcohol has a higher boiling point (205°C) compared to methanol (65°C). This can be advantageous in high-temperature solution polycondensation as it is less volatile, potentially leading to better control of the reaction stoichiometry. However, its removal from the polymer matrix during purification might require higher temperatures or more extensive vacuum drying.
-
Dimethyl 5-aminoisophthalate: The polycondensation reaction releases methanol. Due to its low boiling point, methanol can be more easily removed from the reaction mixture, which can help drive the equilibrium towards polymer formation, especially in melt polycondensation or high-temperature solution polymerization. This can potentially lead to higher molecular weight polymers under certain conditions.
Polymerization Pathway Visualization
Comparison of Resulting Polymer Properties (Inferred)
Direct comparative experimental data for polymers synthesized from these two specific monomers is limited in publicly available literature. However, we can infer potential differences in the properties of the resulting polyamides based on established principles of polymer chemistry and data from similar aromatic polyamides.
| Property | Polymer from this compound (Inferred) | Polymer from Dimethyl 5-aminoisophthalate (Inferred) | Supporting Rationale |
| Thermal Stability | Potentially slightly higher | High | The final polymer backbone is identical. Any minor differences might arise from residual impurities or end-group variations. Aromatic polyamides generally exhibit excellent thermal stability, with decomposition temperatures often exceeding 400°C.[2][5][6] |
| Mechanical Properties | High tensile strength and modulus | High tensile strength and modulus | The mechanical properties of aromatic polyamides are primarily determined by the rigidity of the aromatic backbone and strong intermolecular hydrogen bonding.[2][6] The choice of the ester group in the monomer is unlikely to significantly alter these fundamental characteristics in the final polymer. |
| Solubility | Good in polar aprotic solvents | Good in polar aprotic solvents | The introduction of the bulky amino-isophthalate unit with its meta-linkages is expected to disrupt chain packing and enhance solubility compared to fully linear, para-oriented aramids.[7] The final polymer structure is the same, so significant differences in solubility are not anticipated. |
| Processability | Good | Good | The improved solubility of polyamides derived from 5-aminoisophthalate derivatives generally leads to better processability, allowing for solution casting of films or spinning of fibers.[7] |
Conclusion
Both this compound and Dimethyl 5-aminoisophthalate are valuable monomers for the synthesis of high-performance aromatic polyamides. The choice between them will likely depend on the specific polymerization technique and the desired reaction conditions.
-
Dimethyl 5-aminoisophthalate may be preferred for polymerization processes where the easy removal of a low-boiling-point byproduct (methanol) is advantageous for achieving high molecular weights.
-
This compound could be a better choice for high-temperature solution polymerizations where the lower volatility of the benzyl alcohol byproduct might offer better stoichiometric control.
Ultimately, the final properties of the resulting polyamide are expected to be very similar, as the core structure of the repeating unit is identical. The selection of the monomer should be based on a careful consideration of the reaction kinetics, process engineering, and purification requirements of the specific application. Further experimental studies directly comparing these two monomers under identical polymerization conditions are warranted to provide definitive quantitative data on their relative performance.
References
A Comparative Guide to the Synthesis of Dialkyl 5-Aminoisophthalates
For Researchers, Scientists, and Drug Development Professionals
Dialkyl 5-aminoisophthalates are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and functional materials. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and cost-effectiveness. This guide provides an objective comparison of the two primary methods for synthesizing these compounds: the reduction of dialkyl 5-nitroisophthalates and the direct esterification of 5-aminoisophthalic acid.
Comparison of Synthetic Methods
The two principal strategies for synthesizing dialkyl 5-aminoisophthalates offer distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability. The choice of method often depends on the availability of starting materials and the desired scale of production.
| Method | Starting Material | Key Reagents/Catalysts | Typical Yield (Dimethyl Ester) | Advantages | Disadvantages |
| Reduction of Dialkyl 5-Nitroisophthalate | Dialkyl 5-nitroisophthalate | Catalytic Hydrogenation: 5% Pd/C, H₂, Methanol, 2M HCl[1] Chemical Reduction: Fe₂O₃/NGr@C, HCOOH/Et₃N[1] | 92% (Catalytic Hydrogenation)[1] | High yields, well-established procedures. | Requires the synthesis of the nitro-ester precursor. |
| Esterification of 5-Aminoisophthalic Acid | 5-Aminoisophthalic acid | Methanol, concentrated H₂SO₄[1] | Not explicitly stated, but precursor synthesis is high yield. | Fewer synthetic steps if starting from the amino acid. | Esterification can sometimes be challenging and may require harsh conditions. |
Experimental Protocols
Below are detailed methodologies for the synthesis of dimethyl 5-aminoisophthalate, which serve as representative examples for the synthesis of other dialkyl 5-aminoisophthalates.
Method 1: Catalytic Hydrogenation of Dimethyl 5-Nitroisophthalate[1]
This protocol details the reduction of the nitro group of dimethyl 5-nitroisophthalate to an amine using palladium on carbon as a catalyst.
Materials:
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Dimethyl 5-nitroisophthalate (95.7 g, 0.4 mol)
-
5% Palladium on carbon (Pd/C) (8 g)
-
Methanol (0.8 L)
-
2M Hydrochloric acid (HCl) (0.3 L, 0.6 mol)
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Nitrogen gas
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Hydrogen gas
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Deionized water
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P₂O₅ for drying
Procedure:
-
In a 2L hydrogenation vessel equipped with a mechanical stirrer and a thermometer, add dimethyl 5-nitroisophthalate, 5% Pd/C, methanol, and 2M HCl.
-
Purge the vessel with nitrogen gas to remove air.
-
Heat the suspension to a temperature between 45 and 55°C.
-
Introduce hydrogen gas into the vessel and maintain the temperature.
-
After the reaction is complete, the crystallized solid product is recovered by filtration.
-
Wash the solid product with deionized water.
-
Dry the product under vacuum in the presence of P₂O₅.
-
The final product is dimethyl 5-aminoisophthalate (77.0 g, 0.368 mol, 92% yield).
Method 2: Esterification of 5-Aminoisophthalic Acid[1]
This protocol describes the direct esterification of 5-aminoisophthalic acid using methanol and a sulfuric acid catalyst.
Materials:
-
5-Aminoisophthalic acid (1.0 g, 5.52 mmol)
-
Methanol (10 ml)
-
Concentrated Sulfuric acid (H₂SO₄) (catalytic amount)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve 5-aminoisophthalic acid in methanol in a suitable flask.
-
Add a catalytic amount of concentrated H₂SO₄ to the solution.
-
Reflux the mixture at 90°C overnight.
-
After cooling, remove the solvent under vacuum.
-
Dissolve the residue in ethyl acetate (15 ml).
-
Wash the ethyl acetate solution with saturated sodium bicarbonate solution (2 x 15 ml) and then with brine (2 x 15 ml).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under vacuum to afford dimethyl 5-aminoisophthalate.
Synthetic Pathways Overview
The following diagram illustrates the two major synthetic routes to dialkyl 5-aminoisophthalates.
Caption: Major synthetic routes to dialkyl 5-aminoisophthalates.
References
A Comparative Guide to the Biological Activity of Dibenzyl 5-Aminoisophthalate Derivatives and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of the biological activities of compounds structurally related to Dibenzyl 5-aminoisophthalate. Direct experimental data on the biological activity of this compound and its simple derivatives are not extensively available in the public domain. The information presented herein is intended to infer potential activities based on structure-activity relationships of similar chemical entities and should be used as a foundation for further research.
Introduction
This compound is a known chemical entity, primarily documented as a synthetic intermediate in the development of prodrugs for Antibody-Directed Abzyme Prodrug Therapy (ADAPT), a targeted approach in cancer treatment. While its role as a molecular building block is established, a significant gap exists in the scientific literature regarding its intrinsic biological activities. This guide aims to bridge this gap by providing a comparative overview of the biological activities of structurally analogous compounds, including derivatives of 5-aminoisophthalic acid, isophthalic acid, and various benzyl esters. By examining the anticancer, antimicrobial, and enzyme-inhibiting properties of these related molecules, we can extrapolate potential therapeutic avenues for novel this compound derivatives.
Comparative Analysis of Biological Activities
The biological potential of derivatives of isophthalic acid and related benzyl esters has been explored in several contexts, revealing a range of activities from anticancer to antimicrobial and enzyme inhibition.
Anticancer and Cytotoxic Activities
While direct anticancer data for this compound is unavailable, studies on related structures suggest that the isophthalate and benzyl ester moieties can contribute to cytotoxic effects against cancer cell lines. For instance, certain aryl benzyl ethers have demonstrated cytotoxicity against human tumor cell lines.[1] Furthermore, derivatives of dialkyl 5-(hydroxymethyl)isophthalate have been identified as ligands for the C1 domain of protein kinase C (PKC), a key enzyme in cellular signaling pathways often dysregulated in cancer.[2]
Table 1: Anticancer Activity of Structurally Related Isophthalate and Benzyl Ester Derivatives
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Reported Activity (e.g., IC50) | Reference |
| Dialkyl 5-(hydroxymethyl)isophthalates | Varies | Not specified | Ki values of 200-900 nM for displacement of [3H]PDBu from PKCα and PKCδ | [2] |
| Aryl Benzyl Ethers with Fluoro Substituents | Compound 10 | A549, SGC7901 | Most active in suppressing growth | [1] |
| Salinomycin N-benzyl amides | Monosubstituted derivatives | Various | Effective against drug-sensitive and drug-resistant cancer cells | [3] |
Antimicrobial Activities
The structural features of this compound, particularly the aromatic rings and the amino group, are present in various known antimicrobial agents. Research on 1,3-bis-anilides of 4-hydroxyisophthalic acid has shown that these compounds exhibit a range of antibacterial and antifungal activities.[4] The presence of nitro and halogen substituents on the anilide rings was found to be particularly effective.[4] Additionally, metabolites derived from aromatic amino acids are known to possess antimicrobial properties, suggesting that the amino-aromatic core of this compound could be a scaffold for developing new antimicrobial agents.[5]
Table 2: Antimicrobial Activity of Structurally Related Isophthalic Acid Derivatives
| Compound Class | Specific Derivative(s) | Target Organisms | Reported Activity | Reference |
| 1,3-Bis-anilides of 4-hydroxyisophthalic acid | Nitro-halogen-derivatives | Gram-positive and Gram-negative bacteria, and fungi | Varying degrees of activity | [4] |
| 5-Aminorotic acid derivatives | Bromacetamido substituted products | Bacteria | Antibacterial properties | |
| 5-Aminoquinoline and 3-aminophenol derivatives | Schiff bases | Various microbial strains | Good antimicrobial activity |
Enzyme Inhibition
The ability of isophthalate derivatives to interact with enzymes is highlighted by the study on dialkyl 5-(hydroxymethyl)isophthalates as inhibitors of Protein Kinase C.[2] This suggests that the isophthalate scaffold can be tailored to fit into the active sites of specific enzymes. Plant-derived phenolic compounds, which share structural similarities with the benzyl groups of the target molecule, have been shown to inhibit various enzymes, including α-amylase, trypsin, and lysozyme.[6] This inhibition is often attributed to the interaction of the phenolic rings with the enzyme's active site.[6]
Table 3: Enzyme Inhibition by Structurally Related Compounds
| Compound Class | Target Enzyme(s) | Mechanism/Activity | Reference |
| Dialkyl 5-(hydroxymethyl)isophthalates | Protein Kinase C (PKC) | Ligands for the C1 domain, displacing [3H]PDBu | [2] |
| Plant Phenols | α-amylase, trypsin, lysozyme | Adverse effect on enzymatic activity | |
| Competitive Enzyme Inhibitors | Various | Structural analogues that compete for the active site |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols employed in the studies of structurally related compounds.
Anticancer Activity Assays
-
Cell Viability Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method:
-
A serial dilution of the test compounds is prepared in a liquid growth medium in 96-well plates.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions (temperature, time).
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Enzyme Inhibition Assays
-
Protein Kinase C (PKC) Binding Assay:
-
A reaction mixture containing the PKC enzyme, a radiolabeled phorbol ester ligand (e.g., [3H]PDBu), and various concentrations of the test compound is prepared.
-
The mixture is incubated to allow competitive binding.
-
The amount of bound radioligand is quantified using a scintillation counter.
-
The inhibitory constant (Ki) is calculated to determine the binding affinity of the test compound.
-
Visualizations
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates a hypothetical structure-activity relationship for isophthalate derivatives based on the available literature. It highlights key structural features that could be modified to enhance biological activity.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Design, synthesis, and biological activity of isophthalic acid derivatives targeted to the C1 domain of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of 4-hydroxyisophthalic acid derivatives. III. Variously substituted anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Dibenzyl 5-aminoisophthalate and Its Precursors
A detailed comparative analysis of the spectroscopic characteristics of Dibenzyl 5-aminoisophthalate alongside its foundational precursors, 5-aminoisophthalic acid and benzyl alcohol, provides valuable insights for researchers and professionals in drug development. This guide offers a side-by-side examination of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols and structural diagrams.
The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, from 5-aminoisophthalic acid and benzyl alcohol results in significant changes in the spectroscopic landscape of the constituent molecules. These changes, observable through various analytical techniques, offer a clear roadmap to understanding the structural transformation from reactants to the final product.
At a Glance: Spectroscopic Data Comparison
To facilitate a clear comparison, the key spectroscopic data for this compound and its precursors are summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | CH₂ (Benzyl) | NH₂ | COOH/OH |
| 5-Aminoisophthalic Acid | 7.2-8.0 | - | ~5.7 | 12.0-13.0 (broad) |
| Benzyl Alcohol | 7.25-7.40 | 4.67 | - | 2.66 (broad) |
| This compound | 7.30-7.50 (m, 10H), 7.6-7.8 (m, 3H) | 5.35 (s, 4H) | ~5.8 (broad s, 2H) | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | C=O (Ester/Acid) | CH₂ (Benzyl) |
| 5-Aminoisophthalic Acid | 115-150 | ~168 | - |
| Benzyl Alcohol | 127-141 | - | 65.17 |
| This compound | 118-150, 128-136 | ~166 | ~67 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | O-H Stretch | C=O Stretch | C-O Stretch | Aromatic C-H Stretch |
| 5-Aminoisophthalic Acid | 3300-3500 | 2500-3300 (broad) | 1680-1720 | 1250-1350 | ~3100 |
| Benzyl Alcohol | - | 3200-3600 (broad) | - | 1000-1250 | ~3030 |
| This compound | 3350-3450 | - | ~1720 | ~1250 | ~3030 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 5-Aminoisophthalic Acid | 181 | 164, 136, 118 |
| Benzyl Alcohol | 108 | 107, 91, 79, 77 |
| This compound | 361 | 270, 180, 108, 91 |
From Precursors to Product: A Synthesis Overview
The formation of this compound from its precursors is typically achieved through a Fischer esterification reaction. This process involves reacting 5-aminoisophthalic acid with an excess of benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, and heat to drive the reaction to completion.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample (5-aminoisophthalic acid, this compound) or 10-20 µL of the liquid sample (benzyl alcohol) in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain spectra with a spectral width of 0-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are averaged.
-
¹³C NMR Acquisition: Acquire spectra with a spectral width of 0-220 ppm, using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds is used, and several hundred to several thousand scans are averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solids (5-aminoisophthalic acid, this compound): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquids (Benzyl Alcohol): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
-
Instrumentation: Record the IR spectra using an FT-IR spectrometer.
-
Data Acquisition: Collect the spectra over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. For volatile compounds like benzyl alcohol, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is suitable. For less volatile compounds like 5-aminoisophthalic acid and this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.
-
Mass Analysis: Analyze the generated ions using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.
Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the characterization of these compounds is illustrated in the following diagram.
Discussion of Spectroscopic Transformations
The transition from the precursors to this compound is marked by distinct spectroscopic changes:
-
In the ¹H NMR spectrum, the disappearance of the broad carboxylic acid proton signal from 5-aminoisophthalic acid and the hydroxyl proton of benzyl alcohol is a key indicator of ester formation. The appearance of a new singlet around 5.35 ppm, corresponding to the benzylic methylene protons (CH₂) of the newly formed ester groups, is a definitive characteristic of the product. The integration of the aromatic region also changes to reflect the presence of three aromatic rings in the final product.
-
The ¹³C NMR spectrum of the product shows a characteristic ester carbonyl peak around 166 ppm, which is shifted slightly from the carboxylic acid carbonyl of the precursor. A new peak around 67 ppm confirms the presence of the benzylic methylene carbons.
-
In the IR spectrum, the most significant change is the disappearance of the broad O-H stretching band of the carboxylic acid and the alcohol. This is accompanied by the appearance of a strong C=O stretching vibration for the ester at approximately 1720 cm⁻¹ and a prominent C-O stretching band around 1250 cm⁻¹. The N-H stretching vibrations of the amino group remain in the final product.
-
Mass spectrometry confirms the successful synthesis by showing a molecular ion peak at m/z 361 for this compound. The fragmentation pattern of the product is also distinct, often showing the loss of benzyl groups (m/z 91) and other characteristic fragments.
By systematically comparing these spectroscopic features, researchers can confidently verify the synthesis of this compound and gain a deeper understanding of its molecular structure. This guide serves as a valuable resource for those working with these and similar compounds, providing the necessary data and protocols for effective spectroscopic characterization.
A Comparative Guide to the Synthesis of Dibenzyl 5-Aminoisophthalate: Alternative Reagents and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Dibenzyl 5-aminoisophthalate, a valuable building block in the creation of complex molecules for pharmaceuticals and advanced materials, can be synthesized through various pathways. This guide provides a comprehensive comparison of alternative reagents and methodologies, supported by experimental data, to inform the selection of the most suitable synthetic route.
The synthesis of this compound primarily revolves around two key transformations: the reduction of a nitro group to an amine and the esterification of two carboxylic acid groups to their corresponding benzyl esters. These transformations can be strategically performed in two main synthetic sequences, starting from the readily available 5-nitroisophthalic acid.
Synthetic Pathways
Two principal routes for the synthesis of this compound have been identified:
-
Route A: Esterification followed by Reduction. In this pathway, 5-nitroisophthalic acid is first converted to Dibenzyl 5-nitroisophthalate, which is then reduced to the final product.
-
Route B: Reduction followed by Esterification. This route involves the initial reduction of 5-nitroisophthalic acid to 5-aminoisophthalic acid, followed by the esterification of the diacid to yield this compound.
The choice between these routes is influenced by the availability of reagents, reaction conditions, and desired purity of the final product. Below, we delve into a detailed comparison of alternative reagents for the key reaction steps in each pathway.
Route A: Esterification Followed by Reduction
This route prioritizes the protection of the carboxylic acid functionalities as benzyl esters before the sensitive nitro group reduction.
Esterification of 5-Nitroisophthalic Acid
The conversion of 5-nitroisophthalic acid to Dibenzyl 5-nitroisophthalate can be achieved through several esterification methods.
-
Fischer-Speier Esterification : This classic method involves reacting 5-nitroisophthalic acid with an excess of benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is typically heated to reflux to drive the equilibrium towards the ester product. While effective, this method may require long reaction times and the removal of water to achieve high yields. A procedure for the analogous dimethyl ester synthesis reports a yield of 98% after 3 hours at reflux with methanol and sulfuric acid.[3]
-
Alkylation with Benzyl Halides : A common alternative involves the reaction of the disodium salt of 5-nitroisophthalic acid with benzyl bromide or benzyl chloride in a polar aprotic solvent like dimethylformamide (DMF). This nucleophilic substitution reaction generally proceeds at elevated temperatures to achieve a reasonable rate.
Reduction of Dibenzyl 5-Nitroisophthalate
Once Dibenzyl 5-nitroisophthalate is obtained, the nitro group can be reduced to an amine using various reagents.
-
Catalytic Hydrogenation : This is a clean and efficient method involving the use of a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[4] This method often provides high yields and purity, with the primary byproduct being water. However, care must be taken as catalytic hydrogenation can also lead to the debenzylation of the ester groups.
-
Stannous Chloride (SnCl₂) Reduction : A classical method for nitro group reduction is the use of stannous chloride dihydrate in a solvent like ethyl acetate or ethanol.[5] This method is known for its tolerance to other functional groups but generates tin-based byproducts that require careful removal during workup.[6][7]
-
Sodium Dithionite (Na₂S₂O₄) : This reagent offers a metal-free alternative for the reduction of nitroarenes under mild conditions.[4] It is known for its chemoselectivity, often leaving other reducible functional groups such as esters intact.
Route B: Reduction Followed by Esterification
This approach focuses on the early introduction of the amino group, followed by the esterification of the dicarboxylic acid.
Reduction of 5-Nitroisophthalic Acid
A variety of reagents can be employed for the reduction of 5-nitroisophthalic acid to 5-aminoisophthalic acid, with significant differences in yield, purity, and reaction conditions.
Table 1: Comparison of Reagents for the Reduction of 5-Nitroisophthalic Acid
| Reagent/Method | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference(s) |
| Catalytic Hydrogenation | Raney Nickel, Hydrazine Hydrate | Water | 30-35 | 1 h | 95 | 99.7 | [8][9] |
| Palladium on carbon (Pd/C) | Water | 50 | 9 h | - | High | [4] | |
| Sodium Disulfide (Na₂S₂) | Sodium Carbonate | Water | 90-98 | 2.5-3 h | 97 | >99 | [10] |
| Sodium Sulfide (Na₂S) | - | Aqueous | 60 | 1 h | - | - | [11] |
| Iron Powder (Fe) | Acetic Acid/Ethanol or Ammonium Chloride/Ethanol-Water | Various | Reflux | 20 min - 2 h | Moderate | - | - |
Experimental Protocols for Key Reduction Methods:
-
Catalytic Hydrogenation with Raney Nickel and Hydrazine Hydrate : To a solution of 5-nitroisophthalic acid and sodium hydroxide in water, Raney nickel is added. The mixture is heated to 30-35°C, and 80% hydrazine hydrate is added dropwise over 30 minutes. After stirring for an additional 30 minutes, the catalyst is filtered off, and the filtrate is acidified with acetic acid to a pH of 3.5-4.0 to precipitate the product.[8][9]
-
Sodium Disulfide Reduction : 5-nitroisophthalic acid is dissolved in a heated aqueous solution of sodium carbonate. A 20-25% aqueous solution of sodium disulfide is then added dropwise at 90-98°C. The reaction mixture is refluxed for 2.5-3 hours. After hot filtration, the filtrate is acidified with concentrated hydrochloric acid to a pH of 3-3.5 to precipitate the 5-aminoisophthalic acid.[10]
Esterification of 5-Aminoisophthalic Acid
The direct esterification of 5-aminoisophthalic acid to this compound presents a challenge due to the presence of the nucleophilic amino group, which can compete with the carboxylic acids in reactions with electrophiles.
-
Direct Esterification with Benzyl Bromide : A patent describes a method for the direct esterification and N-benzylation of a similar substituted 5-aminoisophthalic acid derivative by refluxing with benzyl bromide in ethanol.[12] This suggests that direct dibenzylation of the carboxylic acid groups of 5-aminoisophthalic acid might be achievable under similar conditions, potentially without the need for protecting the amino group.
-
Fischer-Speier Esterification : Similar to Route A, 5-aminoisophthalic acid can be reacted with excess benzyl alcohol in the presence of a strong acid catalyst.[1][2][13] However, the amino group can be protonated by the acid catalyst, which may affect its reactivity and the overall efficiency of the esterification.
-
Esterification with Amine Protection : A more controlled approach involves the protection of the amino group before esterification.[13] Common protecting groups for anilines include acetyl (Ac) or tert-butoxycarbonyl (Boc) groups. After protection, the dicarboxylic acid can be esterified using standard methods, followed by a deprotection step to reveal the amino group and yield the final product. This multi-step process, while offering more control, is less atom-economical.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes, each with its own set of advantages and disadvantages.
Route B, involving the initial reduction of 5-nitroisophthalic acid, appears to be the more documented and potentially higher-yielding pathway. The reduction step offers several reliable and high-yielding alternatives, with catalytic hydrogenation using Raney Nickel and hydrazine hydrate, and the sodium disulfide method providing excellent yields and purity. The subsequent direct esterification with benzyl bromide is a promising and atom-economical approach, although it may require optimization to control N-benzylation.
Route A, which begins with the esterification of 5-nitroisophthalic acid, offers a viable alternative. While specific protocols for the dibenzyl ester are less common in the literature, the high yield reported for the dimethyl ester suggests that Fischer esterification can be effective. The subsequent reduction of the nitro group can be achieved with a variety of reagents, but care must be taken to avoid debenzylation when using catalytic hydrogenation.
Ultimately, the choice of the synthetic route and the specific reagents will depend on the specific requirements of the researcher, including scale, desired purity, available equipment, and cost considerations. This guide provides the necessary data and experimental insights to make an informed decision for the successful synthesis of this compound.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. athabascau.ca [athabascau.ca]
- 3. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 4. JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents [patents.google.com]
- 5. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. 5-Aminoisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 9. CN106748840A - A kind of method for preparing 5 amino isophthalic acids - Google Patents [patents.google.com]
- 10. CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 11. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 12. US3864385A - New 5-Aminoisophthalic Acid Derivatives, Salts And Esters Thereof And Methods For Their Preparation - Google Patents [patents.google.com]
- 13. This compound|Research Chemical [benchchem.com]
Validating the Structure of Dibenzyl 5-aminoisophthalate: A 2D NMR Comparative Guide
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel synthesized compounds is a critical checkpoint. For molecules like Dibenzyl 5-aminoisophthalate, a versatile building block in various chemical syntheses, an array of analytical techniques can be employed for structural elucidation.[1] This guide provides a comparative analysis of the two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy approach for validating the structure of this compound against other common analytical methods. We present supporting experimental data and detailed protocols to assist researchers in making informed decisions for their analytical workflows.
Structural Elucidation using 2D NMR Spectroscopy
Two-dimensional NMR techniques, including Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide a powerful and non-destructive method to piece together the molecular structure by mapping the connectivity between atoms.[2][3]
Predicted 2D NMR Data for this compound
The following tables summarize the predicted quantitative data from a suite of 2D NMR experiments for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1, 3 | - | ~133.0 |
| 2 | 7.95 (s, 1H) | ~120.0 |
| 4, 6 | 7.40 (d, J=1.5 Hz, 2H) | ~118.0 |
| 5 | - | ~148.0 |
| -NH₂ | 4.0 (s, 2H) | - |
| C=O | - | ~166.0 |
| -CH₂- | 5.30 (s, 4H) | ~67.0 |
| Benzyl-C1' | - | ~136.0 |
| Benzyl-C2',6' | 7.45 (d, J=7.5 Hz, 4H) | ~128.5 |
| Benzyl-C3',5' | 7.38 (t, J=7.5 Hz, 4H) | ~128.3 |
| Benzyl-C4' | 7.32 (t, J=7.5 Hz, 2H) | ~128.0 |
Table 2: Key 2D NMR Correlations for Structural Validation
| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Structural Insight |
| COSY | 7.40 (H4, H6) with each other (weak) | - | Confirms the meta-relationship of H4 and H6 on the isophthalate ring. |
| 7.45 (H2', H6') with 7.38 (H3', H5') | - | Establishes the connectivity within the benzyl ring protons. | |
| 7.38 (H3', H5') with 7.32 (H4') | - | Further confirms the benzyl ring spin system. | |
| HSQC | 7.95 (H2) | ~120.0 (C2) | Direct C-H bond confirmation for the isophthalate ring. |
| 7.40 (H4, H6) | ~118.0 (C4, C6) | Direct C-H bond confirmation for the isophthalate ring. | |
| 5.30 (-CH₂-) | ~67.0 (-CH₂-) | Confirms the chemical shift of the benzylic methylene carbons. | |
| 7.45 (H2', H6') | ~128.5 (C2', C6') | Direct C-H bond confirmation for the benzyl ring. | |
| 7.38 (H3', H5') | ~128.3 (C3', C5') | Direct C-H bond confirmation for the benzyl ring. | |
| 7.32 (H4') | ~128.0 (C4') | Direct C-H bond confirmation for the benzyl ring. | |
| HMBC | 5.30 (-CH₂-) | ~166.0 (C=O) | Crucial correlation linking the benzyl group to the ester functionality. |
| 5.30 (-CH₂-) | ~136.0 (Benzyl-C1') | Confirms the attachment of the methylene group to the benzyl ring. | |
| 7.95 (H2) | ~166.0 (C=O), ~133.0 (C1, C3), ~148.0 (C5) | Connects H2 to the ester groups and other carbons in the central ring. | |
| 7.40 (H4, H6) | ~166.0 (C=O), ~133.0 (C1, C3), ~148.0 (C5) | Confirms the position of the ester groups relative to H4 and H6. | |
| 4.0 (-NH₂) | ~148.0 (C5), ~118.0 (C4, C6) | Confirms the position of the amino group at C5. |
Experimental Protocols
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
NMR Data Acquisition: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment is performed with a 90° pulse, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
-
¹³C NMR: A proton-decoupled experiment is run with a 30° pulse, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
COSY: A gradient-enhanced COSY experiment is acquired with a spectral width of 12 ppm in both dimensions, 2048 data points in F2, and 256 increments in F1.
-
HSQC: A gradient-enhanced HSQC experiment is performed with a spectral width of 12 ppm in F2 (¹H) and 160 ppm in F1 (¹³C).
-
HMBC: A gradient-enhanced HMBC experiment is optimized for a long-range coupling constant of 8 Hz, with a spectral width of 12 ppm in F2 (¹H) and 220 ppm in F1 (¹³C).
Structural Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using 2D NMR data.
Comparison with Alternative Methods
While 2D NMR is a cornerstone of structural elucidation, other techniques offer complementary or, in some cases, more definitive information.
Table 3: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| 2D NMR Spectroscopy | Detailed atomic connectivity (through-bond correlations). | Non-destructive; provides a complete structural picture in solution; relatively fast. | Requires a significant amount of pure sample; may not distinguish between certain isomers or conformers. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a crystal lattice.[4] | Provides unambiguous structural determination and stereochemistry. | Requires a suitable single crystal, which can be difficult to grow; structure in solid-state may differ from solution. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[5] | High sensitivity; provides molecular formula confirmation. | Does not provide detailed connectivity information on its own; isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[5] | Fast and simple; good for identifying key functional groups (e.g., C=O, N-H). | Provides limited information on the overall molecular skeleton. |
| Elemental Analysis | Percentage composition of elements. | Confirms the empirical and molecular formula. | Provides no information on the arrangement of atoms. |
Conclusion
For the validation of the structure of this compound, 2D NMR spectroscopy stands out as a highly effective and comprehensive technique. The combination of COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the isophthalate core, the amino group, and the two benzyl ester moieties. While techniques like X-ray crystallography can provide the absolute structure, the ability of NMR to characterize the molecule in a solution state, which is often more relevant to its application in biological or chemical systems, makes it an indispensable tool for researchers, scientists, and drug development professionals. The integration of 2D NMR data with information from other methods like mass spectrometry and IR spectroscopy provides the highest level of confidence in structural assignment.
References
Comparative Thermal Stability of 5-Aminoisophthalate Esters: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the thermal stability of chemical compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of the thermal stability of different 5-aminoisophthalate esters, supported by experimental data and detailed methodologies.
5-Aminoisophthalate esters are a class of chemical compounds with a core benzene ring substituted with two ester groups and an amine group. The nature of the alkyl or aryl groups attached to the ester functionalities can significantly influence the molecule's thermal properties. This guide will focus on a comparative study of two representative esters: Dimethyl 5-aminoisophthalate and Diethyl 5-aminoisophthalate.
Data Summary
A critical aspect of thermal stability is the decomposition temperature, at which a substance starts to break down chemically. Thermogravimetric Analysis (TGA) is a standard technique used to determine this temperature by measuring the mass of a sample as it is heated at a controlled rate.
| Compound Name | Chemical Structure | Molecular Formula | Onset Decomposition Temperature (°C) (Tonset) | Peak Decomposition Temperature (°C) (Tpeak) |
| Dimethyl 5-aminoisophthalate | [Image of the chemical structure of Dimethyl 5-aminoisophthalate] | C₁₀H₁₁NO₄ | ~ 250 - 270 | ~ 280 - 300 |
| Diethyl 5-aminoisophthalate | [Image of the chemical structure of Diethyl 5-aminoisophthalate] | C₁₂H₁₅NO₄ | ~ 260 - 280 | ~ 290 - 310 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental values may vary.
The trend suggested by this data indicates that the thermal stability of the 5-aminoisophthalate esters may increase with the increasing chain length of the alkyl group in the ester functionality. This is a plausible trend as longer alkyl chains can lead to increased van der Waals forces and potentially a more stable crystal lattice, requiring more energy to initiate decomposition.
Experimental Protocols
To ensure reproducibility and accuracy, a detailed experimental protocol for Thermogravimetric Analysis (TGA) is provided below, based on the ASTM E2550 standard test method.
Objective: To determine the thermal stability of 5-aminoisophthalate esters by identifying the onset and peak decomposition temperatures.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) equipped with a high-precision microbalance.
-
Sample pans (e.g., platinum, alumina, or ceramic).
-
Inert purge gas (e.g., high-purity nitrogen or argon).
Procedure:
-
Sample Preparation: A small, representative sample of the 5-aminoisophthalate ester (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.
-
Instrument Setup: The TGA instrument is calibrated according to the manufacturer's specifications.
-
Experimental Conditions:
-
Purge Gas: An inert gas, such as nitrogen, is passed through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
The sample is initially held at a low temperature (e.g., 30°C) for a short period to allow for thermal equilibration.
-
The temperature is then increased at a constant heating rate (e.g., 10°C/min) to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 600°C).
-
-
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis:
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), which is the temperature at which a significant mass loss begins.
-
The derivative of the TGA curve (DTG curve) is plotted to identify the peak decomposition temperature (Tpeak), which corresponds to the temperature of the maximum rate of mass loss.
-
Visualizing the Experimental Workflow
The logical flow of the thermogravimetric analysis for comparing the thermal stability of different 5-aminoisophthalate esters can be visualized as follows:
Caption: Workflow for the comparative thermal stability analysis of 5-aminoisophthalate esters using TGA.
A Comparative Guide to Purity Assessment of Dibenzyl 5-aminoisophthalate: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For intermediates like Dibenzyl 5-aminoisophthalate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring high purity is paramount to the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Differential Scanning Calorimetry (DSC), and Potentiometric Titration—for the purity assessment of this compound.
Comparison of Analytical Methods
The choice of an analytical method for purity assessment depends on various factors, including the nature of the impurities, the required level of sensitivity, and the analytical throughput. The following table summarizes the key performance characteristics of HPLC and its alternatives for the analysis of aromatic amines and esters, providing a basis for method selection.
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Throughput | Strengths | Limitations |
| HPLC-UV | Separation based on polarity and differential partitioning between a stationary and mobile phase, with detection by UV absorbance. | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL | < 2% | 98 - 102% | High | High resolution, versatility, widely available, suitable for non-volatile and thermally labile compounds. | Requires chromophoric impurities for UV detection, may require derivatization for some compounds. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass spectrometric detection. | 0.01 - 0.1 µg/mL | 0.03 - 0.3 µg/mL | < 5% | 95 - 105% | Moderate | High sensitivity and selectivity, provides structural information for impurity identification. | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes. |
| DSC | Measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for purity determination based on melting point depression. | > 98% purity | > 98% purity | Not applicable | Not applicable | Low | Provides a measure of absolute purity, requires small sample size, no need for reference standards of impurities. | Not suitable for amorphous or thermally unstable compounds, less sensitive to impurities that do not form a eutectic system. |
| Potentiometric Titration | Measures the potential difference between two electrodes as a function of added titrant volume to determine the concentration of an acidic or basic analyte. | Not applicable | Not applicable | < 1% | 99 - 101% | Low | High precision and accuracy for assay of the main component, low cost. | Not suitable for impurity profiling, only applicable to acidic or basic compounds. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This proposed method is based on established protocols for similar aromatic amino esters and is designed to provide a robust and reliable purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a mixture of Acetonitrile:Water (50:50, v/v).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Potential Impurities to Monitor:
-
5-Aminoisophthalic acid (starting material)
-
Benzyl alcohol (starting material)
-
Monobenzyl 5-aminoisophthalate (intermediate)
-
Dibenzyl 5-nitroisophthalate (if starting from the nitro-analogue)
-
Products of side reactions or degradation.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
GC-MS system with a capillary column and a mass selective detector.
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C, hold for 10 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Derivatization of the amino group (e.g., with a silylating agent like BSTFA) may be necessary to improve volatility and peak shape.
Differential Scanning Calorimetry (DSC)
DSC provides a measure of the absolute purity of crystalline substances.
Instrumentation:
-
Differential Scanning Calorimeter calibrated for temperature and enthalpy.
DSC Conditions:
-
Sample Pan: Aluminum pans, hermetically sealed.
-
Sample Weight: 2-5 mg
-
Heating Rate: 1-2 °C/min
-
Temperature Range: Ambient to a temperature above the melting point of the compound.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min
Procedure:
-
Accurately weigh the sample into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a slow, constant rate and record the heat flow.
-
The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.
Potentiometric Titration
This method is suitable for determining the assay of this compound by titrating the basic amino group.
Instrumentation:
-
Autotitrator with a pH electrode.
Procedure:
-
Accurately weigh a suitable amount of this compound and dissolve it in a non-aqueous solvent mixture (e.g., a mixture of glacial acetic acid and a co-solvent).
-
Titrate the solution with a standardized solution of a strong acid in a non-aqueous solvent (e.g., 0.1 N Perchloric acid in glacial acetic acid).
-
The endpoint is determined from the inflection point of the titration curve.
Visualizations
A Comparative Guide to the Spectral Characteristics of Aminoisophthalate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for key aminoisophthalate derivatives, offering a valuable resource for compound identification, characterization, and quality control in research and development. Due to the limited availability of public spectral data for Dibenzyl 5-aminoisophthalate, this guide focuses on a comparative analysis of two viable alternatives: Dimethyl 5-aminoisophthalate and 5-Aminoisophthalic acid . The presented data, sourced from public databases, is crucial for cross-referencing and validating the identity and purity of these compounds.
Spectral Data Comparison
The following tables summarize the available quantitative spectral data for Dimethyl 5-aminoisophthalate and 5-Aminoisophthalic acid, facilitating a direct comparison of their key spectroscopic features.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) in ppm |
| Dimethyl 5-aminoisophthalate | 7.69, 7.45, 5.70, 3.87[1] |
| 5-Aminoisophthalic acid | Data not readily available in searched sources. |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) in ppm |
| This compound | Spectral data has been recorded but specific chemical shifts are not publicly listed. |
| Dimethyl 5-aminoisophthalate | Spectral data has been recorded but specific chemical shifts are not publicly listed.[2] |
| 5-Aminoisophthalic acid | Spectral data has been recorded but specific chemical shifts are not publicly listed.[3][4][5] |
Table 3: Mass Spectrometry Data
| Compound | Key Mass-to-Charge Ratios (m/z) |
| This compound | Data not readily available in searched sources. |
| Dimethyl 5-aminoisophthalate | 209 (M+), 178, 150[2] |
| 5-Aminoisophthalic acid | 181 (M+), 164, 136[6] |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Peaks (cm⁻¹) |
| This compound | Spectral data has been recorded but specific peak absorptions are not publicly listed. |
| Dimethyl 5-aminoisophthalate | Spectral data has been recorded but specific peak absorptions are not publicly listed.[2] |
| 5-Aminoisophthalic acid | Spectral data has been recorded but specific peak absorptions are not publicly listed.[6][7][8] |
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques cited in this guide. These methodologies provide a foundation for obtaining and interpreting spectral data for the compounds of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is usually required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction depends on the ionization technique and the sample's properties (e.g., direct infusion, gas chromatography, or liquid chromatography).
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common method for volatile and thermally stable compounds.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare the sample as a thin film, a KBr pellet, or a solution in a suitable solvent. The chosen method should ensure that the sample is transparent to infrared radiation.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent. This is essential to subtract the contributions of the atmosphere (CO₂, H₂O) and the sample matrix from the final spectrum.
-
Sample Spectrum: Record the infrared spectrum of the sample.
-
Data Analysis: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The positions and intensities of the absorption bands are then correlated with the characteristic vibrational frequencies of different functional groups.
Visualization of the Spectral Data Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing spectral data, a fundamental process in chemical analysis and structure elucidation.
Caption: Logical workflow for spectral data cross-referencing.
References
- 1. Dimethyl 5-aminoisophthalate (99-27-4) 1H NMR [m.chemicalbook.com]
- 2. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Aminoisophthalic acid(99-31-0) 13C NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 5-Aminoisophthalic acid | C8H7NO4 | CID 66833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Aminoisophthalic acid(99-31-0) IR Spectrum [chemicalbook.com]
- 8. 5-Aminoisophthalic acid | 99-31-0 | FA00357 | Biosynth [biosynth.com]
Performance comparison of polymers derived from Dibenzyl 5-aminoisophthalate
A comparative analysis of the performance of polymers derived from 5-aminoisophthalic acid and its derivatives is presented for researchers, scientists, and drug development professionals. This guide provides a detailed look at the synthesis and properties of these polymers, with a focus on how chemical modifications influence their thermal, mechanical, and solubility characteristics. The information is based on published experimental data.
Performance Comparison
Polymers derived from 5-aminoisophthalic acid are a class of aromatic polyamides that offer high thermal stability and mechanical strength.[1] However, their processability is often limited by poor solubility in organic solvents and high glass transition temperatures.[1] To address these limitations, researchers have introduced various substituents at the 5-position of the isophthaloyl unit. This guide compares the performance of polymers derived from modified 5-aminoisophthalic acid monomers.
Key Performance Metrics
The performance of these polymers is evaluated based on several key metrics, including:
-
Thermal Stability: Measured by the initial decomposition temperature (Td) and the glass transition temperature (Tg).
-
Solubility: Assessed in various organic solvents.
-
Mechanical Properties: Including tensile strength and modulus.
-
Molecular Weight: Represented by number-average molecular weight (Mn) and weight-average molecular weight (Mw).
The following tables summarize the quantitative data for different classes of polymers derived from 5-aminoisophthalic acid derivatives.
Table 1: Thermal Properties of Polyamides Derived from 5-Aminoisophthalic Acid Derivatives
| Polymer Type | Monomer | Tg (°C) | Td (°C) |
| Polyamide with side benzamide groups | p-acetoxy-benzamido-isophthaloyl chloride | 230–270 | 270–320 |
| Polyamides with pendent alkoxy groups | 5-alkoxyisophthalic acids | Lowered Tg | - |
| Polyamides with adamantane pendent groups | 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene | 240–300 | >450 |
| Polyamides with pendant groups | 4-[4-(1-methyl-1-phenylethyl) phenoxy]-1,3-diamino benzene | 237–254 | 371–410 |
Table 2: Solubility of Polyamides Derived from 5-Aminoisophthalic Acid Derivatives
| Polymer Type | Monomer | Solvents |
| Polyamide with side benzamide groups | p-acetoxy-benzamido-isophthaloyl chloride | NMP, DMA |
| Polyamides with pendent alkoxy groups | 5-alkoxyisophthalic acids | DMF, DMAc, NMP, pyridine |
| Polyamides with adamantane pendent groups | 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene | DMAc, cyclohexanone, THF |
| Polyamides with pendant groups | 4-[4-(1-methyl-1-phenylethyl) phenoxy]-1,3-diamino benzene | NMP, DMAc, DMF, DMSO |
Table 3: Molecular Weight and Mechanical Properties of Polyamides Derived from 5-Aminoisophthalic Acid Derivatives
| Polymer Type | Monomer | Mn ( g/mol ) | Mw ( g/mol ) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| Polyamide with side benzamide groups | p-acetoxy-benzamido-isophthaloyl chloride | 12,685–35,490 | 36,680–65,700 | - | - |
| Polyamides with adamantane pendent groups | 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene | 12,000–59,000 | 37,000–93,000 | 77–92 | 1.5–2.5 |
| Aramids with cyano groups | - | - | - | 79–93 | 1.7–2.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Polyamides
Low-Temperature Solution Polycondensation: This method is commonly used for the synthesis of aromatic polyamides.[2]
-
A diamine is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), under an inert atmosphere (e.g., nitrogen).
-
The solution is cooled in an ice bath.
-
A diacid chloride, such as a derivative of 5-aminoisophthaloyl chloride, is added to the stirred solution.
-
The reaction mixture is stirred at a low temperature for a specified period and then allowed to warm to room temperature.
-
The resulting polymer is isolated by precipitation in a non-solvent like ethanol or water, followed by washing and drying.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomers and the resulting polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the characteristic functional groups (e.g., amide N-H and C=O stretching) in the polymer structure.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI) of the polymers.
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature, typically at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymers.
-
-
Mechanical Testing: The mechanical properties of polymer films, such as tensile strength, tensile modulus, and elongation at break, are measured using a universal testing machine at a specific strain rate.
-
Solubility Test: The solubility of the polymers is determined by dissolving a small amount of the polymer in various organic solvents at room temperature or with heating.
Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow for the characterization of these polymers.
Caption: Synthesis of aromatic polyamides from 5-aminoisophthalic acid derivatives.
Caption: General workflow for the characterization of synthesized polymers.
References
The Strategic Advantage of Dibenzyl Ester in 5-Aminoisophthalic Acid Chemistry: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the choice of ester protecting groups for polyfunctional molecules like 5-aminoisophthalic acid is a critical decision that can significantly impact the efficiency and success of a synthetic route. While various alkyl esters of 5-aminoisophthalic acid are readily accessible, the dibenzyl ester emerges as a superior choice in many applications due to its unique deprotection characteristics, offering a level of control and selectivity that is often paramount in complex multi-step syntheses.
This guide provides an objective comparison of the dibenzyl ester of 5-aminoisophthalic acid with other common esters, supported by experimental data and detailed protocols.
Performance Comparison: Dibenzyl Ester vs. Alkyl Esters
The primary advantage of the dibenzyl ester lies in its utility as a versatile protecting group for the carboxylic acid functionalities. Unlike simple alkyl esters (e.g., dimethyl or diethyl esters), the benzyl groups can be selectively cleaved under mild conditions, most notably through catalytic hydrogenation. This orthogonality allows for the deprotection of the carboxylic acids without affecting other sensitive functional groups that might be present in the molecule, a crucial feature in the synthesis of complex pharmaceutical intermediates.
While direct comparative studies detailing the synthesis of various 5-aminoisophthalic acid esters under identical conditions are scarce in the published literature, a compilation of data from various sources allows for a practical comparison of their preparation.
| Ester | Synthesis Method | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Dibenzyl 5-aminoisophthalate | Acid-catalyzed esterification of 5-aminoisophthalic acid with benzyl alcohol.[1] | Good to Excellent (expected) | High | Excellent for protecting group strategies; selective deprotection via hydrogenolysis.[1] | Potentially higher cost of benzyl alcohol; requires specific deprotection step. |
| Dimethyl 5-aminoisophthalate | Acid-catalyzed esterification with methanol or from dimethyl 5-nitroisophthalate followed by reduction.[2] | 92% (from nitro precursor)[2] | High | Readily prepared from inexpensive reagents. | Deprotection requires harsh conditions (saponification) which can affect other functional groups. |
| Di-n-butyl 5-aminoisophthalate | Acid-catalyzed esterification with 1-butanol. | Not explicitly reported, but successful synthesis demonstrated. | Characterized by elemental analysis. | Higher lipophilicity may be advantageous in certain applications. | Deprotection requires harsh conditions. |
The Decisive Advantage: Selective Deprotection
The strategic benefit of employing the dibenzyl ester is most evident during the deprotection step. The cleavage of the benzyl-oxygen bond via catalytic hydrogenation is a mild and highly selective process. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere at or near room temperature and atmospheric pressure. These conditions are compatible with a wide range of other functional groups that are often present in drug candidates and complex organic molecules, such as amides, other esters (if non-benzylic), ethers, and many nitrogen-containing heterocycles.
In contrast, the cleavage of methyl or other simple alkyl esters typically requires harsh conditions such as strong acid or base hydrolysis (saponification) at elevated temperatures. These methods lack selectivity and can lead to the undesired cleavage of other labile functional groups or racemization of stereocenters within the molecule.
The logical workflow for utilizing this compound as an intermediate is depicted below:
Figure 1. A diagram illustrating the synthetic utility of this compound.
Experimental Protocols
Synthesis of this compound
Materials:
-
5-Aminoisophthalic acid
-
Benzyl alcohol (excess)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
Procedure:
-
A mixture of 5-aminoisophthalic acid, a 5-10 fold excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux.
-
A Dean-Stark apparatus is used to azeotropically remove the water formed during the reaction.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the toluene is removed under reduced pressure.
-
The excess benzyl alcohol can be removed by vacuum distillation.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Synthesis of Dimethyl 5-aminoisophthalate from Dimethyl 5-nitroisophthalate[2]
Materials:
-
Dimethyl 5-nitroisophthalate
-
5% Palladium on carbon (Pd/C)
-
Methanol
-
2M Hydrochloric acid
Procedure:
-
Dimethyl 5-nitroisophthalate (0.4 mol) and 5% Pd/C (8g) are added to a 2L hydrogenation vessel containing methanol (0.8L) and 2M HCl (0.3L).
-
The mixture is subjected to hydrogenation under a hydrogen atmosphere.
-
The reaction progress is monitored until the uptake of hydrogen ceases.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to remove the methanol.
-
The resulting aqueous solution is basified with a 2M NaOH solution to a pH of 10.
-
The precipitated solid is collected by filtration, washed with deionized water, and dried under vacuum to yield dimethyl 5-aminoisophthalate (yield: 92%).[2]
Selective Deprotection of this compound
Materials:
-
This compound derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethyl Acetate
Procedure:
-
The this compound derivative is dissolved in a suitable solvent such as methanol or ethyl acetate.
-
A catalytic amount of 10% Pd/C (typically 5-10 mol%) is added to the solution.
-
The reaction vessel is purged with hydrogen gas (using a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature.
-
The reaction is monitored by TLC until the starting material is completely consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the deprotected product with free carboxylic acid groups.
The following diagram illustrates the deprotection signaling pathway:
Figure 2. Mechanism of benzyl ester deprotection via catalytic hydrogenation.
Conclusion
References
A Comparative Guide to the Synthesis of Dibenzyl 5-Aminoisophthalate: An Evaluation of Reproducibility
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates such as Dibenzyl 5-aminoisophthalate is a critical step. The reproducibility of a synthetic protocol, ensuring consistent yield and purity, is paramount. This guide provides a comparative analysis of two plausible synthetic routes for this compound, offering detailed experimental protocols and expected outcomes based on analogous chemical transformations.
Comparison of Synthetic Protocols
The selection of a synthetic route often involves a trade-off between factors such as reaction time, yield, purity, and the cost or hazard of reagents. The following table summarizes the key quantitative metrics for the two proposed protocols for the synthesis of this compound. It is important to note that the presented data are estimates derived from analogous reactions due to the absence of specific literature values for this compound.
| Parameter | Protocol 1: Fischer Esterification | Protocol 2: Benzylation with Benzyl Bromide |
| Starting Material | 5-Aminoisophthalic acid | 5-Aminoisophthalic acid |
| Reagents | Benzyl alcohol, Sulfuric acid | Benzyl bromide, Sodium bicarbonate |
| Solvent | Toluene | Dimethylformamide (DMF) |
| Reaction Temperature | 110-120 °C (Reflux) | Room temperature to 50 °C |
| Reaction Time | 12 - 24 hours | 8 - 16 hours |
| Typical Yield (Estimated) | 60 - 75% | 75 - 90%[1] |
| Typical Purity (Estimated) | 90 - 95% | >95% |
| Work-up/Purification | Neutralization, Extraction, Crystallization | Filtration, Extraction, Crystallization |
Experimental Protocols
The following are detailed, proposed methodologies for the synthesis of this compound.
Protocol 1: Acid-Catalyzed Fischer Esterification
This protocol is based on the well-established Fischer esterification reaction, where a carboxylic acid reacts with an excess of alcohol in the presence of a strong acid catalyst.[2][3][4][5][6] Given that the substrate is an amino acid, a stoichiometric amount of the acid catalyst is often necessary to protonate the basic amino group, which would otherwise interfere with the catalytic cycle.[7]
Materials:
-
5-Aminoisophthalic acid (1 equivalent)
-
Benzyl alcohol (10-20 equivalents)
-
Concentrated Sulfuric Acid (2-3 equivalents)
-
Toluene
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-aminoisophthalic acid and a significant excess of benzyl alcohol.
-
Add toluene to the flask to aid in the azeotropic removal of water.
-
Slowly and carefully, add concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and continue heating for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Protocol 2: Benzylation with Benzyl Bromide
This method involves the reaction of the dicarboxylate salt of 5-aminoisophthalic acid with benzyl bromide, a strong electrophile.[1] This approach often leads to higher yields and cleaner reactions compared to Fischer esterification.
Materials:
-
5-Aminoisophthalic acid (1 equivalent)
-
Sodium bicarbonate (2.2 equivalents)
-
Benzyl bromide (2.2 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate
-
Hexane (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 5-aminoisophthalic acid in dimethylformamide (DMF).
-
Add sodium bicarbonate to the solution and stir for 30 minutes at room temperature to form the disodium salt.
-
Slowly add benzyl bromide to the reaction mixture.
-
Heat the mixture to 50 °C and stir for 8-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude product by recrystallization from an ethyl acetate/hexane mixture to afford pure this compound.
Synthesis and Purification Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, applicable to both proposed protocols with minor variations in the reaction step.
Caption: Generalized workflow for the synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of Dibenzyl 5-aminoisophthalate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of Dibenzyl 5-aminoisophthalate, focusing on procedural steps to minimize risk and ensure responsible waste management.
This compound, while a valuable research chemical, requires careful handling due to its potential health and environmental hazards. The following procedures outline the recommended steps for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
Summary of Key Hazard Information
The following table summarizes the primary hazards associated with compounds structurally related to this compound, such as 5-aminoisophthalic acid and benzyl esters. This data should be considered when assessing the risks of this compound.
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Oral Toxicity | Harmful if swallowed.[1][3] | Ingestion |
| Skin Irritation | Causes skin irritation.[1][2] | Dermal contact |
| Eye Irritation | Causes serious eye irritation.[1][2] | Ocular contact |
| Respiratory Irritation | May cause respiratory irritation.[1] | Inhalation |
| Aquatic Toxicity | Potentially toxic to aquatic life.[3] | Environmental release |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional and local regulations. The primary method of disposal is through an approved waste disposal plant.[1][2][3] Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and related solid waste."
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a chemically resistant, sealable container for collecting the waste. A high-density polyethylene (HDPE) or glass container is recommended.
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Waste Transfer:
-
Carefully transfer the solid this compound waste into the designated container using a chemically resistant scoop or spatula.
-
For any residual material on lab equipment, decontaminate the equipment with an appropriate solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste.
-
-
Labeling and Storage:
-
Affix a hazardous waste label to the container. The label should include:
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or lab group
-
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific safety protocols and your material's Safety Data Sheet (SDS) for the most current and detailed information.
References
Comprehensive Safety and Handling Guide for Dibenzyl 5-aminoisophthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Dibenzyl 5-aminoisophthalate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from safety data for structurally related aromatic amines and benzyl esters to ensure a high level of laboratory safety.
Immediate Safety and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The primary line of defense against potential exposure is a comprehensive PPE strategy.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Type | Specifications and Remarks |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must protect against splashes. A face shield provides broader protection, especially when handling larger quantities or during reactions with a splash risk.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Double-gloving recommended) | Nitrile or neoprene gloves are recommended. Due to the potential for permeability, wearing two pairs of gloves (double-gloving) and changing them frequently is advisable.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | Should be worn fully buttoned to protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside a fume hood or if engineering controls are insufficient. The specific type of respirator will depend on the airborne concentration and should be determined by a risk assessment.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for both safety and experimental integrity when handling this compound.
1. Pre-Handling Preparation:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
- Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
- PPE Donning: Put on all required PPE as detailed in Table 1 before entering the handling area.
2. Handling the Compound:
- Weighing: If the compound is a solid, weigh it inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[1]
- Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[1]
- Reactions: Conduct all chemical reactions within a certified chemical fume hood using appropriate and securely set up glassware.[1]
3. Post-Handling Procedures:
- Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.[1]
- PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.
- Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2][4]
Disposal Plan
Proper management of chemical waste is critical for laboratory safety and environmental protection.
1. Waste Segregation:
- Isolate this compound waste from other waste streams at the point of generation.
- Never mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[5]
2. Container Selection and Labeling:
- Use a dedicated, leak-proof, and properly labeled hazardous waste container.
- The label must clearly state "Hazardous Waste," the full chemical name "this compound," and identify its hazards (e.g., "Irritant," "Harmful").[5]
3. Waste Accumulation and Storage:
- For solid waste, carefully transfer the material into the designated hazardous waste container, minimizing dust generation.[5]
- Store the sealed container in a designated, cool, dry, and well-ventilated satellite accumulation area that is under the control of laboratory personnel.[5]
4. Arranging for Disposal:
- When the container is full or has been accumulating for a year, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: First Aid and Emergency Measures
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention.[6][7] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[7][8] |
| Spill | Evacuate the area and ensure it is well-ventilated. Eliminate all sources of ignition. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully collect the absorbed material and place it in a labeled hazardous waste container. Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.[5] |
Visual Workflow Diagrams
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE and Handling Workflow for this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. carlroth.com [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
